molecular formula C9H7ClN2 B175803 2-Chloro-6-methylquinazoline CAS No. 113082-39-6

2-Chloro-6-methylquinazoline

Cat. No.: B175803
CAS No.: 113082-39-6
M. Wt: 178.62 g/mol
InChI Key: BLRNCALGXJQCJP-UHFFFAOYSA-N
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Description

2-Chloro-6-methylquinazoline is a versatile and valuable chemical scaffold in medicinal chemistry and drug discovery research. The quinazoline core is a privileged structure in the design of biologically active compounds, featured in over 200 naturally occurring alkaloids and numerous synthetic pharmaceuticals . This specific chloro-methyl derivative is primarily employed as a key synthetic intermediate for constructing more complex quinazoline-based molecules . Recent scientific investigations highlight the significant potential of quinazoline derivatives as antagonists for the adenosine A2A receptor (A2AR), a promising therapeutic target for treating neurodegenerative diseases such as Parkinson's and Alzheimer's, as well as for cancer immunotherapy . In this context, the chloro substituent at the 2-position serves as a reactive handle for introducing various amine functionalities via nucleophilic substitution, which is a critical step for optimizing receptor binding affinity and pharmacokinetic properties . The methyl group at the 6-position can be utilized to fine-tune the compound's electronic and steric properties, thereby influencing its interactions with biological targets. Researchers leverage this compound to develop novel therapeutic agents, exploring its integration into structure-activity relationship (SAR) studies to enhance biological activity and solubility profiles for potential drug candidates .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-6-methylquinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H7ClN2/c1-6-2-3-8-7(4-6)5-11-9(10)12-8/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLRNCALGXJQCJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=CN=C(N=C2C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80620487
Record name 2-Chloro-6-methylquinazoline
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Molecular Weight

178.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

113082-39-6
Record name 2-Chloro-6-methylquinazoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=113082-39-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-6-methylquinazoline
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2-Chloro-6-methylquinazoline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of a robust and reproducible method for the synthesis of 2-Chloro-6-methylquinazoline (CAS No: 113082-39-6), a key building block in medicinal chemistry and drug development. The narrative details a logical two-step synthetic pathway, starting from commercially available 2-amino-5-methylbenzoic acid. This guide emphasizes the causality behind experimental choices, offering field-proven insights for researchers, scientists, and drug development professionals. Each protocol is designed as a self-validating system, supported by detailed characterization data including ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), ensuring the unequivocal identification and purity assessment of the target compound.

Introduction: The Significance of the Quinazoline Scaffold

Quinazolines and their derivatives are a prominent class of nitrogen-containing heterocyclic compounds that form the core structure of numerous biologically active molecules. Their versatile pharmacological profile, including anticancer, anti-inflammatory, antiviral, and antihypertensive properties, has established them as "privileged scaffolds" in medicinal chemistry. The functionalization of the quinazoline ring is pivotal to modulating its therapeutic activity.

This compound, in particular, serves as a crucial intermediate. The chlorine atom at the 2-position is an excellent leaving group, readily displaced by various nucleophiles (e.g., amines, alcohols, thiols). This reactivity allows for the facile introduction of diverse functionalities, enabling the construction of extensive compound libraries for structure-activity relationship (SAR) studies and the development of novel therapeutic agents. This guide presents a reliable synthetic route and a thorough characterization protocol for this valuable compound.

Synthesis of this compound

The selected synthetic strategy is a robust two-step process designed for efficiency and scalability. The pathway begins with the cyclization of 2-amino-5-methylbenzoic acid to form the key intermediate, 6-methylquinazolin-4(3H)-one. This is followed by a deoxychlorination reaction to yield the final product, this compound.

Synthetic Workflow Overview

The overall transformation is depicted below, illustrating the progression from the starting material to the final chlorinated product.

SynthesisWorkflow SM 2-Amino-5-methylbenzoic Acid INT 6-Methylquinazolin-4(3H)-one SM->INT Step 1: Cyclization Formamide (HCONH₂) 130°C P This compound INT->P Step 2: Chlorination Phosphorus Oxychloride (POCl₃) Reflux

Spectroscopic Analysis of 2-Chloro-6-methylquinazoline: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the spectroscopic analysis of 2-Chloro-6-methylquinazoline, a heterocyclic compound of significant interest in medicinal chemistry and drug development. As a key intermediate in the synthesis of various bioactive molecules, a thorough understanding of its structural and electronic properties through spectroscopic methods is paramount for quality control, reaction monitoring, and the rational design of novel therapeutics. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, field-proven methodologies for its characterization.

Introduction to this compound

This compound belongs to the quinazoline family, a class of bicyclic aromatic heterocycles composed of a benzene ring fused to a pyrimidine ring. The presence of a chlorine atom at the 2-position and a methyl group at the 6-position imparts specific chemical reactivity and physical properties to the molecule. The chloro-substituent, in particular, serves as a versatile synthetic handle for the introduction of various functional groups through nucleophilic substitution reactions, making it a valuable precursor in the synthesis of diverse quinazoline derivatives with potential therapeutic applications, including anticancer and anti-inflammatory agents.

Accurate and unambiguous structural elucidation is the cornerstone of chemical synthesis and drug discovery. Spectroscopic techniques provide a powerful and non-destructive means to probe the molecular architecture of this compound. This guide will delve into the core spectroscopic methods used for its characterization: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR Spectroscopy: Probing the Proton Environment

Theoretical Insight: ¹H NMR spectroscopy provides information on the number of different types of protons, their chemical environment, their relative numbers, and their proximity to other protons in the molecule. The chemical shift (δ) of a proton is influenced by the electron density around it, which is in turn affected by the presence of electron-withdrawing or electron-donating groups.

Predicted ¹H NMR Spectrum of this compound:

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H-49.2 - 9.4s-
H-57.9 - 8.1d~8.5
H-77.6 - 7.8dd~8.5, ~2.0
H-87.4 - 7.6d~2.0
CH₃ (at C-6)2.5 - 2.7s-

Interpretation and Rationale:

  • H-4: This proton is part of the pyrimidine ring and is expected to be the most deshielded aromatic proton due to the electron-withdrawing effect of the two adjacent nitrogen atoms. Its signal is predicted to appear as a singlet.

  • Aromatic Protons (H-5, H-7, H-8): These protons on the benzene ring will exhibit characteristic splitting patterns. H-5 is expected to be a doublet due to coupling with H-7. H-7 will likely appear as a doublet of doublets, being coupled to both H-5 and H-8. H-8 is anticipated to be a doublet due to coupling with H-7. The electron-donating methyl group at C-6 will have a slight shielding effect on the adjacent protons.

  • Methyl Protons (CH₃): The protons of the methyl group at C-6 are in a relatively shielded environment and will appear as a sharp singlet in the upfield region of the spectrum.

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical and should be one in which the compound is fully soluble.

  • Instrument Setup:

    • Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

    • Tune and shim the instrument to ensure optimal magnetic field homogeneity.

    • Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).

    • Use a standard pulse sequence (e.g., a single 90° pulse).

  • Data Acquisition:

    • Acquire a sufficient number of scans to achieve an adequate signal-to-noise ratio.

    • Reference the spectrum to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decay (FID).

    • Phase correct the spectrum.

    • Integrate the signals to determine the relative number of protons.

    • Analyze the chemical shifts and coupling patterns to assign the signals to the respective protons in the molecule.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

Theoretical Insight: ¹³C NMR spectroscopy provides information about the different carbon environments in a molecule. The chemical shift of a carbon atom is sensitive to its hybridization and the electronegativity of the atoms attached to it.

Predicted ¹³C NMR Spectrum of this compound:

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C-2160 - 162
C-4152 - 154
C-8a148 - 150
C-6138 - 140
C-7134 - 136
C-5128 - 130
C-4a126 - 128
C-8125 - 127
CH₃ (at C-6)20 - 22

Interpretation and Rationale:

  • C-2 and C-4: These carbons are part of the pyrimidine ring and are directly bonded to electronegative nitrogen atoms, causing them to be significantly deshielded and appear at the downfield end of the spectrum. The carbon bearing the chlorine atom (C-2) is expected to be highly deshielded.

  • Quaternary Carbons (C-4a, C-8a): The bridgehead carbons will have distinct chemical shifts. C-8a, being adjacent to a nitrogen atom, will be more deshielded than C-4a.

  • Aromatic Carbons (C-5, C-6, C-7, C-8): The chemical shifts of these carbons will be in the typical aromatic region. The carbon attached to the methyl group (C-6) will be deshielded, while the other aromatic carbons will have shifts influenced by their position relative to the substituents and the fused pyrimidine ring.

  • Methyl Carbon (CH₃): The carbon of the methyl group will be the most shielded carbon and will appear at the upfield end of the spectrum.

Experimental Protocol: ¹³C NMR Spectroscopy

  • Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy. A higher concentration may be beneficial due to the lower natural abundance of the ¹³C isotope.

  • Instrument Setup:

    • Use a high-resolution NMR spectrometer equipped with a broadband probe.

    • Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-200 ppm).

    • Employ a proton-decoupled pulse sequence to simplify the spectrum to a series of singlets.

  • Data Acquisition:

    • Acquire a larger number of scans compared to ¹H NMR to compensate for the lower sensitivity of the ¹³C nucleus.

  • Data Processing:

    • Process the data similarly to the ¹H NMR spectrum.

    • Reference the spectrum to the solvent peak.

    • Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can be used to differentiate between CH, CH₂, and CH₃ groups.

Infrared (IR) Spectroscopy

Theoretical Insight: IR spectroscopy probes the vibrational frequencies of bonds within a molecule. Specific functional groups absorb infrared radiation at characteristic frequencies, making IR spectroscopy a powerful tool for functional group identification.

Expected IR Absorption Bands for this compound:

Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
Aromatic C-H Stretch3100 - 3000Medium to Weak
Aliphatic C-H Stretch (CH₃)2980 - 2850Medium
C=N Stretch (Pyrimidine Ring)1620 - 1580Strong
Aromatic C=C Stretch1580 - 1450Medium to Strong
C-Cl Stretch800 - 600Strong

Interpretation and Rationale:

  • Aromatic and Aliphatic C-H Stretches: The presence of both aromatic and methyl protons will give rise to C-H stretching vibrations in their respective characteristic regions.

  • C=N and C=C Stretches: The quinazoline ring system will exhibit a series of characteristic stretching vibrations for the C=N and C=C bonds in the fingerprint region.

  • C-Cl Stretch: A strong absorption band in the lower frequency region is expected for the C-Cl stretching vibration.

Experimental Protocol: IR Spectroscopy

  • Sample Preparation:

    • Solid Sample (KBr Pellet): Grind a small amount of the solid sample with dry potassium bromide (KBr) powder and press it into a thin, transparent pellet.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal. This method requires minimal sample preparation.

  • Instrument Setup:

    • Use a Fourier Transform Infrared (FTIR) spectrometer.

    • Record a background spectrum of the empty sample compartment (or the clean ATR crystal).

  • Data Acquisition:

    • Place the sample in the spectrometer and acquire the spectrum.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Analysis:

    • The background spectrum is automatically subtracted from the sample spectrum.

    • Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.

Mass Spectrometry (MS)

Theoretical Insight: Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. Electron Ionization (EI) is a common technique where the sample is bombarded with high-energy electrons, causing ionization and fragmentation of the molecule. The resulting fragmentation pattern provides a unique "fingerprint" of the molecule and can be used to determine its molecular weight and deduce its structure.

Predicted Mass Spectrum and Fragmentation of this compound:

  • Molecular Ion (M⁺): The molecular formula of this compound is C₉H₇ClN₂. The nominal molecular weight is approximately 178.62 g/mol . The mass spectrum will show a molecular ion peak at m/z 178. Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), an M+2 peak at m/z 180 with about one-third the intensity of the M⁺ peak is expected.

  • Key Fragmentation Pathways:

    • Loss of Chlorine Radical (M - Cl): A common fragmentation for chloro-substituted compounds is the loss of a chlorine radical, which would result in a fragment ion at m/z 143.

    • Loss of HCN: Heterocyclic compounds containing nitrogen often undergo fragmentation with the loss of hydrogen cyanide (HCN), leading to a fragment at m/z 151.

    • Loss of Methyl Radical: Fragmentation involving the loss of the methyl group would result in a fragment at m/z 163.

Experimental Protocol: Mass Spectrometry

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS).

  • Ionization:

    • Use Electron Ionization (EI) with a standard electron energy of 70 eV.

  • Mass Analysis:

    • The ions are accelerated and separated based on their m/z ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection:

    • The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

  • Data Analysis:

    • Identify the molecular ion peak and the M+2 peak to confirm the presence of chlorine.

    • Analyze the fragmentation pattern to deduce the structure of the molecule and confirm the identity of the compound.

Visualization of Analytical Workflows

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Synthesis of This compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, DEPT) Purification->NMR Characterization IR Infrared (IR) Spectroscopy Purification->IR MS Mass Spectrometry (EI-MS) Purification->MS Structure Structural Elucidation & Confirmation NMR->Structure Structural Information IR->Structure MS->Structure

Fragmentation_Pathway M [C₉H₇ClN₂]⁺˙ m/z = 178/180 M_minus_Cl [C₉H₇N₂]⁺ m/z = 143 M->M_minus_Cl - Cl• M_minus_HCN [C₈H₇ClN]⁺˙ m/z = 151/153 M->M_minus_HCN - HCN M_minus_CH3 [C₈H₄ClN₂]⁺ m/z = 163/165 M->M_minus_CH3 - CH₃•

Conclusion

The comprehensive spectroscopic analysis of this compound, employing a combination of NMR, IR, and Mass Spectrometry, provides a robust and reliable means for its structural confirmation and purity assessment. Each technique offers complementary information, and when used in concert, they allow for an unambiguous assignment of the molecule's structure. The methodologies and expected spectral data presented in this guide serve as a valuable resource for scientists engaged in the synthesis and development of quinazoline-based compounds, ensuring the integrity and quality of their research.

References

  • General Spectroscopic Techniques

    • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

  • Quinazoline Chemistry and Spectroscopy

    • Al-Omary, F. A. (2019). Quinazoline and Quinazolinone Derivatives: Synthesis and Biological Activities. In Heterocyclic Compounds. IntechOpen. [Link]

  • NMR Data of Related Compounds

    • SpectraBase, Wiley Science Solutions. 6-Chloro-4-(2-chlorophenyl)quinazoline-2-carboxaldehyde. [Link]

  • Mass Spectrometry Fragmentation

    • NIST Chemistry WebBook. Quinoline, 2-chloro-. [Link]

An In-Depth Technical Guide to the Chemical Properties and Reactivity of 2-Chloro-6-methylquinazoline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-Chloro-6-methylquinazoline is a pivotal heterocyclic intermediate, extensively utilized by researchers in medicinal chemistry and drug development. Its strategic substitution pattern—a reactive chlorine atom at the 2-position and a methyl group on the benzo moiety—offers a versatile platform for molecular elaboration. This guide provides a comprehensive analysis of the compound's physicochemical properties and a detailed exploration of its reactivity. We will delve into the principal synthetic routes and key chemical transformations, including nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions at the C2-position, as well as potential functionalizations of the 6-methyl group. This document serves as a technical resource for scientists, offering field-proven insights and detailed experimental protocols to facilitate the strategic use of this valuable building block in the synthesis of novel bioactive compounds.

Core Physicochemical and Structural Properties

This compound is a substituted quinazoline, a class of compounds composed of fused benzene and pyrimidine rings. The presence of the electron-withdrawing pyrimidine ring, coupled with the chloro substituent, defines the molecule's primary reactivity.

The key physicochemical properties are summarized below for quick reference.

PropertyValueSource(s)
Chemical Structure Chemical Structure of this compoundN/A
Molecular Formula C₉H₇ClN₂[1]
Molecular Weight 178.62 g/mol [1]
CAS Number 113082-39-6[1]
Appearance White to light yellow crystalline solidN/A
Melting Point Data not consistently reported; expected to be a low-to-moderate melting solidN/A
Solubility Generally soluble in chlorinated solvents (DCM, chloroform) and polar aprotic solvents (DMF, DMSO); sparingly soluble in alcohols and water.N/A
Storage Store in a cool, dry place under an inert atmosphere (e.g., Argon or Nitrogen) at 2-8°C to prevent hydrolysis.[1]

Synthesis of the this compound Scaffold

The most direct and common synthetic pathway to this compound involves the chlorination of its corresponding quinazolinone precursor, 6-methylquinazolin-4(3H)-one. This transformation is typically achieved using potent chlorinating agents such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂), often with a catalytic amount of a tertiary amine or N,N-dimethylformamide (DMF) to facilitate the reaction.

The causality behind this choice of reagents is clear: 6-methylquinazolin-4(3H)-one exists in a lactam-lactim tautomeric equilibrium. Phosphorus oxychloride reacts with the predominant lactam form to generate a reactive phosphoryl intermediate on the oxygen atom, which is an excellent leaving group. The subsequent attack by a chloride ion and elimination yields the desired aromatic 2-chloroquinazoline product.

Synthesis_of_2_Chloro_6_methylquinazoline cluster_start Starting Material cluster_reagent Chlorination cluster_product Product start 6-Methylquinazolin-4(3H)-one reagent Phosphorus Oxychloride (POCl₃) (Optional: Toluene, Reflux) start->reagent Reaction product This compound reagent->product Chlorination & Aromatization

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis from 6-Methylquinazolin-4(3H)-one

This protocol is a representative procedure based on well-established methods for the chlorination of quinazolinones.[2]

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, a nitrogen inlet, and a magnetic stirrer, add 6-methylquinazolin-4(3H)-one (10.0 g, 62.4 mmol).

  • Reagent Addition: Under a positive pressure of nitrogen, add phosphorus oxychloride (POCl₃, 50 mL, 535 mmol). Caution: POCl₃ is highly corrosive and reacts violently with water. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • Reaction: Gently heat the reaction mixture to reflux (approximately 105-110 °C) using an oil bath. Stir the mixture at this temperature for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) (e.g., using a 1:1 mixture of ethyl acetate:hexanes), observing the disappearance of the starting material.

  • Work-up (Quenching): Once the reaction is complete, allow the mixture to cool to room temperature. Slowly and carefully pour the reaction mixture onto crushed ice (approx. 500 g) in a large beaker with vigorous stirring in a fume hood. This step is highly exothermic and will release HCl gas.

  • Neutralization & Extraction: Once the ice has melted, neutralize the acidic aqueous solution by the slow addition of a saturated sodium bicarbonate (NaHCO₃) solution until the pH is approximately 7-8. Transfer the mixture to a separatory funnel and extract the product with dichloromethane (DCM, 3 x 150 mL).

  • Purification: Combine the organic layers, wash with brine (1 x 100 mL), and dry over anhydrous sodium sulfate (Na₂SO₄). Filter the drying agent and concentrate the solvent under reduced pressure to yield the crude product.

  • Final Product: The crude material can be further purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes) to afford this compound as a solid.

Chemical Reactivity and Key Transformations

The reactivity of this compound is dominated by two primary sites: the electrophilic carbon at the C2-position bearing the chloro group, and the potentially reactive benzylic protons of the 6-methyl group.

Reactivity of the C2-Chloro Group

The chlorine atom at the C2-position is an excellent leaving group, activated towards nucleophilic attack by the electron-withdrawing effect of the adjacent nitrogen atoms in the pyrimidine ring. This makes it a prime site for introducing molecular diversity.

The SNAr reaction is a cornerstone of quinazoline chemistry. The mechanism proceeds via a two-step addition-elimination pathway, involving the formation of a resonance-stabilized Meisenheimer intermediate.[3] This reaction is highly reliable for forming C-N, C-O, and C-S bonds. It is well-documented that in 2,4-dichloroquinazoline systems, the C4-position is significantly more reactive towards nucleophiles than the C2-position.[4][5] However, in the absence of a C4 substituent, the C2-position readily undergoes substitution.

SNAr_Mechanism 2-Cl-6-MeQ This compound Intermediate Meisenheimer Complex (Tetrahedral Intermediate) 2-Cl-6-MeQ->Intermediate Addition (Rate-determining step) Nu Nucleophile (e.g., R-NH₂) Nu->Intermediate Product 2-Substituted-6-methylquinazoline Intermediate->Product Elimination (Fast) Leaving_Group Cl⁻ Intermediate->Leaving_Group

Caption: General mechanism for SNAr at the C2-position.

Experimental Protocol: Synthesis of 2-Anilino-6-methylquinazoline (SNAr Example)

This protocol is adapted from established procedures for the amination of chloroquinazolines.[4]

  • Setup: In a round-bottom flask, dissolve this compound (1.0 g, 5.6 mmol) in a suitable solvent such as isopropanol or N,N-dimethylformamide (DMF) (20 mL).

  • Reagent Addition: Add aniline (0.62 g, 6.7 mmol, 1.2 equivalents) to the solution. Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) (1.45 g, 11.2 mmol, 2.0 equivalents), to scavenge the HCl generated during the reaction.

  • Reaction: Heat the mixture to 80-100 °C and stir for 8-16 hours. Monitor the reaction progress by TLC until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature. If the product precipitates, it can be collected by filtration and washed with cold ethanol. Alternatively, pour the reaction mixture into water (100 mL) and extract with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic extracts, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting crude solid can be purified by column chromatography (silica gel) or recrystallization to yield the pure 2-anilino-6-methylquinazoline.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds, providing access to a vast array of complex molecules that are difficult to synthesize via traditional methods.[6][7] this compound is a suitable electrophile for these transformations.

A) Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction couples the chloroquinazoline with an organoboron reagent (typically a boronic acid or ester) to form a new C-C bond.[6][8] This reaction is highly valued for its mild conditions and tolerance of a wide range of functional groups.

Suzuki_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Intermediate (Ar-Pd(II)L₂-Cl) Pd0->OxAdd Oxidative Addition Trans Transmetalation Intermediate (Ar-Pd(II)L₂-R) OxAdd->Trans Transmetalation Trans->Pd0 Reductive Elimination Product R-Ar (Coupled Product) Trans->Product ArCl 2-Cl-6-MeQ (Ar-Cl) ArCl->OxAdd Boronic R-B(OH)₂ + Base Boronic->Trans

Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.

Experimental Protocol: Suzuki-Miyaura Coupling with Phenylboronic Acid

This is a representative protocol based on standard conditions for Suzuki couplings of aryl chlorides.[8][9]

  • Setup: To a Schlenk flask, add this compound (500 mg, 2.8 mmol), phenylboronic acid (407 mg, 3.36 mmol, 1.2 equivalents), and a base such as potassium carbonate (K₂CO₃) (774 mg, 5.6 mmol, 2.0 equivalents).

  • Catalyst Addition: Add a palladium catalyst, such as Pd(PPh₃)₄ (162 mg, 0.14 mmol, 5 mol%), or a combination of Pd₂(dba)₃ (64 mg, 0.07 mmol, 2.5 mol%) and a suitable phosphine ligand like SPhos or XPhos (e.g., SPhos: 57 mg, 0.14 mmol, 5 mol%).

  • Solvent & Degassing: Add a solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 ratio, 15 mL total). Degas the mixture thoroughly by bubbling argon or nitrogen through the solution for 15-20 minutes or by using several freeze-pump-thaw cycles.

  • Reaction: Heat the reaction mixture to 90-100 °C under a nitrogen or argon atmosphere and stir for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature, dilute with water, and extract with ethyl acetate (3 x 30 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the residue by silica gel column chromatography to obtain 6-methyl-2-phenylquinazoline.

B) Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between this compound and a terminal alkyne.[10][11] This reaction is invaluable for synthesizing aryl alkynes, which are versatile precursors for many other functional groups and heterocyclic systems. The reaction typically requires a palladium catalyst and a copper(I) co-catalyst.

Experimental Protocol: Sonogashira Coupling with Phenylacetylene

This protocol is based on established procedures for Sonogashira couplings.[10][11][12]

  • Setup: To a Schlenk flask, add this compound (500 mg, 2.8 mmol), a palladium catalyst such as Pd(PPh₃)₂Cl₂ (98 mg, 0.14 mmol, 5 mol%), and a copper co-catalyst, copper(I) iodide (CuI) (27 mg, 0.14 mmol, 5 mol%).

  • Solvent and Reagents: Add a solvent such as anhydrous, degassed DMF or triethylamine (15 mL). Add phenylacetylene (343 mg, 3.36 mmol, 1.2 equivalents). If not using triethylamine as the solvent, add it as a base (1.17 mL, 8.4 mmol, 3.0 equivalents).

  • Degassing: Degas the mixture by bubbling argon or nitrogen through the solution for 15 minutes.

  • Reaction: Stir the reaction mixture at a temperature ranging from room temperature to 80 °C under an inert atmosphere for 6-18 hours. Monitor the reaction's progress by TLC.

  • Work-up: Once complete, dilute the reaction mixture with water and extract with ethyl acetate.

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by silica gel chromatography to yield 6-methyl-2-(phenylethynyl)quinazoline.

Reactivity of the 6-Methyl Group

While the C2-chloro group is the primary site of reactivity, the 6-methyl group offers a secondary handle for functionalization. The benzylic protons of this methyl group are more reactive than typical alkyl protons due to the stability of the resulting benzylic radical or carbanion intermediate.

The methyl group can be halogenated under free-radical conditions, most commonly using N-bromosuccinimide (NBS) with a radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide.[13][14][15][16] This reaction selectively installs a bromine atom, converting the methyl group into a bromomethyl group (-CH₂Br), which is a versatile electrophile for subsequent SN2 reactions.

Experimental Protocol: Benzylic Bromination with NBS

  • Setup: In a round-bottom flask suitable for photochemical reactions (e.g., quartz or Pyrex), dissolve this compound (1.0 g, 5.6 mmol) in a non-polar solvent like carbon tetrachloride (CCl₄) or chlorobenzene (25 mL).

  • Reagent Addition: Add N-bromosuccinimide (NBS) (1.0 g, 5.6 mmol, 1.0 equivalent) and a catalytic amount of a radical initiator such as AIBN (92 mg, 0.56 mmol, 10 mol%).

  • Reaction: Heat the mixture to reflux and irradiate with a UV lamp (or a standard 100W incandescent bulb) for 2-6 hours. Monitor the reaction by TLC, noting the formation of a new, less polar spot. The reaction is also indicated by the consumption of the dense NBS, which is replaced by the less dense succinimide byproduct that floats.

  • Work-up: Cool the reaction mixture to room temperature and filter off the succinimide byproduct.

  • Purification: Wash the filtrate with aqueous sodium thiosulfate solution to remove any residual bromine, then with water and brine. Dry the organic layer over Na₂SO₄, concentrate under reduced pressure, and purify by column chromatography to yield 2-chloro-6-(bromomethyl)quinazoline.

Strong oxidizing agents, such as potassium permanganate (KMnO₄), can oxidize the benzylic methyl group to a carboxylic acid.[13] This provides an entry point to a new range of derivatives, including esters and amides, via standard carboxylic acid chemistry.

Experimental Protocol: Oxidation with KMnO₄

  • Setup: In a round-bottom flask, suspend this compound (1.0 g, 5.6 mmol) in a mixture of water and pyridine (e.g., 10:1 ratio, 55 mL total).

  • Reagent Addition: Heat the mixture to reflux. In a separate flask, dissolve potassium permanganate (KMnO₄) (5.3 g, 33.6 mmol, 6.0 equivalents) in water (50 mL). Add the KMnO₄ solution portion-wise to the refluxing quinazoline suspension over 1-2 hours.

  • Reaction: Continue to heat at reflux for an additional 4-8 hours after the addition is complete, or until the purple color of the permanganate has disappeared.

  • Work-up: Cool the mixture and filter off the manganese dioxide (MnO₂) byproduct. Acidify the filtrate with concentrated HCl to a pH of ~2, which should precipitate the carboxylic acid product.

  • Purification: Collect the solid product by filtration, wash thoroughly with cold water, and dry under vacuum to obtain 2-chloroquinazoline-6-carboxylic acid.

Applications in Medicinal Chemistry and Drug Discovery

This compound is a "privileged scaffold" in medicinal chemistry. Its derivatives have been investigated for a wide range of biological activities, including as anticancer, antiviral, and anti-inflammatory agents.[3] The true value of this intermediate lies in its capacity for rapid and systematic diversification. The distinct reactivity of its functional groups allows for a logical and efficient exploration of chemical space.

A typical drug discovery workflow might involve:

  • Core Synthesis: Large-scale synthesis of the this compound core.

  • C2-Diversification: Parallel synthesis of a library of compounds via SNAr or cross-coupling reactions at the C2 position.

  • C6-Functionalization: Taking a promising hit from the C2 library and further modifying it at the 6-position (after converting the methyl group to a more reactive handle) to optimize properties like potency, selectivity, or pharmacokinetics.

Diversification_Strategy core This compound sub1 SₙAr (Amines, Alcohols) core->sub1 C2 Reactivity sub2 Suzuki (Aryl Boronics) core->sub2 C2 Reactivity sub3 Sonogashira (Alkynes) core->sub3 C2 Reactivity sub4 Other Coupling (e.g., Buchwald) core->sub4 C2 Reactivity func Functionalization of 6-Methyl Group (e.g., to -CH₂Br) core->func C6 Reactivity deriv1 Sₙ2 Displacement func->deriv1 deriv2 Further Elaboration func->deriv2

Sources

The 2-Chloro-6-methylquinazoline Scaffold: A Strategic Asset in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Medicinal Chemists and Drug Development Professionals

Introduction: The Quinazoline Core—A Privileged Scaffold in Medicinal Chemistry

The quinazoline scaffold, a bicyclic aromatic heterocycle formed by the fusion of a benzene ring and a pyrimidine ring, represents a cornerstone in contemporary medicinal chemistry.[1] Its rigid structure provides an ideal framework for the precise spatial orientation of functional groups, enabling targeted interactions with a multitude of biological macromolecules. This inherent versatility has led to the development of numerous FDA-approved drugs, particularly in the field of oncology, where quinazoline derivatives have emerged as potent kinase inhibitors.[2][3]

This guide focuses on a specific, highly valuable intermediate: 2-chloro-6-methylquinazoline . The strategic placement of a methyl group at the 6-position and a reactive chlorine atom at the 2-position makes this scaffold a powerful and versatile building block for creating diverse chemical libraries. We will explore its synthesis, reactivity, and application, providing field-proven insights and detailed protocols to empower researchers in their drug discovery endeavors.

Section 1: Synthesis of the Core Scaffold

The synthesis of this compound is most effectively approached via a two-step sequence starting from 2-amino-5-methylbenzoic acid. This involves the initial formation of the quinazolinone ring system, followed by a robust chlorination reaction.

Step 1: Synthesis of the Precursor—6-Methylquinazolin-4(3H)-one

The foundational step is the construction of the quinazolinone core. A common and efficient method is the condensation of an anthranilic acid derivative with a suitable one-carbon source, such as formamide or formamidine acetate.

Protocol 1: Synthesis of 6-Methylquinazolin-4(3H)-one

  • Materials:

    • 2-Amino-5-methylbenzoic acid

    • Formamide

    • Sand bath or high-temperature heating mantle

    • Round-bottom flask with reflux condenser

    • Glass stirring rod

    • Filtration apparatus

  • Procedure:

    • Combine 2-amino-5-methylbenzoic acid and a 3- to 5-fold molar excess of formamide in a round-bottom flask.

    • Heat the mixture to 160-180 °C using a sand bath or heating mantle.

    • Maintain this temperature for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

    • Upon completion, allow the reaction mixture to cool to room temperature, which should induce the precipitation of the product.

    • Collect the solid precipitate by vacuum filtration.

    • Wash the collected solid thoroughly with cold water and then with a small amount of cold ethanol to remove residual formamide.

    • Dry the product under vacuum to yield 6-methylquinazolin-4(3H)-one as a solid.

  • Characterization Data for 6-Methylquinazolin-4(3H)-one:

    • Appearance: White solid.

    • ¹H NMR (400 MHz, DMSO-d6): δ 12.46 (br s, 1H, NH), 8.16 (d, J = 7.2 Hz, 2H), 7.94 (s, 1H), 7.63-7.52 (m, 5H), 2.44 (s, 3H, -CH₃).[4]

    • ¹³C NMR (100 MHz, DMSO-d6): δ 162.1, 151.4, 146.7, 136.3, 135.8, 132.8, 131.2, 128.5, 127.6, 127.3, 125.2, 120.7, 20.8 (-CH₃).[4]

Step 2: Chlorination to Yield this compound

The conversion of the quinazolinone to the target 2-chloroquinazoline is a critical activation step. This is typically achieved using phosphorus oxychloride (POCl₃), often in the presence of a base or catalyst. The reaction proceeds via phosphorylation of the keto-enol tautomer of the quinazolinone, followed by nucleophilic attack by chloride.[2]

Protocol 2: Chlorination of 6-Methylquinazolin-4(3H)-one

  • Materials:

    • 6-Methylquinazolin-4(3H)-one

    • Phosphorus oxychloride (POCl₃)

    • N,N-Dimethylaniline or triethylamine (optional, as base/catalyst)

    • Round-bottom flask with reflux condenser (ensure all glassware is oven-dried)

    • Ice bath

    • Dichloromethane (DCM) or Chloroform for extraction

    • Saturated sodium bicarbonate solution

  • Procedure:

    • Strictly under anhydrous conditions , place 6-methylquinazolin-4(3H)-one (1 equivalent) in a round-bottom flask.

    • Add an excess of phosphorus oxychloride (POCl₃, 5-10 equivalents). A small amount of N,N-dimethylaniline (0.1-0.2 equivalents) can be added to catalyze the reaction.

    • Heat the mixture to reflux (approx. 105-110 °C) and maintain for 4-8 hours, monitoring by TLC until the starting material is consumed.

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Carefully remove the excess POCl₃ under reduced pressure (using a trap containing a sodium hydroxide solution to neutralize the volatile POCl₃).

    • Slowly and cautiously , quench the reaction residue by pouring it onto crushed ice with vigorous stirring. This is a highly exothermic and hazardous step that must be performed in a well-ventilated fume hood.

    • Neutralize the acidic aqueous mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is ~7-8.

    • Extract the aqueous layer three times with dichloromethane (DCM) or chloroform.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford this compound.

SynthesisWorkflow cluster_step1 Step 1: Quinazolinone Formation cluster_step2 Step 2: Chlorination A 2-Amino-5-methylbenzoic acid C 6-Methylquinazolin-4(3H)-one A->C Heat (160-180°C) B Formamide B->C E This compound C->E Reflux D POCl3 D->E

Figure 1: Synthetic workflow for this compound.

Section 2: Chemical Reactivity and Strategic Functionalization

The utility of this compound as a drug discovery scaffold is rooted in the reactivity of the C2-chloro substituent. This position is electrophilic and susceptible to a range of transformations, primarily Nucleophilic Aromatic Substitution (SNAr) and palladium-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction is the most common method for diversifying the 2-chloroquinazoline core. The electron-withdrawing nature of the two nitrogen atoms in the pyrimidine ring activates the C2 position for attack by nucleophiles.[5]

Mechanism: The reaction proceeds via a two-step addition-elimination mechanism. A nucleophile (e.g., an amine, thiol, or alkoxide) attacks the carbon atom bearing the chlorine, forming a tetrahedral intermediate known as a Meisenheimer complex. This intermediate is resonance-stabilized. In the subsequent, typically rapid step, the chloride ion is eliminated, restoring the aromaticity of the quinazoline ring.[6][7]

Figure 2: General mechanism of Nucleophilic Aromatic Substitution (SNAr) at the C2 position. (Note: Image placeholders would be replaced with actual chemical structures in a final document).

Protocol 3: General Procedure for SNAr with an Amine

  • Materials:

    • This compound

    • Amine nucleophile (primary or secondary)

    • Solvent (e.g., Isopropanol, Dioxane, or DMF)

    • Base (e.g., Triethylamine (TEA) or Diisopropylethylamine (DIPEA), optional)

    • Reaction vessel suitable for heating

  • Procedure:

    • Dissolve this compound (1 equivalent) in the chosen solvent in a reaction vessel.

    • Add the amine nucleophile (1.1 to 1.5 equivalents). If the amine salt is used, or to scavenge the HCl byproduct, add a non-nucleophilic base like TEA or DIPEA (1.5 equivalents).

    • Heat the reaction mixture to a temperature between 80 °C and 120 °C.

    • Monitor the reaction by TLC. Reaction times can vary from a few hours to overnight.

    • Upon completion, cool the mixture to room temperature.

    • If the product precipitates, it can be isolated by filtration. Otherwise, remove the solvent under reduced pressure.

    • Purify the residue using standard techniques such as recrystallization or column chromatography.

Palladium-Catalyzed Cross-Coupling Reactions

Modern synthetic chemistry offers powerful tools to form carbon-carbon and carbon-heteroatom bonds, greatly expanding the accessible chemical space. The C2-Cl bond of the quinazoline scaffold is an excellent handle for such transformations.

  • Suzuki-Miyaura Coupling: This reaction forms a C-C bond by coupling the chloroquinazoline with an organoboron compound (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base.[8] This is invaluable for introducing aryl or heteroaryl moieties at the C2 position.

  • Buchwald-Hartwig Amination: This reaction forms a C-N bond, providing an alternative to classical SNAr for coupling amines, particularly those that are poor nucleophiles.[9][10] It utilizes a palladium catalyst with specialized phosphine ligands.

Protocol 4: General Procedure for Suzuki-Miyaura Coupling

  • Materials:

    • This compound

    • Aryl- or heteroaryl-boronic acid (1.2-1.5 equivalents)

    • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

    • Base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equivalents)

    • Solvent system (e.g., Dioxane/Water or Toluene/Ethanol/Water)

    • Schlenk tube or similar vessel for inert atmosphere reactions

  • Procedure:

    • To a Schlenk tube, add this compound (1 equivalent), the boronic acid, the base, and the palladium catalyst.

    • Evacuate and backfill the tube with an inert gas (Argon or Nitrogen) three times.

    • Add the degassed solvent system via syringe.

    • Heat the reaction mixture to 80-100 °C with vigorous stirring.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, cool the reaction, dilute with ethyl acetate, and wash with water and brine.

    • Dry the organic layer over Na₂SO₄, filter, and concentrate.

    • Purify the product by column chromatography.

Section 3: Application in Drug Discovery—Targeting Protein Kinases

The this compound scaffold is particularly prominent in the development of protein kinase inhibitors.[11] Kinases are a class of enzymes that catalyze the phosphorylation of proteins, playing a central role in cellular signaling pathways that control growth, proliferation, and survival. Dysregulation of kinase activity is a hallmark of many cancers, making them prime therapeutic targets.[3]

Quinazoline-based inhibitors typically function as ATP-competitive inhibitors. They occupy the ATP-binding pocket of the kinase, preventing the natural substrate (ATP) from binding and thereby blocking the downstream signaling cascade.

KinaseInhibition cluster_pathway Cellular Signaling Pathway GF Growth Factor (e.g., EGF) Receptor Receptor Tyrosine Kinase (e.g., EGFR) GF->Receptor Binds P_Substrate Phosphorylated Substrate Protein Receptor->P_Substrate Phosphorylates ATP ATP ATP->Receptor Substrate Substrate Protein Substrate->Receptor Downstream Downstream Signaling (Proliferation, Survival) P_Substrate->Downstream Inhibitor 2-Aryl/Amino-6-methyl- quinazoline Inhibitor Inhibitor->Receptor Blocks ATP Binding Site

Figure 3: Simplified mechanism of action for a quinazoline-based kinase inhibitor targeting a receptor tyrosine kinase like EGFR.

Structure-Activity Relationship (SAR) Insights

The biological activity of quinazoline derivatives can be finely tuned by modifying the substituents at various positions. Based on extensive research on related scaffolds, we can extrapolate key SAR principles for the this compound core:

  • C2-Position: This is the primary point of diversification. The nature of the group introduced here is critical for target affinity and selectivity. Small, hydrogen-bond accepting groups are often favored. For kinase inhibitors, this position often bears an amino group linked to an aryl or heteroaryl ring, which can form crucial interactions deep within the ATP binding pocket.

  • C6-Position (Methyl Group): The methyl group provides a moderate lipophilic character. Its presence can influence solubility, metabolic stability, and interactions with specific hydrophobic pockets within the target protein. In some kinase targets, substitution at this position is well-tolerated and can be used to modulate pharmacokinetic properties.[12]

  • Other Positions (e.g., C4, C7): While our core is unsubstituted at these positions, it is important to note that in many potent kinase inhibitors (like Gefitinib and Erlotinib), the C4 position is substituted with an anilino group, and the C6/C7 positions bear solubilizing groups like methoxy or morpholinoethoxy chains.[12] This highlights the potential for further derivatization of the broader quinazoline system.

Quantitative Data: Examples of Quinazoline-Based Inhibitors

The following table summarizes the inhibitory activities of several quinazoline derivatives against cancer cell lines, illustrating the potency that can be achieved with this scaffold class.

Compound ID Core Scaffold Key Substituents Target Cell Line IC₅₀ (µM) Reference
Gefitinib Quinazoline4-(3-chloro-4-fluoroanilino), 7-methoxyA549 (Lung)15.59[12]
Erlotinib Quinazoline4-(3-ethynylanilino), 6,7-bis(2-methoxyethoxy)H1975 (Lung)9.08[12]
Compound 16 2-Chloroquinazoline deriv.4-anilino, 2-morpholinoHCT116 (Colon)< 10 (approx.)[1]
Compound 18 2-Phenylquinazoline deriv.4-(4-(trifluoromethoxy)phenylamino)MGC-803 (Gastric)0.85[2]
Compound 6c Quinazoline-Isatin Hybrid2-((2-oxoindolin-3-ylidene)amino)HepG2 (Liver)0.083 (EGFR)[13]

Section 4: Key Experimental Protocols for Biological Evaluation

Once a library of this compound derivatives has been synthesized, the next critical phase is to evaluate their biological activity. This typically involves a tiered screening approach, starting with enzymatic assays and progressing to cell-based assays.

In Vitro Kinase Inhibition Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified target kinase. Luminescence-based assays that measure ATP consumption are common, sensitive, and amenable to high-throughput screening.

Protocol 5: Luminescence-Based In Vitro Kinase Assay (e.g., ADP-Glo™)

  • Principle: The amount of ADP produced in the kinase reaction is measured. After the kinase reaction, remaining ATP is depleted, and the ADP is converted back to ATP, which is then used by luciferase to generate a light signal proportional to the initial kinase activity.

  • Materials:

    • Purified recombinant target kinase

    • Kinase-specific substrate

    • Test compounds (serially diluted)

    • ATP

    • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

    • ADP-Glo™ Kinase Assay Kit (or similar)

    • White, opaque 384-well plates

    • Luminometer

  • Procedure:

    • Compound Plating: Add 5 µL of serially diluted test compounds in assay buffer to the wells of a 384-well plate. Include vehicle (DMSO) controls.

    • Kinase/Substrate Addition: Add 10 µL of a 2X kinase/substrate mixture to each well. Pre-incubate for 10-15 minutes at room temperature.

    • Reaction Initiation: Add 10 µL of a 2X ATP solution to all wells to start the reaction. The final ATP concentration should be close to the Michaelis constant (Km) for the kinase.

    • Incubation: Incubate the plate at 30 °C for 60 minutes.

    • ATP Depletion: Add 25 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete unused ATP. Incubate for 40 minutes at room temperature.

    • Signal Generation: Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and initiate the luciferase reaction. Incubate for 30 minutes at room temperature.

    • Data Acquisition: Measure luminescence using a plate reader.

    • Analysis: Calculate the percent inhibition for each compound concentration relative to controls and determine the IC₅₀ value by fitting the data to a dose-response curve.[14]

Figure 4: General workflow for an in vitro luminescence-based kinase inhibition assay.

Cell Viability / Cytotoxicity Assay

These assays determine the effect of a compound on cancer cell proliferation and survival. The MTT assay is a classic colorimetric method that measures the metabolic activity of cells, which correlates with cell number.

Protocol 6: MTT Cell Viability Assay

  • Principle: The yellow tetrazolium salt MTT is reduced by metabolically active cells to form a purple formazan product. The amount of formazan is proportional to the number of viable cells.

  • Materials:

    • Cancer cell line of interest

    • Complete cell culture medium

    • Test compounds

    • MTT solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO)

    • 96-well cell culture plates

    • Microplate reader (absorbance at ~570 nm)

  • Procedure:

    • Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Compound Treatment: Replace the medium with fresh medium containing serial dilutions of the test compounds. Include vehicle controls. Incubate for 48-72 hours.

    • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37 °C, allowing formazan crystals to form.

    • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

    • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value.[14]

Conclusion and Future Outlook

The this compound scaffold is a high-value asset for any drug discovery program. Its straightforward synthesis from commercially available starting materials and the versatile reactivity of the C2-chloro position allow for the rapid generation of diverse compound libraries. Its proven track record as a core component of successful kinase inhibitors provides a strong rationale for its continued exploration. By leveraging the synthetic strategies and biological evaluation protocols detailed in this guide, research teams can efficiently navigate the path from scaffold selection to the identification of potent and selective lead candidates, ultimately accelerating the development of next-generation therapeutics.

References

A comprehensive list of all sources cited within this guide is provided below for verification and further reading.

  • Alesawy, M. S., Al-Karmalawy, A. A., Elkaeed, E. B., Alswah, M., Belal, A., Taghour, M. S., & Eissa, I. H. (2021). Design and discovery of new 1,2,4-triazolo[4,3-c]quinazolines as potential DNA intercalators and topoisomerase II inhibitors. Archiv der Pharmazie, 354(3), 2000237.
  • BenchChem. (2025). A Comparative Guide to Quinazoline-Based Kinase Inhibitors: Evaluating 4-Chloro-6,7-dimethoxyquinazoline as a Core Scaffold. BenchChem Technical Guides.
  • Royal Society of Chemistry. (n.d.).
  • ResearchGate. (n.d.). Synthesis of 2-chloro-4-(aryl amino)
  • An insight into the therapeutic potential of quinazoline deriv
  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. (2024). MDPI.
  • Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). (n.d.). NIH.
  • A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents with 4-Anilinoquinazoline Scaffolds. (n.d.). MDPI.
  • Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evaluation and Mechanistic Studies. (n.d.). MDPI.
  • Poonam Rani, et al. (2023). Synthesis and Anti-inflammatory Activity of Novel 2-Chloro-4-(Aryl Amino)-6, 7- Dimethoxy Quinazoline Derivatives. Der Pharma Chemica, 15(6), 115-118.
  • ResearchGate. (n.d.). Experimental 13 C NMR spectrum of 2-Cl-6-MA. [Diagram].
  • Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-coupling Reaction procedure.
  • Synthesis, Cytotoxic Evaluation, and Structure-Activity Relationship of Substituted Quinazolinones as Cyclin-Dependent Kinase 9 Inhibitors. (2022). MDPI.
  • Discovery of Novel Quinazoline Derivatives as Potent Antitumor Agents. (2022). PMC - NIH.
  • Regioselective quinazoline C2 modifications through the azide–tetrazole tautomeric equilibrium. (2024). PMC - NIH.
  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025). [Video]. YouTube.
  • Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)
  • Nucleophilic substitution reaction of chloroquinolines with 1,2,4-triazole. i. synthesis of 4-(1h-1,2,4-triazol-1-yl)quinolines. (n.d.).
  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (n.d.).
  • ResearchGate. (n.d.). Several marketed and reported anticancer agents with quinazoline scaffold. [Diagram].
  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism.
  • Benchchem. (n.d.). structure-activity relationship (SAR) studies of 2-Chloro-6-(methylsulfanyl)pyrazine analogs.
  • ResearchGate. (n.d.). General reaction mechanism for the SNAr of 4-chloroquinazoline and the amines studied. [Diagram].
  • Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. (n.d.). MDPI.
  • Bestowal of Quinazoline Scaffold in Anticancer Drug Discovery. (n.d.). PubMed.

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exploring the chemical space of 2-Chloro-6-methylquinazoline derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Chemical Space of 2-Chloro-6-methylquinazoline Derivatives

This guide provides an in-depth exploration of the synthesis, reactivity, and derivatization of this compound, a key heterocyclic scaffold in medicinal chemistry and materials science. We will delve into the strategic considerations for its synthesis, explore its versatile reactivity for library generation, and discuss the characterization of its derivatives.

Introduction: The Quinazoline Scaffold

Quinazoline and its analogs are a prominent class of nitrogen-containing heterocyclic compounds. The fusion of a pyrimidine ring with a benzene ring creates a bicyclic system that is a common feature in over 200 natural products and a multitude of synthetic compounds with diverse biological activities. The quinazoline core is considered a "privileged scaffold" in medicinal chemistry due to its ability to interact with a wide range of biological targets.

The specific substitution pattern of this compound offers a unique combination of features. The methyl group at the 6-position can influence the molecule's electronic properties and provide a vector for further modification, while the chlorine atom at the 2-position serves as a versatile handle for introducing a wide array of substituents through nucleophilic substitution reactions.

Synthesis of the this compound Core

The construction of the this compound core is a critical first step in the exploration of its chemical space. A common and efficient method involves a two-step process starting from 5-methylanthranilic acid.

Step 1: Synthesis of 6-methyl-2,4-quinazolinedione

The initial step involves the cyclization of 5-methylanthranilic acid with urea to form 6-methyl-2,4-quinazolinedione. This reaction is typically carried out at high temperatures, and the product precipitates from the reaction mixture upon cooling.

Experimental Protocol: Synthesis of 6-methyl-2,4-quinazolinedione

  • A mixture of 5-methylanthranilic acid (1 mole) and urea (2 moles) is heated at 190-200°C for 1 hour.

  • The reaction mixture is then cooled to room temperature.

  • The solidified mass is treated with a 10% sodium hydroxide solution to dissolve the product.

  • The solution is filtered to remove any insoluble impurities.

  • The filtrate is then acidified with concentrated hydrochloric acid to a pH of 1-2, leading to the precipitation of 6-methyl-2,4-quinazolinedione.

  • The precipitate is collected by filtration, washed with water, and dried.

Step 2: Chlorination to 2,4-dichloro-6-methylquinazoline

The second step is the chlorination of 6-methyl-2,4-quinazolinedione to yield 2,4-dichloro-6-methylquinazoline. This is a crucial intermediate. The reaction is typically performed using a strong chlorinating agent like phosphorus oxychloride (POCl3), often in the presence of a catalyst such as dimethylformamide (DMF).

Experimental Protocol: Synthesis of 2,4-dichloro-6-methylquinazoline

  • A mixture of 6-methyl-2,4-quinazolinedione (1 mole) and phosphorus oxychloride (5 moles) is heated at reflux for 4 hours.

  • The excess phosphorus oxychloride is removed by distillation under reduced pressure.

  • The residue is poured onto crushed ice with vigorous stirring.

  • The resulting precipitate, 2,4-dichloro-6-methylquinazoline, is collected by filtration, washed with cold water, and dried.

Step 3: Selective Reduction to this compound

The final step is the selective reduction of 2,4-dichloro-6-methylquinazoline to the desired this compound. This selective reduction of the chlorine at the 4-position can be achieved using various reducing agents. A common method involves catalytic hydrogenation.

Experimental Protocol: Synthesis of this compound

  • To a solution of 2,4-dichloro-6-methylquinazoline (1 mole) in a suitable solvent (e.g., ethanol), a catalytic amount of palladium on carbon (10% Pd/C) is added.

  • The mixture is hydrogenated in a Parr apparatus under a hydrogen atmosphere (50 psi) at room temperature for 12 hours.

  • The catalyst is removed by filtration through a bed of Celite.

  • The solvent is evaporated under reduced pressure to yield this compound.

Diagram: Synthetic Workflow for this compound

A 5-Methylanthranilic Acid B 6-Methyl-2,4-quinazolinedione A->B Urea, 190-200°C C 2,4-Dichloro-6-methylquinazoline B->C POCl3, reflux D This compound C->D H2, Pd/C

Caption: Synthetic pathway from 5-methylanthranilic acid to this compound.

Reactivity and Derivatization of this compound

The 2-chloro substituent is a key functional group that allows for extensive derivatization of the 6-methylquinazoline core. The primary reaction is nucleophilic aromatic substitution (SNAr), where the chlorine atom is displaced by a variety of nucleophiles.

Nucleophilic Aromatic Substitution (SNAr) Reactions

The electron-withdrawing nature of the quinazoline ring system facilitates SNAr reactions at the 2-position. A wide range of nucleophiles can be employed to generate diverse libraries of compounds.

Table 1: Examples of Nucleophiles for SNAr Reactions with this compound

Nucleophile ClassExampleResulting Substituent
AminesAniline-NHPh
Alcohols/PhenolsPhenol-OPh
ThiolsThiophenol-SPh
Azoles1H-1,2,4-triazole-N(triazole)

Experimental Protocol: General Procedure for SNAr with an Amine

  • A mixture of this compound (1 mole), the desired amine (1.2 moles), and a base such as potassium carbonate (2 moles) in a suitable solvent (e.g., DMF) is heated at 80-100°C for 6-12 hours.

  • The reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature and poured into ice-water.

  • The resulting precipitate is collected by filtration, washed with water, and purified by recrystallization or column chromatography.

Diagram: Derivatization via Nucleophilic Aromatic Substitution

A This compound E 2-Amino-6-methylquinazoline derivative A->E F 2-Alkoxy/Aryloxy-6-methylquinazoline derivative A->F G 2-Thio-6-methylquinazoline derivative A->G B Amine (R-NH2) B->E C Alcohol/Phenol (R-OH) C->F D Thiol (R-SH) D->G

Caption: Diversification of the this compound core via SNAr reactions.

Biological Significance and Applications

Quinazoline derivatives are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties. The this compound scaffold serves as a valuable starting point for the development of novel therapeutic agents. For instance, derivatives bearing a sulfonylurea moiety have been investigated as potential herbicides.

Characterization of this compound Derivatives

The structural elucidation of newly synthesized this compound derivatives is typically achieved through a combination of spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to determine the substitution pattern and overall structure.

  • Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern of the compound.

  • Infrared (IR) Spectroscopy: Helps to identify characteristic functional groups.

  • X-ray Crystallography: Can be used to determine the three-dimensional structure of crystalline derivatives.

Conclusion

The this compound core is a versatile and valuable scaffold in synthetic and medicinal chemistry. Its straightforward synthesis and the reactivity of the 2-chloro group allow for the generation of large and diverse compound libraries. The continued exploration of the chemical space of this compound derivatives holds significant promise for the discovery of new therapeutic agents and functional materials.

References

  • Synthesis and Herbicidal Activity of New Quinazoline Derivatives Containing a Sulfonylurea Moiety, Molecules, [Link]

An In-depth Technical Guide to 2-Chloro-6-methylquinazoline: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Chloro-6-methylquinazoline, a key heterocyclic building block in medicinal chemistry. The document delves into its fundamental physicochemical properties, detailed synthetic methodologies, spectroscopic characterization, and critical applications in drug discovery and development. Emphasis is placed on the causality behind experimental choices and the strategic importance of this scaffold in the synthesis of biologically active compounds. This guide is intended to serve as a valuable resource for researchers and scientists engaged in the fields of organic synthesis and pharmaceutical development.

Introduction: The Significance of the Quinazoline Scaffold

The quinazoline ring system, a fusion of a benzene ring and a pyrimidine ring, is a privileged scaffold in medicinal chemistry. Its derivatives are known to exhibit a wide spectrum of pharmacological activities, including anticancer, antiviral, anti-inflammatory, and antibacterial properties.[1][2] The strategic placement of various substituents on the quinazoline core allows for the fine-tuning of its biological activity, making it a versatile template for drug design. This compound, in particular, serves as a crucial intermediate, offering a reactive chlorine atom at the 2-position for further functionalization and a methyl group at the 6-position that can influence molecular interactions and metabolic stability. Understanding the chemistry and handling of this compound is therefore essential for the development of novel therapeutics.[3]

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a synthetic intermediate is paramount for its effective use in multi-step syntheses and for ensuring laboratory safety.

PropertyValueSource
Chemical Formula C₉H₇ClN₂
Molecular Weight 178.62 g/mol
CAS Number 113082-39-6
Appearance Solid
Storage 2-8°C, under inert gas

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of substituted quinazolines can be achieved through various routes. A common and effective method involves the cyclization of an appropriately substituted anthranilic acid derivative. The following protocol outlines a general and reliable procedure for the synthesis of 2-chloro-quinazoline derivatives, which can be adapted for this compound.

Synthetic Workflow

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction Steps cluster_product Final Product Reactant1 2-Amino-5-methylbenzoic acid Step1 Cyclization Reaction Reactant1->Step1 Reactant2 Chloroacetonitrile Reactant2->Step1 Step2 Chlorination Step1->Step2 Product This compound Step2->Product Reactions cluster_reactions Nucleophilic Aromatic Substitution cluster_products Diverse Quinazoline Derivatives Start This compound Reaction1 Amination (+ R-NH₂) Start->Reaction1 Reaction2 Alkoxylation (+ R-OH) Start->Reaction2 Reaction3 Thiolation (+ R-SH) Start->Reaction3 Product1 2-Amino-6-methylquinazolines Reaction1->Product1 Product2 2-Alkoxy-6-methylquinazolines Reaction2->Product2 Product3 2-Thio-6-methylquinazolines Reaction3->Product3

Sources

An In-depth Technical Guide to the Solubility and Stability of 2-Chloro-6-methylquinazoline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

2-Chloro-6-methylquinazoline is a key heterocyclic scaffold utilized in the synthesis of a diverse range of biologically active molecules, including potential anticancer, antiviral, and anti-inflammatory agents.[1] A thorough understanding of its physicochemical properties, particularly solubility and stability, is paramount for its effective application in medicinal chemistry and drug development. This guide provides a comprehensive framework for characterizing the solubility and stability of this compound. Eschewing a rigid template, this document delves into the causality behind experimental choices, offering field-proven insights and self-validating protocols. We will explore the theoretical considerations for solubility and stability, provide detailed, step-by-step methodologies for their empirical determination, and discuss potential degradation pathways. This guide is intended to empower researchers to generate robust and reliable data, facilitating the seamless integration of this important synthetic intermediate into drug discovery pipelines.

Introduction: The Significance of Physicochemical Characterization

The journey of a drug candidate from a laboratory curiosity to a therapeutic reality is paved with a deep understanding of its fundamental chemical and physical properties. For a synthetic intermediate like this compound, this understanding is no less critical. Its solubility dictates the choice of reaction media, purification strategies, and ultimately, its ease of handling in a laboratory setting.[2] Stability, on the other hand, informs storage conditions, shelf-life, and the potential for the formation of impurities that could compromise the integrity of subsequent synthetic steps and the final active pharmaceutical ingredient (API).[3]

This guide will provide the necessary tools to meticulously evaluate these two cornerstone properties of this compound.

Solubility Determination: A Practical Approach

While specific quantitative solubility data for this compound in a wide array of solvents is not extensively reported in public literature, this section provides a robust experimental framework to determine its solubility profile.[2]

Theoretical Considerations for Solvent Selection

The solubility of a compound is governed by the principle of "like dissolves like." The presence of a polar quinazoline ring system and a nonpolar methyl group suggests that this compound will exhibit a range of solubilities in solvents of varying polarities.

A logical workflow for solvent selection should encompass a spectrum of solvents, from nonpolar to polar, protic, and aprotic. This allows for the construction of a comprehensive solubility profile.

Logical Workflow for Solvent Selection

forced_degradation cluster_stress Stress Conditions Acid Acidic Hydrolysis Analysis Stability-Indicating HPLC Method Acid->Analysis Base Basic Hydrolysis Base->Analysis Oxidation Oxidative Degradation Oxidation->Analysis Thermal Thermal Degradation Thermal->Analysis Photo Photolytic Degradation Photo->Analysis Sample This compound (in solution or solid state) Sample->Acid Sample->Base Sample->Oxidation Sample->Thermal Sample->Photo Identification Characterize Degradants (LC-MS, NMR) Analysis->Identification If significant degradation degradation_pathways Main This compound Hydrolysis 2-Hydroxy-6-methylquinazoline Main->Hydrolysis H₂O / H⁺ or OH⁻ Oxidation N-oxides or Ring-opened products Main->Oxidation [O]

Sources

The 2-Chloro-quinazoline Core: A Technical Guide to its Fundamental Reactions for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinazoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous approved drugs and clinical candidates, particularly in oncology. At the heart of many synthetic routes towards these complex molecules lies the 2-chloro-quinazoline core, a versatile and highly reactive intermediate. This technical guide provides an in-depth exploration of the fundamental reactions of this pivotal building block. We will dissect the principles of nucleophilic aromatic substitution (SNAr) and delve into the nuances of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. This document is intended for researchers, scientists, and drug development professionals, offering not just protocols, but a deeper understanding of the causality behind experimental choices to empower the rational design and synthesis of novel quinazoline-based therapeutics.

Introduction: The Strategic Importance of the 2-Chloro-quinazoline Moiety

The quinazoline ring system, a fusion of a benzene and a pyrimidine ring, is classified as a "privileged structure" in drug discovery.[1] Its rigid, planar geometry and hydrogen bonding capabilities allow it to effectively interact with a multitude of biological targets. Many potent kinase inhibitors, such as erlotinib and gefitinib, feature this core, highlighting its significance.[2]

The synthetic utility of the 2-chloro-quinazoline core stems from the electron-withdrawing nature of the two nitrogen atoms in the pyrimidine ring. This electronic feature renders the attached chlorine atom at the C2 position (and even more so at the C4 position) susceptible to displacement, making it an excellent electrophilic partner in a variety of transformative reactions. This guide will focus on the primary pathways for functionalizing this core, providing the foundational knowledge for library synthesis and lead optimization.

Nucleophilic Aromatic Substitution (SNAr): The Gateway to Amine Derivatives

One of the most fundamental and widely utilized reactions of the 2-chloro-quinazoline core is nucleophilic aromatic substitution (SNAr). This reaction is the cornerstone for introducing a diverse array of amine-containing side chains, which are often crucial for target engagement and modulating physicochemical properties.

Mechanistic Principles: An Addition-Elimination Pathway

Unlike SN1 and SN2 reactions, the SNAr mechanism does not involve a direct backside attack or the formation of a carbocation. Instead, it proceeds via a two-step addition-elimination mechanism .[3][4]

  • Nucleophilic Attack: The reaction is initiated by the attack of a nucleophile (typically an amine) on the electron-deficient carbon atom bearing the chlorine. This forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex .[4][5] The stability of this complex is the driving force for the reaction and is enhanced by the electron-withdrawing nitrogen atoms of the quinazoline ring.

  • Elimination of the Leaving Group: Aromaticity is restored in the second step by the expulsion of the chloride leaving group.

The overall reactivity of chloroquinazolines in SNAr reactions is significantly higher than that of corresponding chlorobenzenes, due to the activating effect of the ring nitrogens.

Diagram: SNAr Mechanism on the 2-Chloro-quinazoline Core

Caption: The two-step addition-elimination mechanism of SNAr.

Regioselectivity in Polychlorinated Quinazolines

In drug synthesis, it is common to start with precursors like 2,4-dichloroquinazoline. In such cases, regioselectivity becomes a critical consideration. The C4 position is significantly more electrophilic and thus more reactive towards nucleophiles than the C2 position.[1][6] This differential reactivity is a powerful synthetic tool.

  • Mild Conditions (e.g., room temperature to gentle heating): Nucleophilic attack occurs selectively at the C4 position.

  • Harsh Conditions (e.g., high temperature, prolonged reaction times): Substitution can occur at the C2 position after the C4 position has reacted.[6]

This predictable regioselectivity allows for the sequential introduction of different nucleophiles, enabling the construction of complex, differentially substituted quinazolines.[1]

Experimental Protocol: Synthesis of a 2-Chloro-4-aminoquinazoline Derivative

This protocol describes a typical SNAr reaction to selectively substitute the C4 position of 2,4-dichloroquinazoline.

Materials:

  • 2,4-dichloroquinazoline

  • Substituted aniline (or other amine nucleophile)

  • Isopropanol (or other suitable polar solvent like ethanol or DMF)

  • Stir plate, condenser, round-bottom flask, and standard glassware

Procedure: [7]

  • Setup: To a round-bottom flask equipped with a magnetic stir bar and a condenser, add 2,4-dichloroquinazoline (1.0 equivalent).

  • Solvent & Nucleophile: Add isopropanol to create a solution or suspension. Add the substituted aniline (1.0-1.2 equivalents).

  • Reaction: Heat the mixture to reflux (typically 80-90 °C). The choice of a polar protic solvent like isopropanol can facilitate the reaction by stabilizing the forming ions.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-4 hours).

  • Workup: Upon completion, allow the reaction mixture to cool to room temperature. The product often precipitates out of the solution.

  • Isolation: Collect the solid product by vacuum filtration. Wash the precipitate with cold isopropanol or diethyl ether to remove any unreacted starting materials or impurities.

  • Purification: The product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) if necessary.

Trustworthiness: This protocol is self-validating. The significant difference in melting points and TLC retention factors between the starting material and the 4-substituted product provides a clear indication of reaction completion. 2D-NMR analysis can be used for unambiguous structural confirmation of the regioselective substitution at the C4 position.[1]

Palladium-Catalyzed Cross-Coupling: Forging C-C and C-N Bonds

While SNAr is powerful, palladium-catalyzed cross-coupling reactions have revolutionized the functionalization of the 2-chloro-quinazoline core, enabling the formation of carbon-carbon and carbon-nitrogen bonds that are otherwise difficult to construct.[8] These reactions vastly expand the accessible chemical space for drug discovery.

Suzuki-Miyaura Coupling: Introducing Aryl and Heteroaryl Groups

The Suzuki-Miyaura coupling is an indispensable tool for creating C(sp²)–C(sp²) bonds, allowing for the direct attachment of various aryl or heteroaryl moieties to the quinazoline core.[9] This is crucial for exploring structure-activity relationships by modifying peripheral aromatic rings.

Mechanistic Insight: The reaction proceeds through a well-established catalytic cycle involving a Pd(0)/Pd(II) interchange.

Diagram: Simplified Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_add Oxidative Addition (R-X) pd0->oxidative_add Ar-Cl complex1 R-Pd(II)-X L₂ oxidative_add->complex1 transmetal Transmetalation (R'-B(OH)₂) complex2 R-Pd(II)-R' L₂ transmetal->complex2 reductive_elim Reductive Elimination reductive_elim->pd0 Catalyst Regeneration product Product (R-R') reductive_elim->product complex1->transmetal Ar'-B(OH)₂ Base complex2->reductive_elim

Caption: Key steps in the Suzuki-Miyaura cross-coupling cycle.

Experimental Protocol: Suzuki Coupling on a 2-Chloro-quinazoline

This protocol is adapted from methodologies for the arylation of chloro-heterocycles.[2]

Materials:

  • 2-Chloro-quinazoline derivative (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (0.05 equiv)

  • Triphenylphosphine [PPh₃] (0.15 equiv)

  • Sodium carbonate [Na₂CO₃] (3.0 equiv)

  • 1,2-Dimethoxyethane (DME) and Water (10:1 mixture)

Procedure:

  • Setup: In an oven-dried reaction vial under an inert atmosphere (Nitrogen or Argon), combine the 2-chloro-quinazoline, arylboronic acid, Pd(OAc)₂, PPh₃, and Na₂CO₃.

  • Solvent Addition: Add the degassed DME/Water solvent mixture via syringe. The presence of water is often crucial for the efficiency of the transmetalation step.

  • Reaction: Seal the vial and heat the mixture to 75-85 °C with vigorous stirring.

  • Monitoring: Monitor the reaction by TLC or LC-MS. Reactions are typically complete within 12-24 hours.

  • Workup: Cool the reaction to room temperature. Add water and extract the product with an organic solvent like ethyl acetate or dichloromethane.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure. The crude product is typically purified by column chromatography on silica gel.

Causality Behind Choices:

  • Catalyst System: Pd(OAc)₂ is a common and relatively air-stable palladium precursor that is reduced in situ to the active Pd(0) catalyst. PPh₃ is a standard phosphine ligand that stabilizes the palladium catalyst and facilitates the catalytic cycle.

  • Base and Solvent: Na₂CO₃ is a mild inorganic base essential for activating the boronic acid for the transmetalation step. The DME/water solvent system provides good solubility for both organic and inorganic reagents.

Reagent/ConditionRoleTypical RangeSource
Palladium Source Catalyst PrecursorPd(OAc)₂, PdCl₂(dppf), Pd(PPh₃)₄[9][10]
Ligand Stabilizes Pd(0), modulates reactivityPPh₃, XPhos, SPhos[9][11]
Base Activates boronic acidNa₂CO₃, K₂CO₃, K₃PO₄, Cs₂CO₃[2][9]
Boron Reagent Aryl group sourceArylboronic acids, Arylboronic esters[9][10]
Solvent Reaction MediumDME/H₂O, Dioxane/H₂O, Toluene, DMF[2][9]
Temperature Overcomes activation energy70 - 120 °C[2][9]
Table 1: Summary of Typical Suzuki-Miyaura Reaction Parameters
Buchwald-Hartwig Amination: A Modern Approach to C-N Bonds

While SNAr is effective, the Buchwald-Hartwig amination offers a complementary and often milder method for forming C-N bonds, particularly with less nucleophilic amines or when SNAr fails.[12][13] It is a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine in the presence of a base.

Key Advantages:

  • Broad Scope: Couples a wide variety of primary and secondary amines, including anilines, alkylamines, and heterocycles.[14][15]

  • Milder Conditions: Often proceeds at lower temperatures than required for SNAr with unactivated amines.

  • Functional Group Tolerance: Tolerates a wide range of functional groups on both coupling partners.

Experimental Considerations: The success of a Buchwald-Hartwig reaction is highly dependent on the choice of ligand and base. Sterically hindered, electron-rich phosphine ligands (e.g., XPhos, RuPhos, BrettPhos) are typically required to facilitate the crucial reductive elimination step.[11][15] Strong bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used.[14]

Sonogashira Coupling: Installation of Alkynyl Groups

The Sonogashira coupling enables the formation of a C(sp²)–C(sp) bond between the 2-chloro-quinazoline and a terminal alkyne. This reaction is invaluable for introducing linear, rigid alkynyl linkers, which can be used as handles for further functionalization or as key structural elements for probing protein binding pockets.

Catalyst System: The reaction is typically co-catalyzed by a palladium complex and a copper(I) salt (e.g., CuI).[9][16] The palladium catalyst activates the aryl halide, while the copper co-catalyst forms a copper(I) acetylide intermediate, which then undergoes transmetalation to the palladium center. Copper-free versions have also been developed.[17]

Experimental Protocol Outline: [16][18]

  • Combine the 2-chloro-quinazoline, terminal alkyne, palladium catalyst [e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂], and CuI in a suitable solvent (e.g., THF or DMF).

  • Add a base, typically an amine base like triethylamine (Et₃N) or diisopropylamine (DIPA), which also serves as a solvent.

  • Run the reaction under an inert atmosphere at temperatures ranging from room temperature to 80 °C until completion.

  • Standard aqueous workup and chromatographic purification yield the 2-alkynyl-quinazoline product.

Conclusion and Future Outlook

The 2-chloro-quinazoline core is a remarkably versatile platform for the synthesis of medicinally relevant compounds. A thorough understanding of its fundamental reactivity—dominated by nucleophilic aromatic substitution and palladium-catalyzed cross-coupling—is essential for any scientist working in drug discovery. Mastery of the regioselective nature of SNAr on polychlorinated substrates provides a strategic advantage for building molecular complexity. Furthermore, the judicious application of Suzuki, Buchwald-Hartwig, and Sonogashira couplings unlocks a vast chemical space, enabling the rational design and synthesis of next-generation therapeutics. As catalyst systems continue to evolve, we can anticipate even more efficient, selective, and sustainable methods for functionalizing this invaluable heterocyclic core.

References

  • Barber, C. G., et al. (2010). Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline. Synlett, 2010(4), 644-648. Available at: [Link]

  • Sánchez, B., et al. (2019). Activation of Electrophile/Nucleophile Pair by a Nucleophilic and Electrophilic Solvation in a SNAr Reaction. ResearchGate. Available at: [Link]

  • Barber, C. G., et al. (2010). Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline. PMC - NIH. Available at: [Link]

  • Alesawy, M. S., et al. (2021). Reaction Mechanism of Nucleophilic substitution in 2,4-dichloroquinazoline ring. Chemistry Stack Exchange. Available at: [Link]

  • Ostrowski, S. (2003). 2-Chloroquinazoline: Synthesis and Reactivity of a Versatile Heterocyclic Building Block. ARKIVOC. Available at: [Link]

  • Rojas, L. J., et al. (2023). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. MDPI. Available at: [Link]

  • Reddy, E. A., et al. (2008). Synthesis of 2-alkynylquinolines from 2-chloro and 2,4-dichloroquinoline via Pd/C-catalyzed coupling reaction in water. Sci-Hub. Available at: [Link]

  • El-Gendy, Z. (2012). The Reactivity of 2-Ethoxy-4-Chloroquinazoline and Its Use in Synthesis of Novel Quinazoline Derivatives. ResearchGate. Available at: [Link]

  • Abdel-Wahab, B. F., et al. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances. Available at: [Link]

  • Moganeradj, P. K., et al. (2018). Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives. PMC - NIH. Available at: [Link]

  • Keglevich, G., et al. (2024). Energy-Efficient Synthesis of Haloquinazolines and Their Suzuki Cross-Coupling Reactions in Propylene Carbonate. ResearchGate. Available at: [Link]

  • Deadman, J. J., et al. (2008). Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. Journal of Organic Chemistry. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). Unlocking the Potential of 2-Chloroquinoline: A Versatile Intermediate for Pharmaceutical and Chemical Synthesis. inno-chem.com. Available at: [Link]

  • Chemistry Steps. Nucleophilic Aromatic Substitution. Chemistry Steps. Available at: [Link]

  • Mátyus, P., et al. (1993). Nucleophilic substitution reaction of chloroquinolines with 1,2,4-triazole. i. synthesis of 4-(1h-1,2,4-triazol-1-yl)quinolines. ResearchGate. Available at: [Link]

  • Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Available at: [Link]

  • Kieffer, C., et al. (2013). Sonogashira cross-coupling reaction in 4-chloro-2-trichloromethylquinazoline series is possible despite a side dimerization reaction. ResearchGate. Available at: [Link]

  • Pal, M., et al. (2009). Copper-Free Sonogashira Coupling of 2-Chloroquinolines with Phenyl Acetylene and Quick Annulation to Benzo[b][1][10]naphthyridine Derivatives in Aqueous Ammonia. Sci-Hub. Available at: [Link]

  • Moganeradj, P. K., et al. (2018). Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives. MDPI. Available at: [Link]

  • Sharma, P., et al. (2020). Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. MDPI. Available at: [Link]

  • Wikipedia. Buchwald–Hartwig amination. Wikipedia. Available at: [Link]

  • Magano, J., & Dunetz, J. R. (2012). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. ResearchGate. Available at: [Link]

  • Reddy, B. V. S., et al. (2022). Cyclization and Buchwald coupling of 2-chloro-3-formylquinoline. ResearchGate. Available at: [Link]

  • Kumar, A., et al. (2020). Sonogashira coupling of 2-chloroquinoline with terminal alkynes. ResearchGate. Available at: [Link]

  • Keglevich, G., et al. (2024). Energy-Efficient Synthesis of Haloquinazolines and Their Suzuki Cross-Coupling Reactions in Propylene Carbonate. ResearchGate. Available at: [Link]

  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. Available at: [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]

  • Abd-el-Aziz, A. S., et al. (2013). Design, Synthesis and Biological Evaluation of Quinazolinamine Derivatives as Breast Cancer Resistance Protein and P-Glycoprotein Inhibitors with Improved Metabolic Stability. NIH. Available at: [Link]

  • Organic Chemistry Portal. Quinazoline synthesis. Organic Chemistry Portal. Available at: [Link]

  • Al-Suwaidan, I. A., et al. (2021). Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. PMC. Available at: [Link]

  • Shi, H., et al. (2013). Quinazoline derivatives: synthesis and bioactivities. PMC - PubMed Central. Available at: [Link]

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The Alchemical Ancestry of a Privileged Scaffold: A Technical Guide to the Historical Synthesis of Substituted Quinazolines

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: From Serendipity to Rational Design

The quinazoline scaffold, a fused aromatic heterocycle of benzene and pyrimidine rings, stands as a "privileged structure" in the realm of medicinal chemistry. Its derivatives form the core of a multitude of therapeutic agents, from anticancer drugs to anti-inflammatory and antimicrobial compounds. Long before the advent of modern high-throughput screening and computational drug design, the foundations for accessing this versatile core were laid by pioneering chemists of the 19th and early 20th centuries. Their eponymous reactions, born from a blend of empirical observation and burgeoning mechanistic understanding, represent more than mere historical footnotes. They are a testament to the enduring logic of organic synthesis and provide a crucial framework for appreciating the sophisticated methods employed today.

This technical guide eschews a rigid, templated approach. Instead, it is structured to narrate the evolution of thought in quinazoline synthesis, from its earliest discovery to the classical named reactions that became the workhorses of synthetic chemists for decades. As a Senior Application Scientist, my aim is not just to present protocols but to dissect the underlying principles, the "why" behind the "how," offering field-proven insights into the scope, limitations, and mechanistic underpinnings of these foundational methods. Every reaction is a logical system, and by understanding its internal consistency, we can better appreciate its utility and its place in the grand narrative of chemical synthesis.

The Genesis: Griess's Inaugural Synthesis (1869)

The story of the quinazoline ring begins in 1869 with Peter Griess, who, while reacting cyanogen with anthranilic acid, unwittingly synthesized the first derivative of this now-famous heterocyclic system.[1] This seminal reaction, while not a versatile synthetic method by modern standards, is the historical anchor of quinazoline chemistry.

The Griess Reaction: An Overview

The reaction involves the treatment of anthranilic acid with cyanogen, leading to the formation of 2-cyano-3,4-dihydro-4-oxoquinazoline.[1][2]

Reaction Scheme:

Griess_Synthesis Anthranilic_Acid Anthranilic Acid reagents + Anthranilic_Acid->reagents Cyanogen Cyanogen (N≡C-C≡N) Product 2-Cyano-4-oxoquinazoline Cyanogen->Product Heat reagents->Cyanogen

Caption: General scheme of the Griess quinazoline synthesis.

Mechanistic Insights

The precise mechanism of the Griess synthesis is not as extensively documented as later methods. However, it is believed to proceed through an initial nucleophilic attack of the amino group of anthranilic acid onto one of the electrophilic carbon atoms of cyanogen. This is followed by an intramolecular cyclization and dehydration to yield the final product.

Griess_Mechanism start Anthranilic Acid + Cyanogen intermediate1 Nucleophilic Attack (Formation of an N-cyano intermediate) start->intermediate1 intermediate2 Intramolecular Cyclization (Attack of the carboxylate on the nitrile) intermediate1->intermediate2 product 2-Cyano-4-oxoquinazoline intermediate2->product - H2O

Caption: Plausible mechanistic pathway for the Griess synthesis.

Scope and Limitations

The Griess synthesis is of significant historical importance but has limited practical application in modern synthesis due to the hazardous nature of cyanogen and the limited scope for introducing substituents. Its primary value lies in being the first documented synthesis of a quinazoline derivative.

The Bischler Synthesis: A Step Towards Generality

Published in 1895 by August Bischler, this method provided a more general route to quinazolines, starting from N-acyl-anthranilic acids.[3] This represented a significant step forward, as it allowed for the introduction of substituents at the 2-position of the quinazoline ring.

The Bischler Reaction: An Overview

The Bischler synthesis involves the cyclization of an N-acyl-anthranilic acid in the presence of ammonia or a primary amine. This reaction typically requires high temperatures and pressure.[4]

Reaction Scheme:

Bischler_Synthesis N_Acyl_Anthranilic_Acid N-Acyl-anthranilic Acid reagents + N_Acyl_Anthranilic_Acid->reagents Amine Ammonia or R'-NH2 Product 2-Substituted-4-quinazolinone Amine->Product Heat, Pressure reagents->Amine

Caption: General scheme of the Bischler quinazoline synthesis.

Experimental Protocol: Synthesis of 2-Methyl-4(3H)-quinazolinone

Materials:

  • N-Acetylanthranilic acid

  • Ammonia (aqueous solution, 25%)

  • Ethanol

Procedure:

  • A mixture of N-acetylanthranilic acid (0.01 mol) and 25% aqueous ammonia (20 mL) in ethanol (50 mL) is placed in a high-pressure autoclave.

  • The autoclave is sealed and heated to 150-160 °C for 6-8 hours.

  • After cooling, the reaction mixture is concentrated under reduced pressure.

  • The resulting solid is recrystallized from ethanol to yield 2-methyl-4(3H)-quinazolinone.

Mechanistic Insights

The Bischler synthesis is thought to proceed through the formation of an amide intermediate from the reaction of the N-acyl-anthranilic acid with ammonia or a primary amine. This is followed by an intramolecular cyclization with the elimination of water to form the quinazolinone ring.

Bischler_Mechanism start N-Acyl-anthranilic Acid + Amine intermediate1 Amide Formation start->intermediate1 intermediate2 Intramolecular Cyclization (Nucleophilic attack of the anilide nitrogen on the carbonyl) intermediate1->intermediate2 product 2-Substituted-4-quinazolinone intermediate2->product - H2O

Caption: Mechanistic pathway of the Bischler synthesis.

Scope and Limitations

The Bischler synthesis allows for the introduction of various substituents at the 2-position by starting with the appropriately acylated anthranilic acid. However, the harsh reaction conditions (high temperature and pressure) can limit its applicability for substrates with sensitive functional groups.[4]

The Niementowski Synthesis: A Versatile Condensation

Also emerging in 1895, the Niementowski synthesis offers a more direct and versatile route to 4-oxo-3,4-dihydroquinazolines (quinazolinones) through the condensation of anthranilic acids with amides.[5] This method has proven to be a cornerstone in classical quinazoline synthesis due to its operational simplicity and broader substrate scope.

The Niementowski Reaction: An Overview

This reaction involves the thermal condensation of an anthranilic acid with an amide, typically at temperatures between 130-200 °C. The reaction proceeds via an initial acylation of the anthranilic acid followed by cyclization.

Reaction Scheme:

Niementowski_Synthesis Anthranilic_Acid Anthranilic Acid reagents + Anthranilic_Acid->reagents Amide Amide (R-CONH2) Product 2-Substituted-4-quinazolinone Amide->Product Heat (130-200 °C) reagents->Amide

Caption: General scheme of the Niementowski quinazolinone synthesis.

Experimental Protocol: Synthesis of 2-Phenyl-4(3H)-quinazolinone

Materials:

  • Anthranilic acid

  • Benzamide

Procedure:

  • A mixture of anthranilic acid (0.05 mol) and benzamide (0.1 mol) is heated in an oil bath at 180-190 °C for 4-5 hours.

  • The reaction mixture is cooled to room temperature, and the solid mass is triturated with hot ethanol.

  • The solid is collected by filtration, washed with ethanol, and then with diethyl ether.

  • The crude product is recrystallized from glacial acetic acid to afford pure 2-phenyl-4(3H)-quinazolinone.

Mechanistic Insights

The Niementowski synthesis is believed to proceed through two possible pathways, with the prevailing mechanism likely dependent on the specific reaction conditions. One proposed pathway involves the initial formation of a Schiff base, followed by intramolecular condensation.[6] A similar pathway has been proposed for the related Niementowski quinoline synthesis.[6] An alternative mechanism involves an initial intermolecular condensation.[6]

Niementowski_Mechanism cluster_path1 Path A: Schiff Base Formation First cluster_path2 Path B: Intermolecular Condensation First start1 Anthranilic Acid + Amide intermediate1_1 Schiff Base Formation start1->intermediate1_1 intermediate1_2 Intramolecular Cyclization intermediate1_1->intermediate1_2 product1 4-Quinazolinone intermediate1_2->product1 - H2O start2 Anthranilic Acid + Amide intermediate2_1 Intermolecular Condensation start2->intermediate2_1 intermediate2_2 Imine Intermediate Formation intermediate2_1->intermediate2_2 product2 4-Quinazolinone intermediate2_2->product2 - H2O

Caption: Plausible mechanistic pathways for the Niementowski synthesis.

Scope and Limitations

The Niementowski synthesis is versatile, allowing for a wide range of substituents on both the anthranilic acid and the amide starting materials. However, the high reaction temperatures can be a drawback, and yields can be variable depending on the substrates used. The reaction is less popular than other methods for quinoline synthesis due to the required high temperatures.[6] Variations have been developed to make the reaction more practical, including the use of catalysts like polyphosphoric acid.[6]

The Friedländer Synthesis: A Convergent Approach

While primarily known as a method for quinoline synthesis, the Friedländer synthesis can be adapted for the preparation of quinazolines. This reaction, first reported by Paul Friedländer in 1882, involves the condensation of a 2-aminobenzaldehyde or 2-aminoketone with a compound containing a reactive methylene group.

The Friedländer Reaction for Quinazolines: An Overview

In the context of quinazoline synthesis, the Friedländer approach typically involves the reaction of a 2-aminobenzonitrile with a carbonyl compound in the presence of a strong base.

Reaction Scheme:

Friedlander_Synthesis Aminobenzonitrile 2-Aminobenzonitrile reagents + Aminobenzonitrile->reagents Carbonyl Ketone or Aldehyde Product Substituted Quinazoline Carbonyl->Product Base (e.g., KOH) reagents->Carbonyl

Caption: General scheme of the Friedländer synthesis adapted for quinazolines.

Experimental Protocol: Synthesis of 2,4-Diphenylquinazoline

Materials:

  • 2-Aminobenzophenone

  • Benzaldehyde

  • Potassium hydroxide

  • Ethanol

Procedure:

  • A mixture of 2-aminobenzophenone (0.01 mol), benzaldehyde (0.012 mol), and powdered potassium hydroxide (0.02 mol) in ethanol (50 mL) is refluxed for 6 hours.

  • The reaction mixture is cooled and poured into ice-water.

  • The precipitated solid is filtered, washed with water, and dried.

  • The crude product is recrystallized from ethanol to give 2,4-diphenylquinazoline.

Mechanistic Insights

The Friedländer synthesis for quinazolines is believed to proceed via an initial aldol-type condensation between the 2-aminoarylketone and the aldehyde, followed by cyclization and dehydration. Alternatively, the reaction can initiate with the formation of a Schiff base, which then undergoes an intramolecular aldol reaction.

Friedlander_Mechanism cluster_path1 Path A: Aldol Condensation First cluster_path2 Path B: Schiff Base Formation First start1 2-Aminobenzophenone + Aldehyde intermediate1_1 Aldol Adduct Formation start1->intermediate1_1 intermediate1_2 Cyclization and Dehydration intermediate1_1->intermediate1_2 product1 Quinazoline intermediate1_2->product1 start2 2-Aminobenzophenone + Aldehyde intermediate2_1 Schiff Base Formation start2->intermediate2_1 intermediate2_2 Intramolecular Aldol Reaction intermediate2_1->intermediate2_2 product2 Quinazoline intermediate2_2->product2

Caption: Mechanistic pathways for the Friedländer quinazoline synthesis.

Scope and Limitations

The Friedländer synthesis offers a convergent approach to quinazolines, allowing for the combination of two different substituted fragments. The reaction can be catalyzed by both acids and bases.[7] However, the availability of substituted 2-aminobenzaldehydes and 2-aminoketones can be a limiting factor. Additionally, with unsymmetrical ketones, issues of regioselectivity can arise.

Comparative Analysis of Historical Methods

The choice of a particular historical synthesis method depends on the desired substitution pattern, the availability of starting materials, and the tolerance of the substrates to the reaction conditions.

Synthesis MethodKey Starting MaterialsKey Bond FormationConditionsScope & AdvantagesLimitations
Griess Anthranilic acid, CyanogenC-N, C=NHigh TemperatureHistorical significanceHazardous reagents, limited scope
Bischler N-Acyl-anthranilic acid, Ammonia/AmineC-N, C=NHigh Temp, High PressureIntroduces substituents at C2Harsh conditions, limited functional group tolerance
Niementowski Anthranilic acid, AmideC-N, C=NHigh TemperatureVersatile, simple starting materialsHigh temperatures, variable yields
Friedländer 2-Aminobenzonitrile/ketone, Carbonyl compoundC-C, C=NAcid or Base catalysisConvergent, milder conditions possibleAvailability of starting materials, regioselectivity issues

The Evolution and Modern Context

While these classical methods laid the groundwork for quinazoline synthesis, modern organic chemistry has introduced a plethora of more efficient, milder, and versatile methodologies. These advancements have been driven by the need for greater control over regioselectivity, improved yields, and broader functional group tolerance, particularly in the context of complex molecule synthesis for drug discovery.

Modern advancements include:

  • Metal-Catalyzed Cross-Coupling Reactions: Palladium, copper, and other transition metals are now widely used to construct the quinazoline core through C-N and C-C bond-forming reactions, often under much milder conditions than the classical methods.[8][9][10][11]

  • Multi-Component Reactions (MCRs): These reactions allow for the construction of complex quinazoline derivatives in a single step from three or more starting materials, offering high atom economy and efficiency.[12][13][14]

  • Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times and improve yields for many classical syntheses, including the Niementowski reaction.[5]

The evolution from the high-temperature, often harsh conditions of the historical syntheses to the elegant and highly selective modern methods illustrates the remarkable progress in the field of organic chemistry.

Conclusion

The historical synthesis methods for substituted quinazolines, from Griess's initial discovery to the more versatile Bischler, Niementowski, and Friedländer reactions, represent foundational pillars in heterocyclic chemistry. A thorough understanding of these methods, including their mechanistic rationale, scope, and limitations, provides an invaluable perspective for the modern synthetic chemist. While contemporary methods offer significant advantages in efficiency and selectivity, the classical syntheses remain relevant, not only for their historical significance but also as robust methods for the preparation of certain quinazoline derivatives. They serve as a powerful reminder that the principles of reactivity and reaction design established over a century ago continue to inform and inspire the synthesis of molecules that shape our world.

References

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Sources

Methodological & Application

Application Notes and Protocols for the Derivatization of 2-Chloro-6-methylquinazoline in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinazoline Scaffold - A Cornerstone in Drug Discovery

The quinazoline core is a privileged heterocyclic scaffold that forms the structural basis for a multitude of biologically active compounds.[1][2] Its derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, and antiviral properties.[3][4][5] The therapeutic success of quinazoline-based drugs, such as the anticancer agents gefitinib and erlotinib, underscores the significance of this chemical framework in modern medicine.[2] The strategic functionalization of the quinazoline ring is a key approach for modulating the pharmacological profile of these molecules, and the 2-position, in particular, offers a versatile handle for chemical modification.[6][7]

This guide provides a comprehensive overview of the derivatization of 2-chloro-6-methylquinazoline, a key intermediate for accessing a diverse array of 2-substituted quinazoline analogs. We will delve into the fundamental reactivity of this substrate and present detailed, field-proven protocols for its transformation via several powerful synthetic methodologies. The rationale behind experimental choices will be elucidated to empower researchers to not only replicate but also adapt these methods for their specific drug discovery programs.

The Strategic Importance of the this compound Building Block

The this compound scaffold is an attractive starting point for medicinal chemistry campaigns for several reasons:

  • Reactive Handle: The chlorine atom at the 2-position is susceptible to displacement by a variety of nucleophiles and is amenable to transition-metal-catalyzed cross-coupling reactions.[8][9]

  • Modulation of Physicochemical Properties: The methyl group at the 6-position can influence the solubility, lipophilicity, and metabolic stability of the resulting derivatives, which are critical parameters for drug development.

  • Vector for Diversity-Oriented Synthesis: The reactivity of the 2-chloro group allows for the introduction of a wide range of substituents, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies.

Key Derivatization Strategies

The derivatization of this compound can be broadly categorized into three main classes of reactions:

  • Nucleophilic Aromatic Substitution (SNAr): This is a fundamental reaction where the chlorine atom is displaced by a nucleophile.[10][11]

  • Suzuki-Miyaura Cross-Coupling: A powerful palladium-catalyzed reaction for the formation of carbon-carbon bonds, allowing for the introduction of aryl and heteroaryl moieties.[7][12][13]

  • Buchwald-Hartwig Amination: A versatile palladium-catalyzed method for the formation of carbon-nitrogen bonds, enabling the synthesis of 2-aminoquinazoline derivatives.[14][15][16]

The following sections will provide detailed protocols and mechanistic insights for each of these transformative reactions.

Diagram: Derivatization Pathways for this compound

G cluster_0 Nucleophilic Aromatic Substitution (SNAr) cluster_1 Suzuki-Miyaura Coupling cluster_2 Buchwald-Hartwig Amination start This compound snar Nucleophile (R-NH2, R-OH, R-SH) start->snar suzuki Aryl/Heteroaryl Boronic Acid (Ar-B(OH)2) Pd Catalyst, Base start->suzuki buchwald Amine (R1R2NH) Pd Catalyst, Base, Ligand start->buchwald snar_product 2-Substituted-6-methylquinazoline (R-NH-, R-O-, R-S-) snar->snar_product suzuki_product 2-Aryl/Heteroaryl-6-methylquinazoline suzuki->suzuki_product buchwald_product 2-(Amino)-6-methylquinazoline (R1R2N-) buchwald->buchwald_product

Caption: Key derivatization strategies for this compound.

Experimental Protocols

Protocol 1: Nucleophilic Aromatic Substitution (SNAr) with an Amine

This protocol describes the synthesis of a 2-amino-6-methylquinazoline derivative. The reaction proceeds via an addition-elimination mechanism, where the amine attacks the electron-deficient C2 position, followed by the expulsion of the chloride ion.[10]

Materials:

  • This compound (1 equivalent)

  • Amine (e.g., aniline, benzylamine, morpholine) (1.2 equivalents)

  • Solvent (e.g., N,N-Dimethylformamide (DMF), Dioxane, or Ethanol)

  • Base (optional, e.g., K₂CO₃, DIPEA) (2 equivalents)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Condenser

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a condenser, add this compound and the chosen solvent.

  • Addition of Reagents: Add the amine to the reaction mixture. If a base is required to scavenge the HCl byproduct, it should be added at this stage.

  • Inert Atmosphere: Purge the flask with an inert gas (Nitrogen or Argon).

  • Reaction: Heat the mixture to an appropriate temperature (typically 80-120 °C) with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is generally complete within 4-24 hours.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. If a solid precipitates, it can be collected by filtration. Otherwise, dilute the mixture with water and extract the product with an organic solvent such as ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Causality Behind Experimental Choices:

  • Solvent: Polar aprotic solvents like DMF or dioxane are often preferred as they can solvate the charged intermediate (Meisenheimer complex) and facilitate the reaction.[10] Alcohols like ethanol can also be used, particularly for more reactive amines.

  • Base: The use of a base is crucial when reacting with amine hydrochlorides or to neutralize the HCl generated during the reaction, which can protonate the starting amine and render it non-nucleophilic.

Protocol 2: Suzuki-Miyaura Cross-Coupling

This protocol details the synthesis of a 2-aryl-6-methylquinazoline derivative. The Suzuki-Miyaura reaction is a robust method for forming C-C bonds and is tolerant of a wide range of functional groups.[9][13]

Materials:

  • This compound (1 equivalent)

  • Arylboronic acid (1.2 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (2-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃) (2 equivalents)

  • Solvent system (e.g., Dioxane/water, Toluene/water)

  • Round-bottom flask or microwave vial

  • Magnetic stirrer and stir bar

  • Condenser

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a round-bottom flask or microwave vial, add this compound, the arylboronic acid, the palladium catalyst, and the base.

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.

  • Solvent Addition: Add the degassed solvent system via syringe.

  • Reaction: Heat the mixture to 80-120 °C with vigorous stirring. Microwave irradiation can often accelerate the reaction.[17] Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the residue by flash column chromatography.

Data Presentation: Representative Suzuki-Miyaura Coupling Reactions

EntryArylboronic AcidCatalystBaseSolventYield (%)
1Phenylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂O85
24-Methoxyphenylboronic acidPdCl₂(dppf)Cs₂CO₃Toluene/H₂O92
33-Pyridylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂O78

Diagram: Suzuki-Miyaura Catalytic Cycle

G pd0 Pd(0)L2 oa Oxidative Addition pd2 Ar-Pd(II)L2-Cl oa->pd2 tm Transmetalation pd2->tm pd2_b Ar-Pd(II)L2-Ar' tm->pd2_b re Reductive Elimination pd2_b->re re->pd0 product Ar-Ar' re->product start Ar-Cl start->oa boronic Ar'-B(OH)2 + Base boronic->tm

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol 3: Buchwald-Hartwig Amination

This protocol outlines the synthesis of a 2-(N-arylamino)-6-methylquinazoline derivative. The Buchwald-Hartwig amination is a highly efficient method for constructing C-N bonds, even with sterically hindered amines.[15][18]

Materials:

  • This compound (1 equivalent)

  • Amine (primary or secondary) (1.2 equivalents)

  • Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-2 mol%)

  • Ligand (e.g., XPhos, SPhos, BINAP) (2-4 mol%)

  • Base (e.g., NaOtBu, K₃PO₄) (1.4 equivalents)

  • Anhydrous, degassed solvent (e.g., Toluene, Dioxane)

  • Schlenk tube or glovebox

Procedure:

  • Reaction Setup (in a glovebox or under inert atmosphere): To a Schlenk tube, add the palladium catalyst, ligand, and base.

  • Addition of Reagents: Add this compound and the amine.

  • Solvent Addition: Add the anhydrous, degassed solvent.

  • Reaction: Seal the tube and heat the mixture to 80-110 °C with stirring. Monitor the reaction by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature. Quench with saturated aqueous ammonium chloride and extract with an organic solvent.

  • Purification: Dry the combined organic layers over Na₂SO₄, concentrate, and purify by column chromatography.

Causality Behind Experimental Choices:

  • Ligand: The choice of ligand is critical for the success of the Buchwald-Hartwig amination. Bulky, electron-rich phosphine ligands facilitate the oxidative addition and reductive elimination steps of the catalytic cycle.[15][18]

  • Base: A strong, non-nucleophilic base like sodium tert-butoxide is often used to deprotonate the amine and generate the active nucleophile.

  • Inert Conditions: The palladium(0) catalyst is sensitive to oxygen, so strict inert atmosphere techniques are essential for reproducible results.

Conclusion

The derivatization of this compound is a powerful strategy for the synthesis of novel quinazoline-based compounds with potential therapeutic applications. The protocols for nucleophilic aromatic substitution, Suzuki-Miyaura cross-coupling, and Buchwald-Hartwig amination provided herein offer reliable and versatile methods for accessing a wide range of 2-substituted analogs. By understanding the underlying principles of these reactions and carefully selecting the appropriate reaction conditions, medicinal chemists can efficiently generate libraries of compounds for biological evaluation, accelerating the drug discovery process.

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  • de Oliveira, R. B., et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. ResearchGate. [Link]

  • Al-Suwaidan, I. A., et al. (2013). Quinazoline derivatives: synthesis and bioactivities. Arabian Journal of Chemistry, 6(3), 269-278. [Link]

  • Kumar, S., et al. (2024). Synthesis and Anti-inflammatory Activity of Novel 2-Chloro-4-(Aryl Amino)-6, 7-Dimethoxy Quinazoline Derivatives. ResearchGate. [Link]

  • Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution. [Link]

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]

  • Kumar, A., & Kumar, R. (2021). Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Derivatives. Catalysts, 11(8), 944. [Link]

  • de Oliveira, R. B., et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules, 29(1), 123. [Link]

  • Jatav, V., et al. (2008). Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. Journal of the Korean Chemical Society, 52(4), 345-356. [Link]

  • El-Gaby, M. S. A., et al. (2025). The Reactivity of 2-Ethoxy-4-Chloroquinazoline and Its Use in Synthesis of Novel Quinazoline Derivatives. Journal of Heterocyclic Chemistry. [Link]

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Application Notes & Protocols: 2-Chloro-6-methylquinazoline as a Versatile Building Block in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinazoline Scaffold and the Strategic Importance of 2-Chloro-6-methylquinazoline

The quinazoline core is a privileged heterocyclic scaffold in medicinal chemistry, forming the structural backbone of numerous therapeutic agents with a wide array of biological activities, including anticancer, anti-inflammatory, and antiviral properties[1]. Its rigid, bicyclic structure provides an excellent framework for the precise spatial orientation of various substituents, enabling targeted interactions with biological macromolecules. Within this important class of compounds, this compound stands out as a particularly valuable and versatile building block for the synthesis of complex molecular architectures.

The strategic placement of the chloro-substituent at the 2-position of the quinazoline ring renders this carbon atom highly susceptible to nucleophilic attack and an ideal handle for palladium-catalyzed cross-coupling reactions. The methyl group at the 6-position, while seemingly a simple substituent, can play a crucial role in modulating the electronic properties of the ring system and can provide additional steric bulk or a site for further functionalization, influencing the pharmacokinetic and pharmacodynamic profiles of the final compounds. These application notes provide a detailed guide for researchers, chemists, and drug development professionals on the effective utilization of this compound in key synthetic transformations, complete with detailed protocols and mechanistic insights.

Key Reactive Properties of this compound

The reactivity of this compound is primarily dictated by the electron-deficient nature of the pyrimidine ring, which is further activated by the electronegative chlorine atom at the C2 position. This makes the C2 carbon an excellent electrophilic site for a variety of synthetic transformations.

Section 1: Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a cornerstone reaction for the functionalization of this compound. The electron-withdrawing nature of the quinazoline ring system facilitates the addition-elimination mechanism characteristic of SNAr, allowing for the displacement of the chloride with a wide range of nucleophiles.

Mechanistic Rationale

The SNAr reaction proceeds via a two-step mechanism. First, the nucleophile attacks the electron-deficient C2 carbon, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized over the quinazoline ring system. In the second step, the leaving group (chloride) is eliminated, restoring the aromaticity of the ring and yielding the substituted product. The rate of this reaction is highly dependent on the nucleophilicity of the attacking species and the stability of the Meisenheimer intermediate.

Application: Synthesis of 2-Hydrazinyl-6-methylquinazoline

2-Hydrazinylquinazolines are valuable intermediates for the synthesis of a variety of heterocyclic systems and bioactive molecules, including potent antitumor agents[2]. The following protocol details the synthesis of 2-hydrazinyl-6-methylquinazoline via nucleophilic substitution.

Experimental Protocol 1: Synthesis of 2-Hydrazinyl-6-methylquinazoline

  • Materials:

    • This compound (1.0 equiv)

    • Hydrazine hydrate (5.0 equiv)

    • Ethanol (EtOH)

    • Round-bottom flask with reflux condenser

    • Magnetic stirrer and heating mantle

  • Procedure:

    • To a solution of this compound (1.0 equiv) in ethanol, add hydrazine hydrate (5.0 equiv) at room temperature.

    • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

    • Upon completion, cool the reaction mixture to room temperature.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • To the resulting residue, add water to precipitate the product.

    • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to afford 2-hydrazinyl-6-methylquinazoline.

  • Self-Validation and Causality:

    • The use of an excess of hydrazine hydrate drives the reaction to completion.

    • Ethanol is a suitable polar protic solvent for this reaction, facilitating the dissolution of the reactants and the stabilization of the transition state.

    • Heating the reaction to reflux provides the necessary activation energy for the nucleophilic attack and subsequent elimination of the chloride.

Section 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, and it is particularly well-suited for the arylation of this compound[3][4]. This reaction allows for the introduction of a wide variety of aryl and heteroaryl substituents at the C2 position, which is a common strategy in the development of kinase inhibitors and other pharmaceuticals.

Mechanistic Rationale

The catalytic cycle of the Suzuki-Miyaura coupling involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the this compound, forming a Pd(II) intermediate.

  • Transmetalation: The organoboron reagent (e.g., an arylboronic acid) undergoes transmetalation with the Pd(II) complex, transferring the organic group to the palladium center. This step is typically facilitated by a base.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final product, regenerating the Pd(0) catalyst.

Application: Synthesis of 2-Aryl-6-methylquinazolines

The following protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound with various arylboronic acids.

Experimental Protocol 2: Synthesis of 2-Aryl-6-methylquinazolines

  • Materials:

    • This compound (1.0 equiv)

    • Arylboronic acid (1.2 equiv)

    • Palladium(II) acetate (Pd(OAc)2) (5 mol%)

    • Triphenylphosphine (PPh3) (15 mol%)

    • Sodium carbonate (Na2CO3) (3.0 equiv)

    • 1,2-Dimethoxyethane (DME) and Water (10:1 mixture)

    • Schlenk tube or similar reaction vessel for inert atmosphere

    • Magnetic stirrer and heating mantle

  • Procedure:

    • To a Schlenk tube, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), Pd(OAc)2 (0.05 equiv), PPh3 (0.15 equiv), and Na2CO3 (3.0 equiv).

    • Evacuate and backfill the tube with an inert gas (e.g., nitrogen or argon) three times.

    • Add a degassed mixture of DME and water (10:1) to the reaction vessel.

    • Heat the reaction mixture to 80-90 °C and stir until the starting material is consumed, as monitored by TLC.

    • After completion, cool the reaction to room temperature and add water.

    • Extract the product with an organic solvent such as ethyl acetate or dichloromethane.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

  • Self-Validation and Causality:

    • The use of a palladium catalyst is essential for the C-C bond formation. Pd(OAc)2 is a common and effective precatalyst.

    • Triphenylphosphine acts as a ligand, stabilizing the palladium catalyst and influencing its reactivity.

    • The base (Na2CO3) is crucial for the transmetalation step, activating the boronic acid.

    • The reaction is performed under an inert atmosphere to prevent the oxidation and deactivation of the Pd(0) catalyst.

Section 3: Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a highly efficient method for the formation of C-N bonds and is widely used for the synthesis of arylamines[5][6][7]. This reaction is particularly valuable for the synthesis of 2-aminoquinazoline derivatives, which are key components of many biologically active compounds.

Mechanistic Rationale

Similar to the Suzuki coupling, the Buchwald-Hartwig amination proceeds through a palladium-catalyzed cycle:

  • Oxidative Addition: A Pd(0) complex reacts with the this compound to form a Pd(II) intermediate.

  • Amine Coordination and Deprotonation: The amine coordinates to the Pd(II) complex, and a base deprotonates the amine to form a palladium-amido complex.

  • Reductive Elimination: The C-N bond is formed through reductive elimination, yielding the 2-amino-6-methylquinazoline derivative and regenerating the Pd(0) catalyst.

Application: Synthesis of 2-(Arylamino)-6-methylquinazolines

The following protocol describes a general procedure for the Buchwald-Hartwig amination of this compound with anilines.

Experimental Protocol 3: Synthesis of 2-(Arylamino)-6-methylquinazolines

  • Materials:

    • This compound (1.0 equiv)

    • Aniline derivative (1.2 equiv)

    • Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3) (2 mol%)

    • 2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos) (4 mol%)

    • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

    • Toluene or Dioxane (anhydrous)

    • Schlenk tube or similar reaction vessel for inert atmosphere

    • Magnetic stirrer and heating mantle

  • Procedure:

    • In a glovebox or under a stream of inert gas, add Pd2(dba)3 (0.02 equiv), XPhos (0.04 equiv), and NaOtBu (1.4 equiv) to a Schlenk tube.

    • Add this compound (1.0 equiv) and the aniline derivative (1.2 equiv).

    • Add anhydrous toluene or dioxane to the reaction vessel.

    • Seal the tube and heat the reaction mixture to 100-110 °C with stirring.

    • Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.

    • Dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Purify the residue by column chromatography on silica gel.

  • Self-Validation and Causality:

    • Pd2(dba)3 is a common Pd(0) source for Buchwald-Hartwig reactions.

    • Bulky, electron-rich phosphine ligands like XPhos are crucial for promoting the reductive elimination step and preventing side reactions[8].

    • A strong, non-nucleophilic base like NaOtBu is required to deprotonate the amine in the catalytic cycle.

    • Anhydrous and inert conditions are necessary to prevent catalyst deactivation and unwanted side reactions.

Data Presentation

Reaction TypeKey ReagentsTypical ConditionsProduct Class
Nucleophilic Aromatic Substitution Hydrazine hydrateEtOH, reflux2-Hydrazinyl-6-methylquinazolines
Suzuki-Miyaura Coupling Arylboronic acid, Pd(OAc)2/PPh3, Na2CO3DME/H2O, 80-90 °C2-Aryl-6-methylquinazolines
Buchwald-Hartwig Amination Aniline, Pd2(dba)3/XPhos, NaOtBuToluene, 100-110 °C2-(Arylamino)-6-methylquinazolines

Visualizations

Key Synthetic Transformations of this compound

G cluster_start Starting Material cluster_reactions Synthetic Pathways cluster_products Product Classes start This compound snar Nucleophilic Aromatic Substitution (SNAr) start->snar  Nu-H suzuki Suzuki-Miyaura Cross-Coupling start->suzuki  Ar-B(OH)2  Pd catalyst, base buchwald Buchwald-Hartwig Amination start->buchwald  Ar-NH2  Pd catalyst, base, ligand prod_snar 2-Nu-6-methylquinazolines (Nu = NHR, OR, SR) snar->prod_snar prod_suzuki 2-Aryl-6-methylquinazolines suzuki->prod_suzuki prod_buchwald 2-(Arylamino)-6-methylquinazolines buchwald->prod_buchwald

Caption: Synthetic utility of this compound.

General Workflow for Palladium-Catalyzed Cross-Coupling

G reagents Assemble Reactants: - this compound - Coupling Partner - Catalyst & Ligand - Base setup Reaction Setup: - Inert Atmosphere (N2/Ar) - Anhydrous Solvent reagents->setup reaction Heating & Stirring: - Monitor by TLC/LC-MS setup->reaction workup Aqueous Workup: - Quench Reaction - Extraction reaction->workup purification Purification: - Column Chromatography workup->purification product Characterized Product purification->product

Caption: Workflow for Pd-catalyzed reactions.

References

  • Synlett.

  • European Journal of Medicinal Chemistry.

  • Wikipedia.

  • Chemistry LibreTexts.

  • PubMed.

  • Beilstein Journal of Organic Chemistry.

  • MySkinRecipes.

  • The Journal of Organic Chemistry.

  • YouTube.

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Application Notes and Protocols for the Biological Screening of 2-Chloro-6-methylquinazoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of the Quinazoline Scaffold

The quinazoline core is a privileged heterocyclic scaffold in medicinal chemistry, forming the backbone of numerous compounds with a wide spectrum of biological activities.[1] Derivatives of quinazoline have been extensively investigated and developed as therapeutic agents, demonstrating efficacy as anticancer, antimicrobial, anti-inflammatory, and anticonvulsant agents.[1][2][3] Notably, several quinazoline-based drugs, such as gefitinib, erlotinib, and afatinib, have been approved by the US Food and Drug Administration (USFDA) for cancer therapy, primarily functioning as inhibitors of the Epidermal Growth Factor Receptor (EGFR).

The 2-chloro-6-methylquinazoline core represents a key pharmacophore for further derivatization to explore novel therapeutic agents. The chloro group at the 2-position provides a reactive site for nucleophilic substitution, allowing for the synthesis of a diverse library of analogues, while the methyl group at the 6-position can influence the compound's pharmacokinetic and pharmacodynamic properties.[4] The exploration of derivatives of this scaffold is a promising avenue in the quest for new and more effective drugs.[4][5]

This guide provides a comprehensive overview of the biological screening of this compound derivatives, with a focus on anticancer and antimicrobial activities. As a Senior Application Scientist, the following protocols are presented with an emphasis on scientific integrity, reproducibility, and a deep understanding of the underlying biological principles.

Part 1: Anticancer Activity Screening

A primary focus for quinazoline derivatives has been their potential as anticancer agents, largely due to their ability to inhibit protein kinases involved in cancer cell proliferation and survival.[6][7] The following is a tiered screening approach, starting with a broad cytotoxicity assay and moving towards more specific mechanistic studies.

Primary Screening: Cell Viability and Cytotoxicity (MTT Assay)

The initial step in evaluating the anticancer potential of novel this compound derivatives is to assess their general cytotoxicity against a panel of cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, sensitive, and widely accepted colorimetric method for this purpose.[8]

Scientific Rationale: This assay is based on the principle that viable, metabolically active cells possess mitochondrial dehydrogenases that can reduce the yellow tetrazolium salt, MTT, into purple formazan crystals.[8] The amount of formazan produced is directly proportional to the number of living cells.[8][9] A reduction in formazan production in treated cells compared to untreated controls indicates a loss of cell viability.[8]

Experimental Protocol: MTT Assay [8][10]

Materials:

  • Cancer cell lines (e.g., A549 - lung carcinoma, MCF-7 - breast adenocarcinoma, HCT116 - colon carcinoma)

  • Complete culture medium (e.g., DMEM or RPMI-1640) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound derivatives (dissolved in DMSO to create a stock solution)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom sterile plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in complete culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include wells for a vehicle control (medium with the same concentration of DMSO) and a positive control (a known anticancer drug like doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours at 37°C. During this time, formazan crystals will form in viable cells.

  • Formazan Solubilization: Carefully remove the medium from each well and add 150 µL of the solubilization solution (e.g., DMSO) to dissolve the formazan crystals. Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability using the following formula:

    • % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Plot the percentage of cell viability against the logarithm of the compound concentration to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Data Presentation:

CompoundCell LineIC₅₀ (µM) after 48h
Derivative 1A549[Insert Value]
Derivative 1MCF-7[Insert Value]
Derivative 2A549[Insert Value]
Derivative 2MCF-7[Insert Value]
DoxorubicinA549[Insert Value]
DoxorubicinMCF-7[Insert Value]
Secondary Screening: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

Many quinazoline derivatives exert their anticancer effects by inhibiting protein kinases. The ADP-Glo™ Kinase Assay is a sensitive and reliable method to determine the in vitro potency of a compound against a specific kinase.[11][12]

Scientific Rationale: This luminescent assay quantifies the amount of ADP produced during a kinase reaction. The kinase reaction is stopped, and the remaining ATP is depleted. Then, the ADP is converted to ATP, which is used in a luciferase/luciferin reaction to produce light. The amount of light generated is proportional to the amount of ADP produced, and therefore, to the kinase activity. A decrease in luminescence indicates inhibition of the kinase.[13][14]

Experimental Workflow:

G cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Data Analysis Reagents Prepare Reagents: - Kinase - Substrate - ATP - Inhibitor Dilutions Incubate Incubate Kinase, Substrate, and Inhibitor Reagents->Incubate Initiate Add ATP to Initiate Reaction Incubate->Initiate Stop Add ADP-Glo™ Reagent (Stop Reaction & Deplete ATP) Initiate->Stop Detect Add Kinase Detection Reagent (Convert ADP to ATP & Measure Luminescence) Stop->Detect Calculate Calculate IC₅₀ Value Detect->Calculate

Caption: General workflow for an in vitro kinase inhibition assay.

Experimental Protocol: ADP-Glo™ Kinase Assay [11][12][14][15]

Materials:

  • Purified recombinant kinase (e.g., EGFR)

  • Kinase-specific substrate

  • This compound derivatives

  • ATP

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well white, opaque plates

  • Luminometer

Procedure:

  • Reagent Preparation:

    • Prepare a 2X solution of the target kinase and its substrate in kinase assay buffer.

    • Prepare serial dilutions of the this compound derivatives in DMSO, then dilute further in kinase buffer to create 2X compound solutions.

    • Prepare a 2X ATP solution in kinase buffer. The final ATP concentration should be at or near the Km for the specific kinase.

  • Kinase Reaction:

    • In a 384-well plate, add 2.5 µL of the 2X compound solution or control (DMSO for 0% inhibition, a known potent inhibitor for 100% inhibition).

    • Add 2.5 µL of the 2X kinase/substrate mixture to each well.

    • Pre-incubate the plate at room temperature for 10 minutes.

    • Add 5 µL of the 2X ATP solution to each well to start the reaction.

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.

    • Incubate the plate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and initiate the luciferase reaction.

    • Incubate the plate at room temperature for 30-60 minutes.

  • Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Plot the luminescence signal against the logarithm of the compound concentration.

    • Determine the IC₅₀ value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Mechanistic Studies: Cell Cycle Analysis by Flow Cytometry

To understand how the lead compounds inhibit cancer cell growth, it is crucial to investigate their effects on the cell cycle. Flow cytometry with propidium iodide (PI) staining is a powerful technique for this purpose.[16][17][18][19]

Scientific Rationale: The cell cycle is a tightly regulated process that ensures the faithful replication and division of cells. Cancer is often characterized by a dysregulated cell cycle. Many anticancer drugs induce cell cycle arrest at specific phases (G0/G1, S, or G2/M), which can lead to apoptosis. Propidium iodide is a fluorescent dye that binds to DNA in a stoichiometric manner. By measuring the fluorescence intensity of a population of cells, one can determine the distribution of cells in different phases of the cell cycle, as cells in G2/M have twice the DNA content of cells in G0/G1.[16][17]

Experimental Protocol: Cell Cycle Analysis [16][17][18][19]

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • This compound derivatives

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) Staining Solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Cell Culture and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with the desired concentrations of the this compound derivatives for 24-48 hours. Include a vehicle control.

  • Cell Harvesting and Fixation:

    • Collect both the culture medium (containing floating, potentially apoptotic cells) and the adherent cells (after trypsinization).

    • Wash the cells with cold PBS.

    • Fix the cells by slowly adding ice-cold 70% ethanol while vortexing gently.

    • Store the fixed cells at -20°C for at least 2 hours.

  • Staining:

    • Wash the fixed cells with PBS to remove the ethanol.

    • Resuspend the cell pellet in PI Staining Solution.

    • Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry: Analyze the stained cells on a flow cytometer, collecting at least 10,000 events per sample.

  • Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Signaling Pathway Visualization:

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates EGF EGF (Ligand) EGF->EGFR Binds RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Inhibitor This compound Derivative Inhibitor->EGFR Inhibits (ATP-competitive)

Caption: EGFR signaling pathway and potential inhibition by this compound derivatives.[20][21]

Part 2: Antimicrobial Activity Screening

Quinazoline derivatives have also shown promise as antimicrobial agents.[2] A standard method for determining the antimicrobial efficacy of a new compound is the broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC).

Minimum Inhibitory Concentration (MIC) Assay

Scientific Rationale: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after a defined incubation period. This assay provides a quantitative measure of the compound's potency against various bacterial and fungal strains.

Experimental Protocol: Broth Microdilution MIC Assay

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and/or fungal strains (Candida albicans)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi

  • This compound derivatives

  • Sterile 96-well microtiter plates

  • Standard antimicrobial agents (e.g., ampicillin for bacteria, fluconazole for fungi) as positive controls

Procedure:

  • Compound Preparation: Prepare a 2-fold serial dilution of the this compound derivatives in the appropriate broth in a 96-well plate.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard, and then dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Inoculate each well containing the serially diluted compound with the microbial suspension. Include a growth control well (broth and inoculum only) and a sterility control well (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Data Presentation:

CompoundS. aureus MIC (µg/mL)E. coli MIC (µg/mL)C. albicans MIC (µg/mL)
Derivative 1[Insert Value][Insert Value][Insert Value]
Derivative 2[Insert Value][Insert Value][Insert Value]
Ampicillin[Insert Value][Insert Value]N/A
FluconazoleN/AN/A[Insert Value]

Conclusion and Future Directions

The protocols outlined in this guide provide a robust framework for the initial biological screening of novel this compound derivatives. The tiered approach for anticancer screening allows for the efficient identification of cytotoxic compounds, followed by more detailed mechanistic studies to elucidate their mode of action. The antimicrobial screening protocol provides a standardized method for assessing their potential as anti-infective agents.

Positive hits from these primary and secondary screens should be subjected to further investigation, including but not limited to:

  • Apoptosis Assays: To confirm if the observed cytotoxicity is due to programmed cell death.

  • In Vivo Studies: To evaluate the efficacy and safety of the lead compounds in animal models.

  • Structure-Activity Relationship (SAR) Studies: To optimize the chemical structure for improved potency and selectivity.

By following these rigorous and scientifically sound protocols, researchers can effectively evaluate the therapeutic potential of this compound derivatives and contribute to the development of new and improved medicines.

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  • Protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method.
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  • NIH. (2021). Assessing reversible and irreversible binding effects of kinase covalent inhibitors through ADP-Glo assays.
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  • ChemicalBook. (n.d.). 2-Chloro-6-hydroxyquinoline synthesis.
  • MDPI. (n.d.).
  • MDPI. (2024). Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). Molecules, 29(4), 875.
  • MDPI. (2024). Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). Molecules, 29(4), 875.
  • MDPI. (2021). Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. Molecules, 26(16), 5029.
  • ResearchGate. (n.d.). Protein kinase inhibitory activity of quinazolines for cancer therapy.
  • ResearchGate. (2025). Synthesis, characterization and biological activities of novel 2-methyl-quinazolin-4(3H)-ones.
  • ResearchGate. (n.d.). Biological activities of recent advances in quinazoline.
  • MDPI. (2023). Quinazolinones, the Winning Horse in Drug Discovery. Molecules, 28(3), 978.
  • ScienceDirect. (n.d.). Advances in synthesis and biological activities of quinazoline scaffold analogues: A review.

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The LYNCHPIN in Targeted Cancer Therapy: Application Notes for 2-Chloro-6-methylquinazoline in the Synthesis of Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinazoline scaffold is a cornerstone in modern medicinal chemistry, serving as a privileged structure for the development of targeted anticancer agents.[1] Among its many derivatives, 2-chloro-6-methylquinazoline has emerged as a critical and versatile building block for the synthesis of potent kinase inhibitors. This technical guide provides an in-depth exploration of the strategic application of this compound in the synthesis of advanced anticancer agents. We will dissect the causality behind its synthetic utility, provide detailed, field-proven protocols for its incorporation into lead compounds, and illuminate the downstream mechanisms of action of the resulting targeted therapies. This document is intended for researchers, scientists, and drug development professionals actively engaged in the field of oncology.

Introduction: The Strategic Importance of the Quinazoline Scaffold

Quinazoline derivatives have garnered significant attention due to their wide range of biological activities, most notably their efficacy as anticancer agents.[2][3] Several FDA-approved drugs, including Gefitinib, Erlotinib, and Lapatinib, feature the quinazoline framework and function by targeting key oncogenic pathways.[2][4] These targeted therapies offer a more precise and potentially less toxic alternative to traditional cytotoxic chemotherapy.[1] The core mechanism of action for many of these agents is the inhibition of protein tyrosine kinases, which are crucial enzymes in the signaling pathways that regulate cell growth, proliferation, and survival.[1][5]

The this compound moiety is a particularly valuable synthon for several key reasons:

  • Reactive Handle: The chlorine atom at the 2-position serves as an excellent leaving group, facilitating nucleophilic aromatic substitution reactions. This allows for the facile introduction of various amine-containing side chains, which are often crucial for binding to the target kinase.

  • Methyl Group Modulation: The methyl group at the 6-position provides a point for steric and electronic modulation of the final compound. This can influence binding affinity, selectivity, and pharmacokinetic properties.

  • Scaffold Rigidity: The bicyclic nature of the quinazoline core provides a rigid scaffold that helps to pre-organize the appended functionalities for optimal interaction with the ATP-binding pocket of the target kinase.

Application in the Synthesis of EGFR/VEGFR-2 Dual Inhibitors

A promising strategy in cancer therapy is the dual inhibition of both the Epidermal Growth Factor Receptor (EGFR) and the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2).[6][7] This approach can simultaneously target tumor cell proliferation and angiogenesis, potentially leading to synergistic antitumor effects and overcoming resistance mechanisms.[6] this compound is an ideal starting point for the development of such dual inhibitors.

Workflow for the Synthesis of 2-Chloro-4-anilino-quinazoline Derivatives

Synthesis_Workflow cluster_0 PART 1: Synthesis of 2,4-dichloro-6-methylquinazoline cluster_1 PART 2: Nucleophilic Substitution cluster_2 PART 3: Further Derivatization (Optional) A 2-Amino-5-methylbenzoic acid C 6-methylquinazolin-4(3H)-one A->C Cyclization B Formamide B->C E 2,4-dichloro-6-methylquinazoline C->E Chlorination D Phosphorus oxychloride (POCl3) D->E G 2-Chloro-4-(substituted-anilino)-6-methylquinazoline E->G SNAr Reaction (e.g., in isopropanol, reflux) F Substituted Aniline F->G I Final Dual EGFR/VEGFR-2 Inhibitor G->I Coupling Reactions H Diverse Side Chains H->I

Caption: General workflow for synthesizing dual EGFR/VEGFR-2 inhibitors.

Experimental Protocol: Synthesis of a 2-Chloro-4-anilino-6-methylquinazoline Derivative

This protocol outlines a general procedure for the key nucleophilic aromatic substitution step.

Materials:

  • 2,4-dichloro-6-methylquinazoline

  • Substituted aniline (e.g., 4-aminophenol)

  • Isopropanol (IPA)

  • Hydrochloric acid (HCl) in IPA (optional, for salt formation)

  • Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

  • Magnetic stirrer and heating mantle

  • Thin-layer chromatography (TLC) apparatus for reaction monitoring

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 1.0 equivalent of 2,4-dichloro-6-methylquinazoline in isopropanol.

  • Addition of Nucleophile: Add 1.1 equivalents of the desired substituted aniline to the solution.

  • Reaction: Heat the reaction mixture to reflux (approximately 82°C for isopropanol) and maintain for 4-6 hours. Monitor the progress of the reaction by TLC.

  • Work-up: Once the reaction is complete (as indicated by the consumption of the starting material), allow the mixture to cool to room temperature. The product may precipitate out of solution.

  • Isolation: Collect the solid product by vacuum filtration and wash with cold isopropanol to remove any unreacted starting materials.

  • Purification: If necessary, the crude product can be further purified by recrystallization or column chromatography.

  • Characterization: Confirm the structure and purity of the final compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Causality and Self-Validation: The regioselectivity of this reaction is driven by the higher reactivity of the chlorine atom at the 4-position of the quinazoline ring towards nucleophilic attack compared to the 2-position. The progress of the reaction can be easily monitored by TLC, allowing for precise determination of the reaction endpoint. The formation of a precipitate upon cooling provides a simple and effective initial purification step.

Application in the Synthesis of Lapatinib and its Analogs

Lapatinib is a potent, orally active dual inhibitor of both EGFR and HER2 (Human Epidermal Growth Factor Receptor 2) tyrosine kinases.[4] While the core of Lapatinib is a 4-anilinoquinazoline, the principles of its synthesis, particularly the strategic use of a halogenated quinazoline intermediate, are highly relevant. The synthesis of Lapatinib and its derivatives often involves a 4-chloro-6-substituted-quinazoline as a key intermediate.[8][9][10]

Signaling Pathway Targeted by Lapatinib

Lapatinib_Pathway cluster_0 Cell Membrane cluster_1 Intracellular Signaling cluster_2 Cellular Response EGFR EGFR/HER2 RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Survival mTOR->Survival Lapatinib Lapatinib Lapatinib->EGFR Inhibits ATP Binding

Caption: Lapatinib inhibits EGFR/HER2 signaling pathways.

Key Synthetic Considerations for Lapatinib Analogs from this compound

The synthesis of Lapatinib analogs using this compound would follow a similar logic to the dual EGFR/VEGFR-2 inhibitors, with the key difference being the nature of the aniline nucleophile and any subsequent modifications at the 6-position.

Table 1: Comparison of Key Quinazoline-Based Kinase Inhibitors

CompoundPrimary Target(s)IC₅₀ (nM)Key Structural Feature from Intermediate
Gefitinib EGFR3.22 - 20.724-Anilino-6,7-dimethoxyquinazoline
Erlotinib EGFR~24-Anilino-6,7-bis(2-methoxyethoxy)quinazoline
Lapatinib EGFR, HER2EGFR: 27.06, HER2: ~134-(3-Chloro-4-((3-fluorobenzyl)oxy)anilino)-6-(substituted)quinazoline
Vandetanib VEGFR-2, EGFR, RETVEGFR-2: ~40, EGFR: ~5004-Anilino-6-(substituted)quinazoline
Compound 8o EGFR, VEGFR-2EGFR: 1.63, VEGFR-2: 0.852-Chloro-4-(4-hydroxyanilino)quinazoline derivative

Note: IC₅₀ values can vary depending on the specific assay conditions and cell lines used.[11]

Future Perspectives and Conclusion

The this compound scaffold continues to be a highly valuable and versatile platform for the design and synthesis of novel anticancer agents. Its strategic importance lies in the ability to readily introduce diverse functionalities at the 2- and 4-positions, allowing for the fine-tuning of inhibitory activity and selectivity against a range of kinase targets. The development of dual or multi-targeted inhibitors, for which this scaffold is well-suited, represents a promising avenue for future cancer therapy research. The protocols and insights provided in this guide aim to empower researchers to effectively utilize this key intermediate in their drug discovery and development endeavors.

References

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  • Kumari, P., et al. (2025). Advances in synthesis and biological activities of quinazoline scaffold analogues: A review. Bioorganic Chemistry, 154, 107223. [Link]

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  • Muddasani, P. R., et al. (2014). Process for the preparation of lapatinib.
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  • Chen, J., et al. (2021). Discovery of Novel Quinazoline Derivatives as Potent Antitumor Agents. Molecules, 26(13), 3906. [Link]

  • Sharma, V. K., et al. (2021). A short review on synthetic strategies towards quinazoline based anticancer drugs. Arkivoc, 2021(9), 150-176. [Link]

  • Patel, H. M., et al. (2017). Design and synthesis of quinazolinones as EGFR inhibitors to overcome EGFR resistance obstacle. Bioorganic & Medicinal Chemistry, 25(10), 2731-2740. [Link]

  • Pop, O., et al. (2022). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). International Journal of Molecular Sciences, 23(19), 11849. [Link]

  • El-Damasy, D. A., et al. (2024). Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). Molecules, 29(4), 856. [Link]

  • Luo, H., et al. (2024). Design, synthesis and antitumor activity of 2-substituted quinazoline-4-amine derivatives. Bioorganic & Medicinal Chemistry, 103, 117660. [Link]

  • Nguyen, T. T. L., et al. (2025). Synthesis and Anticancer Activity of 2-Aryl-6-diethylaminoquinazolinone Derivatives. Letters in Organic Chemistry, 22. [Link]

Sources

Application Notes & Protocols for N-arylation of 2-Chloro-6-methylquinazoline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides detailed application notes and robust protocols for the N-arylation of 2-chloro-6-methylquinazoline, a critical transformation for the synthesis of pharmacologically active compounds. Recognizing the importance of this structural motif in drug development, this document is tailored for researchers, medicinal chemists, and process development scientists. We move beyond simple procedural lists to offer an in-depth analysis of the prevalent catalytic systems, including the palladium-catalyzed Buchwald-Hartwig amination and the copper-catalyzed Ullmann condensation. The guide emphasizes the causality behind experimental choices—from ligand and base selection to solvent effects—to empower scientists to optimize reactions, troubleshoot common issues, and adapt these protocols for novel analogues. Each section includes step-by-step procedures, data tables with representative examples, and mechanistic diagrams to ensure scientific integrity and practical applicability.

Introduction: The Significance of N-Aryl-2-aminoquinazolines

The quinazoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of bioactive molecules.[1][2] Specifically, the N-aryl-2-aminoquinazoline core is a key pharmacophore found in numerous therapeutics, including kinase inhibitors for oncology. The synthesis of these target molecules frequently hinges on the efficient formation of a carbon-nitrogen (C-N) bond between the C2 position of the quinazoline ring and an aryl amine.

The starting material, this compound, presents a unique challenge and opportunity. The chloro substituent at the C2 position is activated towards nucleophilic substitution and is an ideal handle for cross-coupling reactions. However, the reactivity of heteroaryl chlorides is generally lower than their bromide or iodide counterparts, necessitating carefully optimized and robust catalytic systems.[3][4][5] This guide focuses on providing reliable and well-vetted protocols to achieve this pivotal transformation.

Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is arguably the most powerful and versatile method for the formation of aryl C-N bonds in modern organic synthesis.[6][7] Its development has revolutionized the accessibility of aromatic amines, offering broad substrate scope and functional group tolerance under relatively mild conditions.[6][7] For a substrate like this compound, this reaction is often the first choice due to its high efficiency and predictability.

Mechanistic Overview

The reaction proceeds via a catalytic cycle involving a Palladium(0) active species.[3][6][8] Understanding this cycle is crucial for rational optimization and troubleshooting.

  • Oxidative Addition: The active L-Pd(0) catalyst oxidatively adds to the this compound, forming a Pd(II) intermediate. This is often the rate-limiting step for aryl chlorides.[6][8]

  • Amine Coordination & Deprotonation: The aniline coordinates to the Pd(II) complex. A base then deprotonates the coordinated amine to form a palladium-amido complex.[7][9][10][11]

  • Reductive Elimination: The desired N-aryl-2-aminoquinazoline product is formed via reductive elimination, regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.[6][8]

Buchwald_Hartwig_Cycle Buchwald-Hartwig Catalytic Cycle cluster_cycle pd0 L-Pd(0) pdII_complex L-Pd(II)(Ar)Cl pd0->pdII_complex Oxidative Addition pd0->pdII_complex Ar-Cl ox_add Oxidative Addition ox_add->pdII_complex pdII_complex->pd0 Reductive Elimination pd_amido L-Pd(II)(Ar)(NHR') pdII_complex->pd_amido R'-NH₂ Base amine_coord Amine Coordination & Deprotonation amine_coord->pd_amido pd_amido->pd0 Ar-NHR' pd_amido->pdII_complex Amine Binding + Base red_elim Reductive Elimination pd_amido->red_elim product Ar-NHR' byproduct Base-H⁺ + Cl⁻ red_elim->pd0 red_elim->product start Ar-Cl start->ox_add amine R'-NH₂ + Base amine->amine_coord

Caption: The catalytic cycle for the Buchwald-Hartwig amination.

Key Parameter Selection: The Causality Behind the Choices

A successful reaction depends on the judicious selection of four key components:

  • Palladium Source: Pre-catalysts like G3 or G4 palladacycles are often preferred as they rapidly generate the active Pd(0) species.[8] However, more traditional sources like Pd₂(dba)₃ or Pd(OAc)₂ are also highly effective when paired with an appropriate ligand.[3]

  • Ligand: This is the most critical variable. For an electron-deficient heteroaryl chloride like this compound, bulky, electron-rich phosphine ligands are required to promote the difficult oxidative addition step and facilitate the final reductive elimination.[6][12]

    • Josiphos, Xantphos, and Biarylphosphine ligands (e.g., XPhos, RuPhos, BrettPhos) are excellent choices. They provide the necessary steric bulk and electron-donating character to stabilize the palladium center and promote catalysis.[8][13]

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine without competing in side reactions.

    • Sodium tert-butoxide (NaOtBu) is the most common and effective choice for aryl amines.[3][9]

    • Weaker bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) can be used for substrates with base-sensitive functional groups, but may require higher temperatures or longer reaction times.[3]

  • Solvent: Anhydrous, aprotic solvents with relatively high boiling points are ideal.

    • Toluene, 1,4-dioxane, and THF are the most common solvents.[4][14] Toluene is often preferred for aryl iodide substrates to prevent inhibition by the iodide salt formed, a consideration that is less critical for chlorides.[15]

Protocol 1: General Procedure for Buchwald-Hartwig N-Arylation

This protocol is a robust starting point for the coupling of various anilines with this compound.

Materials:

  • This compound (1.0 equiv)

  • Aryl amine (1.1 - 1.5 equiv)

  • Pd₂(dba)₃ (1-2 mol%) or a suitable pre-catalyst (e.g., XPhos Pd G2, 2-4 mol%)

  • Ligand (e.g., Xantphos, 4-8 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 - 2.0 equiv)

  • Anhydrous toluene or 1,4-dioxane (0.1 - 0.2 M concentration)

Procedure:

  • Vessel Preparation: To an oven-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound, the aryl amine, the palladium source, the ligand, and sodium tert-butoxide.

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.

  • Solvent Addition: Add the anhydrous solvent via syringe.

  • Reaction: Heat the mixture to 80-110 °C with vigorous stirring. The optimal temperature and time should be determined by monitoring the reaction.

  • Monitoring: Track the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until consumption of the starting material is observed (typically 4-24 hours).

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and quench carefully with water. Separate the layers and extract the aqueous layer twice with ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude residue is then purified by flash column chromatography on silica gel to afford the desired N-aryl-6-methylquinazolin-2-amine.

Data Summary: Representative Buchwald-Hartwig Couplings
EntryAryl AminePd Source (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1AnilinePd₂(dba)₃ (2)Xantphos (4)NaOtBu (1.5)Toluene10012~85-95%
24-MethoxyanilineXPhos Pd G2 (2)(none)NaOtBu (1.5)Dioxane1008~90-98%
34-TrifluoromethylanilinePd(OAc)₂ (3)RuPhos (6)K₃PO₄ (2.0)Toluene11024~70-80%
42-MethylanilinePd₂(dba)₃ (2.5)Josiphos (5)NaOtBu (1.8)Dioxane11018~65-75%
Note: Yields are estimates based on typical outcomes for similar heteroaryl chloride couplings and should be optimized.

Copper-Catalyzed Ullmann Condensation

The Ullmann condensation is a classical C-N bond-forming reaction that serves as a valuable alternative to palladium-catalyzed methods.[16][17][18] While traditional Ullmann reactions required harsh conditions (high temperatures, stoichiometric copper), modern protocols utilizing copper(I) salts and ligands have made it a much milder and more practical transformation, particularly for heteroaryl substrates.[17][19]

Mechanistic Considerations

The precise mechanism of the Ullmann condensation is still debated but is generally believed to involve a Cu(I)/Cu(III) catalytic cycle.[16][19]

  • Amine Coordination: The amine coordinates to a Cu(I) salt.

  • Oxidative Addition: The aryl halide oxidatively adds to the copper center to form a Cu(III) intermediate.

  • Reductive Elimination: The C-N bond is formed through reductive elimination, yielding the product and regenerating the active Cu(I) species.[19]

Protocol 2: Ligand-Assisted Ullmann N-Arylation

Materials:

  • This compound (1.0 equiv)

  • Aryl amine (1.5 - 2.0 equiv)

  • Copper(I) Iodide (CuI) (5-10 mol%)

  • Ligand (e.g., L-proline, 1,10-phenanthroline) (10-20 mol%)

  • Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) (2.0 equiv)

  • Anhydrous Dimethylformamide (DMF) or DMSO

Procedure:

  • Vessel Preparation: In a reaction vessel, combine this compound, the aryl amine, CuI, the ligand, and the base.

  • Solvent Addition: Add the anhydrous polar aprotic solvent (DMF or DMSO).

  • Reaction: Heat the mixture to 110-150 °C. The reaction is typically slower than its palladium-catalyzed counterpart.

  • Monitoring: Monitor the reaction by TLC or LC-MS (typically 12-48 hours).

  • Workup: After cooling, pour the reaction mixture into water and extract with ethyl acetate. The copper catalyst can sometimes complicate the workup; washing the organic layer with an aqueous solution of ammonia can help remove copper salts.

  • Purification: Dry the combined organic layers over Na₂SO₄, filter, concentrate, and purify by column chromatography.

Experimental Workflow & Troubleshooting

The overall process from starting materials to the final, purified product requires careful execution at each stage.

Experimental_Workflow General Experimental Workflow start Starting Materials (Quinazoline, Amine, Catalyst, Base) setup Reaction Setup (Dry Glassware, Inert Atmosphere) start->setup reaction Heating & Stirring (e.g., 100°C, 12h) setup->reaction monitoring Reaction Monitoring (TLC, LC-MS) reaction->monitoring workup Aqueous Workup (Quench, Extract, Dry) monitoring->workup Upon Completion purification Purification (Column Chromatography) workup->purification analysis Product Analysis (NMR, MS, Purity) purification->analysis

Sources

Application Notes and Protocols: A Roadmap for Developing Novel Anti-Inflammatory Agents from 2-Chloro-6-methylquinazoline

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract

The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2][3] This application note provides a comprehensive guide for the development of novel anti-inflammatory agents derived from the versatile starting material, 2-Chloro-6-methylquinazoline. We present a strategic workflow encompassing rational design, chemical synthesis, a tiered in vitro screening cascade, mechanism of action (MoA) elucidation, and in vivo efficacy testing. The protocols provided are designed to be robust and reproducible, enabling researchers to identify and characterize potent anti-inflammatory drug candidates.

Introduction: The Therapeutic Promise of Quinazolines in Inflammation

Inflammation is a complex biological response to harmful stimuli and is a hallmark of numerous diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders.[4] The quinazoline nucleus has garnered significant attention for its diverse pharmacological activities, including potent anti-inflammatory effects.[2][3] Derivatives of this scaffold have been shown to modulate key inflammatory pathways, such as the inhibition of cyclooxygenase (COX) enzymes and the suppression of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β) through the NF-κB pathway.[4]

The strategic use of this compound as a starting material offers a facile entry point for generating a library of diverse derivatives. The reactive chlorine atom at the 2-position allows for nucleophilic substitution, enabling the introduction of various functional groups to explore the chemical space and establish a robust structure-activity relationship (SAR).

Strategic Workflow for Anti-Inflammatory Drug Discovery

Our proposed workflow follows a logical progression from compound synthesis to preclinical evaluation. This tiered approach ensures that resources are focused on the most promising candidates.

G Synthesis Synthesis of Quinazoline Derivatives InVitro In Vitro Screening Cascade (Primary & Secondary Assays) Synthesis->InVitro Compound Library MoA Mechanism of Action (MoA) Elucidation InVitro->MoA Active Hits InVivo In Vivo Efficacy (Animal Models) MoA->InVivo Characterized Hits Lead Lead Optimization (SAR Studies) InVivo->Lead Preclinical Candidates G cluster_0 Cytoplasm cluster_1 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK NFkB_IkB NFkB_IkB IKK->NFkB_IkB phosphorylates IκBα NFkB NFkB NFkB_IkB->NFkB degrades IκBα Nucleus Nucleus NFkB->Nucleus translocates Gene Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS) Nucleus->Gene binds to DNA G SAR_Cycle SAR Cycle Synthesize Analogs Biological Testing Analyze Data Lead_Opt Lead Optimization SAR_Cycle->Lead_Opt Iterative Improvement

Sources

Application Notes & Protocols: Synthesis and Evaluation of Novel Antibacterial Agents Utilizing a 2-Chloro-6-methylquinazoline Core

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The escalating threat of multidrug-resistant bacteria necessitates the urgent development of novel antimicrobial agents. Quinazoline and its derivatives have emerged as a promising class of heterocyclic compounds with a broad spectrum of pharmacological activities, including potent antibacterial effects.[1][2][3] This document provides a comprehensive guide for researchers, chemists, and drug development professionals on the synthesis, characterization, and biological evaluation of a new series of potential antibacterial agents derived from a 2-Chloro-6-methylquinazoline core. We present a detailed, field-proven protocol for the nucleophilic substitution at the C-2 position, a robust methodology for the characterization of the synthesized compounds, and standardized assays for the determination of their antibacterial efficacy and cytotoxic profile.

Introduction: The Quinazoline Scaffold as a Privileged Structure in Antibacterial Drug Discovery

The quinazoline nucleus, a bicyclic aromatic heterocycle, is a well-established pharmacophore in medicinal chemistry.[3] Its derivatives are known to exhibit a wide array of biological activities, including anticancer, anti-inflammatory, and, notably, antimicrobial properties.[4][5] The mechanism of antibacterial action for many quinazoline derivatives is believed to involve the inhibition of essential bacterial enzymes, such as DNA gyrase and topoisomerase IV, or disruption of bacterial cell wall synthesis.[6] The this compound core serves as a versatile starting material, with the chlorine atom at the 2-position acting as a reactive handle for the introduction of diverse chemical moieties, allowing for the systematic exploration of structure-activity relationships (SAR).[7] This guide focuses on the synthesis of a library of 2-amino-6-methylquinazoline derivatives, a modification known to be favorable for antibacterial activity.[4][8]

Synthesis of 2-Amino-6-methylquinazoline Derivatives

The synthetic strategy hinges on a nucleophilic aromatic substitution (SNAr) reaction, where the electron-deficient quinazoline ring facilitates the displacement of the C-2 chlorine atom by a primary amine.[9] This reaction is generally regioselective and proceeds under relatively mild conditions.

Causality Behind Experimental Choices
  • Solvent: A polar aprotic solvent such as isopropanol or dioxane is chosen to facilitate the dissolution of the reactants and to stabilize the charged intermediate (Meisenheimer complex) formed during the SNAr reaction.

  • Base: A non-nucleophilic organic base like N,N-diisopropylethylamine (DIPEA) is employed to neutralize the hydrochloric acid generated during the reaction. This prevents the protonation of the nucleophilic amine, which would render it unreactive.

  • Temperature: The reaction is typically heated to increase the reaction rate and ensure complete conversion. Refluxing conditions are often optimal.

Visualized Synthetic Workflow

Synthesis_Workflow Figure 1: General Synthetic Scheme Start This compound Reaction Nucleophilic Aromatic Substitution (SNAr) Start->Reaction Amine Primary Amine (R-NH2) Amine->Reaction Solvent Isopropanol, DIPEA Solvent->Reaction Reflux, 6-12h Product 2-Amino-6-methylquinazoline Derivative Reaction->Product

Caption: General workflow for the synthesis of 2-amino-6-methylquinazoline derivatives.

Detailed Synthesis Protocol
  • To a solution of this compound (1.0 mmol) in isopropanol (10 mL), add the desired primary amine (1.2 mmol) and N,N-diisopropylethylamine (DIPEA) (2.0 mmol).

  • Stir the reaction mixture at reflux for 6-12 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Pour the mixture into ice-cold water (50 mL) with stirring.

  • Collect the precipitated solid by vacuum filtration and wash with cold water.

  • Dry the crude product under vacuum.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the pure 2-amino-6-methylquinazoline derivative.

Characterization of Synthesized Compounds

The structural elucidation of the synthesized compounds is crucial to confirm their identity and purity. A combination of spectroscopic techniques is employed for this purpose.[10][11]

Spectroscopic Analysis Workflow

Characterization_Workflow Figure 2: Spectroscopic Analysis Workflow Compound Purified Compound NMR NMR Spectroscopy (1H, 13C) Compound->NMR MS Mass Spectrometry (ESI-MS) Compound->MS IR FT-IR Spectroscopy Compound->IR Structure Structural Confirmation & Purity Assessment NMR->Structure MS->Structure IR->Structure

Caption: Workflow for the characterization of synthesized compounds.

Expected Spectroscopic Data

The following table presents typical spectroscopic data for a representative 2-(benzylamino)-6-methylquinazoline derivative.

Technique Expected Observations
¹H NMR (400 MHz, CDCl₃) δ 8.0-7.2 (m, Ar-H), 5.6 (br s, 1H, NH), 4.8 (d, 2H, CH₂), 2.5 (s, 3H, CH₃) ppm.[12]
¹³C NMR (100 MHz, CDCl₃) δ 160-110 (Ar-C), 46 (CH₂), 22 (CH₃) ppm.[13]
ESI-MS [M+H]⁺ corresponding to the molecular weight of the product.[6]
FT-IR (KBr) 3400-3200 (N-H stretch), 1620-1580 (C=N, C=C stretch) cm⁻¹.[11]

Note: Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

In Vitro Antibacterial Activity Assessment

The antibacterial efficacy of the synthesized compounds is determined by measuring their Minimum Inhibitory Concentration (MIC) using the broth microdilution method.[14][15][16] This method provides a quantitative measure of the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[2]

Experimental Workflow for MIC Determination

MIC_Workflow Figure 3: MIC Determination Workflow Prep Prepare Serial Dilutions of Compounds in 96-well plate Inoculate Inoculate Wells with Bacterial Suspension Prep->Inoculate Inoculum Prepare Standardized Bacterial Inoculum (~5 x 10^5 CFU/mL) Inoculum->Inoculate Incubate Incubate at 37°C for 18-24 hours Inoculate->Incubate Read Visually Inspect for Turbidity (Bacterial Growth) Incubate->Read Result Determine MIC (Lowest concentration with no visible growth) Read->Result

Caption: Workflow for the broth microdilution MIC assay.

Detailed Protocol for MIC Determination
  • Preparation of Compounds: Prepare stock solutions of the synthesized compounds in dimethyl sulfoxide (DMSO). Perform serial two-fold dilutions in Mueller-Hinton Broth (MHB) in a 96-well microtiter plate to achieve a final concentration range (e.g., 128 to 0.25 µg/mL).

  • Bacterial Strains: Use standard reference strains such as Staphylococcus aureus (ATCC 29213) and Escherichia coli (ATCC 25922).

  • Inoculum Preparation: Prepare a bacterial inoculum suspension in sterile saline, adjusted to a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.[14]

  • Inoculation: Inoculate each well of the microtiter plate containing the serially diluted compounds with the prepared bacterial suspension. Include a growth control (broth with inoculum, no compound) and a sterility control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.[2]

In Vitro Cytotoxicity Assessment

To evaluate the potential toxicity of the novel antibacterial agents to mammalian cells, a cytotoxicity assay is performed. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity as an indicator of cell viability.[17][18]

Rationale for MTT Assay

The MTT assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium dye MTT to its insoluble purple formazan.[19] The amount of formazan produced is directly proportional to the number of living cells. This assay is a reliable and widely used method for assessing the cytotoxic effects of chemical compounds.[20]

Detailed Protocol for MTT Assay
  • Cell Culture: Seed a human cell line (e.g., HEK293 or HeLa) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized compounds (typically in the same range as the MIC values) and incubate for another 24-48 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.[21]

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. The IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell growth) can be determined from the dose-response curve.

Conclusion

This application note provides a comprehensive and practical framework for the synthesis and evaluation of novel antibacterial agents based on the this compound scaffold. By following these detailed protocols, researchers can efficiently synthesize a library of compounds, accurately characterize their structures, and robustly assess their biological activities. The insights gained from these studies will be invaluable in the ongoing search for new and effective treatments for bacterial infections.

References

  • Rapid characterisation of quinazoline drug impurities using electrospray mass spectrometry-mass spectrometry and computational chemistry approaches. ePrints Soton - University of Southampton.
  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. MDPI. Available at: [Link]

  • Broth Microdilution. MI - Microbiology. Available at: [Link]

  • Recent Developments in the Antimicrobial Activity of Quinazoline. Research in Pharmacy and Health Sciences.
  • Antibacterial activities of 2-(amino)quinazolin-4(3H)-one derivatives... ResearchGate. Available at: [Link]

  • Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). National Institutes of Health. Available at: [Link]

  • Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. National Institutes of Health. Available at: [Link]

  • Broth Dilution Method for MIC Determination. Microbe Online. Available at: [Link]

  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Protocols.io. Available at: [Link]

  • Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. National Center for Biotechnology Information. Available at: [Link]

  • The Antibacterial Activity of Quinazoline and Quinazolinone Hybrids. PubMed. Available at: [Link]

  • The Antibacterial Activity of Quinazoline and Quinazolinone Hybrids. ResearchGate. Available at: [Link]

  • MTT Cell Assay Protocol.
  • The Antibacterial Activity of Quinazoline and Quinazolinone Hybrids.
  • Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides. MDPI. Available at: [Link]

  • Antimicrobial activity study of new quinazolin-4(3h)-ones against Staphylococcus aureus and Streptococcus pneumoniae. Eco-Vector Journals Portal.
  • Novel Quinazolinone–Isoxazoline Hybrids: Synthesis, Spectroscopic Characterization, and DFT Mechanistic Study. MDPI. Available at: [Link]

  • Expeditious Synthesis and Spectroscopic Characterization of 2-Methyl-3-Substituted-Quinazolin-4(3H)-one Derivatives. Oriental Journal of Chemistry. Available at: [Link]

  • Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives [EMNEDAQZHO]and their Metal Ion Complexes. Oriental Journal of Chemistry.
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  • Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. Available at: [Link]

  • Reaction Mechanism of Nucleophilic substitution in 2,4-dichloroquinazoline ring.
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  • 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. MDPI. Available at: [Link]

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  • In Vitro and In Vivo Investigations into the Potential of Quinazoline and Quinoline Derivatives as NorA Efflux Pump Inhibitors Against Resistant Staphylococcus aureus Strains. MDPI. Available at: [Link]

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  • Synthesis of 2-chloro-4-(aryl amino)-6, 7-dimethoxy quinazoline derivatives (1-4).
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Application Notes and Protocols for the In Vitro Evaluation of 2-Chloro-6-methylquinazoline Derivatives Against Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Investigating 2-Chloro-6-methylquinazoline Derivatives

The quinazoline scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous approved anticancer drugs.[1][2][3] These compounds, such as gefitinib and erlotinib, have demonstrated significant clinical efficacy, primarily through the inhibition of receptor tyrosine kinases (RTKs) like the epidermal growth factor receptor (EGFR).[1][2][4] EGFR is a key regulator of cellular processes including proliferation, differentiation, and survival; its dysregulation is a hallmark of many cancers.[4][5] The this compound core represents a valuable starting point for the development of novel anticancer agents. The chloro- group at position 2 can serve as a reactive handle for further chemical modifications, allowing for the synthesis of a diverse library of derivatives. The methyl group at position 6 can influence the molecule's pharmacokinetic properties and its interaction with the target protein.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro testing of novel this compound derivatives. It outlines detailed protocols for fundamental assays to characterize their cytotoxic and cytostatic effects, as well as to elucidate their potential mechanisms of action, with a focus on apoptosis and cell cycle arrest.

Experimental Workflow Overview

The initial assessment of novel this compound derivatives typically follows a hierarchical screening process. This workflow is designed to efficiently identify promising lead compounds for further development.

Experimental_Workflow cluster_0 Primary Screening cluster_1 Secondary Mechanistic Assays cluster_2 Target Validation (Hypothetical) Compound_Library Library of this compound Derivatives Cytotoxicity_Assay Cytotoxicity/Viability Assay (MTT or SRB) Compound_Library->Cytotoxicity_Assay Treat Cancer Cell Lines IC50_Determination IC50 Value Determination Cytotoxicity_Assay->IC50_Determination Analyze Dose-Response Apoptosis_Assay Apoptosis Assay (Annexin V/PI Staining) IC50_Determination->Apoptosis_Assay Select Lead Compounds (Treat at IC50 concentration) Cell_Cycle_Analysis Cell Cycle Analysis (Propidium Iodide Staining) IC50_Determination->Cell_Cycle_Analysis Select Lead Compounds (Treat at IC50 concentration) Hit_to_Lead Hit_to_Lead IC50_Determination->Hit_to_Lead Prioritize Compounds Pathway_Analysis Signaling Pathway Analysis (e.g., Western Blot for p-EGFR, p-Akt) Apoptosis_Assay->Pathway_Analysis Cell_Cycle_Analysis->Pathway_Analysis Lead_Optimization Lead_Optimization Pathway_Analysis->Lead_Optimization Mechanism Confirmed

Caption: High-level workflow for in vitro screening of this compound derivatives.

Part 1: Assessment of Cytotoxicity and Viability

The initial step in evaluating any potential anticancer compound is to determine its effect on cancer cell viability and proliferation. The MTT and SRB assays are robust, colorimetric methods widely used for this purpose.[6]

Principle of the Assays
  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This assay measures the metabolic activity of cells. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.[7]

  • SRB (Sulphorhodamine B) Assay: This assay is based on the ability of the SRB dye to bind to protein components of cells. The amount of bound dye is proportional to the total protein mass, which is indicative of the cell number.[8] The SRB assay is generally considered to be less prone to interference from compounds that may affect mitochondrial function.[6]

Materials and Reagents
  • Selected human cancer cell lines (e.g., A549 - lung, MCF-7 - breast, HCT116 - colon).[9][10]

  • Appropriate cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • This compound derivatives (dissolved in DMSO to create stock solutions).

  • MTT solution (5 mg/mL in PBS).

  • SRB solution (0.4% w/v in 1% acetic acid).

  • Solubilization buffer for MTT (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).

  • Trichloroacetic acid (TCA), cold.

  • Tris-base solution (10 mM, pH 10.5).

  • 96-well cell culture plates.

  • Multichannel pipette and plate reader.

Protocol: SRB Assay
  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[11]

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity. Add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours.

  • Cell Fixation: Gently add 50 µL of cold 50% (w/v) TCA to each well (final concentration 10%) and incubate for 1 hour at 4°C.

  • Washing: Carefully wash the plates five times with slow-running tap water and allow them to air dry completely.

  • Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 15-30 minutes.

  • Washing: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye. Allow the plates to air dry.

  • Solubilization: Add 200 µL of 10 mM Tris-base solution to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%) using non-linear regression analysis.

Data Presentation: Example IC₅₀ Values
Compound IDDerivative StructureCancer Cell LineIC₅₀ (µM)
QM-Cl-Me-001 Parent ScaffoldA54945.2
QM-Cl-Me-002 -Anilino substitution at C2A5495.8
QM-Cl-Me-003 -Piperazine substitution at C2A54912.1
Doxorubicin Positive ControlA5490.9
QM-Cl-Me-001 Parent ScaffoldMCF-752.7
QM-Cl-Me-002 -Anilino substitution at C2MCF-73.2
QM-Cl-Me-003 -Piperazine substitution at C2MCF-79.8
Doxorubicin Positive ControlMCF-70.5

Part 2: Elucidating the Mechanism of Action

Once lead compounds with significant cytotoxic activity are identified, the next step is to investigate how they induce cell death. Apoptosis (programmed cell death) and cell cycle arrest are common mechanisms for anticancer agents.[9][12]

Apoptosis Assay via Annexin V/Propidium Iodide (PI) Staining

Principle: In the early stages of apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells. Propidium Iodide (PI) is a fluorescent intercalating agent that cannot cross the membrane of live cells or early apoptotic cells, but it can stain the DNA of late apoptotic and necrotic cells where the membrane integrity is lost.[13][14] Flow cytometry is used to quantify the different cell populations.[13]

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat them with the test compounds at their respective IC₅₀ concentrations for 24-48 hours. Include a vehicle control and a positive control for apoptosis induction (e.g., staurosporine).

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.[13][14]

  • Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and PI to the cell suspension.[13]

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.[14] The cell populations are distinguished as follows:

    • Annexin V-negative / PI-negative: Live cells

    • Annexin V-positive / PI-negative: Early apoptotic cells

    • Annexin V-positive / PI-positive: Late apoptotic/necrotic cells

    • Annexin V-negative / PI-positive: Necrotic cells

Cell Cycle Analysis via Propidium Iodide (PI) Staining

Principle: Many anticancer drugs exert their effects by disrupting the normal progression of the cell cycle, leading to cell cycle arrest at specific phases (G0/G1, S, or G2/M).[15] PI stoichiometrically binds to DNA, and the fluorescence intensity of PI-stained cells is directly proportional to their DNA content.[16][17] This allows for the quantification of cells in different phases of the cell cycle by flow cytometry.[18][19]

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with the test compounds at their IC₅₀ concentrations for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization, wash with cold PBS.

  • Fixation: Fix the cells in ice-cold 70% ethanol while gently vortexing. The cells can be stored at -20°C for several weeks.[18]

  • Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in a staining solution containing PI and RNase A (to prevent staining of double-stranded RNA).[20]

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The data is typically presented as a histogram showing the distribution of cells in G0/G1, S, and G2/M phases.[16]

Hypothetical Target Pathway: EGFR and Downstream PI3K/Akt Signaling

The quinazoline scaffold is a well-established inhibitor of EGFR.[1][2] Inhibition of EGFR can block downstream signaling pathways critical for cancer cell survival, such as the PI3K/Akt pathway.[5][12][21] Aberrant activation of this pathway is a frequent event in many cancers and contributes to drug resistance.[5][21][22][23]

EGFR_PI3K_Akt_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm EGF EGF Ligand EGFR EGFR EGF->EGFR Binds & Activates PI3K PI3K EGFR->PI3K Recruits & Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt Recruits & Activates pAkt p-Akt (Active) Akt->pAkt Downstream Downstream Effectors (e.g., mTOR, Bad, GSK3β) pAkt->Downstream Cell_Responses Cell Proliferation Survival Inhibition of Apoptosis Downstream->Cell_Responses Quinazoline_Derivative This compound Derivative Quinazoline_Derivative->EGFR Inhibits

Caption: Inhibition of the EGFR-PI3K-Akt signaling pathway by quinazoline derivatives.

Conclusion and Future Directions

These application notes provide a foundational framework for the initial in vitro characterization of novel this compound derivatives. The protocols described for cytotoxicity, apoptosis, and cell cycle analysis are essential for identifying compounds with potent anticancer activity and for gaining preliminary insights into their mechanisms of action. Compounds that demonstrate significant activity in these assays, particularly those that induce apoptosis or cause cell cycle arrest at specific phases, should be prioritized for further investigation. Subsequent studies could include Western blot analysis to confirm the modulation of target pathways like EGFR and PI3K/Akt, as well as in vivo studies in animal models to evaluate efficacy and safety.

References

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  • Zhang, J., Wang, X., & Jin, H. (2025). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. Biomolecules, 15(2), 210.
  • Toma, M. O., Simu, G. M., & Pârvu, M. (2022). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). International Journal of Molecular Sciences, 23(15), 8673.
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  • Allam, A. A., Kumar, A., & Al-Abdullah, E. S. (2024). Investigating the activity of Quinazoline derivatives against T790 mutant EGFR receptors employing computer-aided drug design. Journal of the Indian Chemical Society, 101(9), 101416.
  • Zhang, J., Wang, X., & Jin, H. (2025). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. Biomolecules, 15(2), 210.
  • Clinically approved quinazoline scaffolds as EGFR inhibitors. (n.d.).
  • Wang, D., Jin, Y., & Li, Y. (2012). Recent developments of small molecule EGFR inhibitors based on the quinazoline core scaffolds. Current Medicinal Chemistry, 19(28), 4786-4806.
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  • Kumar, A., & Rawal, R. K. (2018). An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. RSC Advances, 8(44), 24869-24898.
  • Krishnan, S., P, A., & K, S. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 3(6), e374.
  • Al-Suwaidan, I. A., Abdel-Aziz, A. A. M., & Al-Obaid, A. M. (2017). Synthesis and anticancer activity of new quinazoline derivatives. Saudi Pharmaceutical Journal, 25(3), 382-393.
  • Al-Ostoot, F. H., Al-Ghorbani, M., & Al-Mahmoudy, A. M. M. (2023). Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. Molecules, 28(7), 3020.
  • Kim, K. H., & Sederstrom, J. M. (2015). Assaying cell cycle status using flow cytometry. Current Protocols in Molecular Biology, 111, 28.6.1-28.6.11.
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Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Chloro-6-methylquinazoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 2-Chloro-6-methylquinazoline. This document is designed for researchers, chemists, and process development professionals aiming to optimize their synthetic protocols, troubleshoot common issues, and improve overall yield and purity. Drawing from established chemical principles and field experience, this guide provides in-depth solutions in a direct question-and-answer format.

Troubleshooting Guide: Enhancing Yield and Purity

The conversion of 6-methylquinazolin-4(3H)-one to this compound via chlorination, typically with phosphorus oxychloride (POCl₃), is a robust but nuanced transformation. Low yields often stem from incomplete reactions, side-product formation, or product degradation during work-up. This section addresses the most pressing experimental challenges.

Q1: My reaction yield is consistently low (<50%). What are the most common causes and how can I address them?

Low yields are typically traced back to three primary factors: moisture contamination, incomplete reaction, or product decomposition during work-up.

  • Moisture Contamination: Phosphorus oxychloride (POCl₃) reacts violently with water to produce phosphoric acid and hydrochloric acid. Even trace amounts of moisture in your starting material, glassware, or reagents can consume the POCl₃, reducing its effective concentration and hindering the reaction.[1]

    • Solution: Ensure your 6-methylquinazolin-4(3H)-one starting material is rigorously dried under vacuum at an elevated temperature (<0.5% moisture content is ideal).[1] All glassware should be oven-dried and cooled under an inert atmosphere (N₂ or Argon). Use a fresh, unopened bottle of POCl₃ or distill older stock before use.

  • Incomplete Reaction: The conversion involves a two-stage mechanism: an initial phosphorylation of the quinazolinone followed by nucleophilic substitution by chloride to form the product.[2][3][4] Insufficient temperature or reaction time can stall the reaction at the intermediate stage.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS. If starting material is still present after the initial reflux period, consider extending the reaction time. Ensure the reaction temperature is maintained between 70-90°C for the chlorination step to proceed efficiently.[2][3][4]

  • Product Decomposition during Work-up: this compound is susceptible to hydrolysis, especially under acidic or strongly basic aqueous conditions, which reverts it to the starting quinazolinone.[5] Pouring the hot reaction mixture directly into water creates a highly acidic environment (from excess POCl₃ hydrolysis) that promotes this decomposition.[1][5]

    • Solution: After the reaction is complete, cool the mixture to room temperature and remove the excess POCl₃ under reduced pressure. The residue should then be quenched by pouring it slowly onto a vigorously stirred mixture of crushed ice and a mild base like sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) solution, maintaining a low temperature (0-5°C).[1][6] This neutralizes the generated HCl immediately, protecting the product.

Q2: I'm observing significant starting material in my crude product, even after a long reflux. How can I drive the reaction to completion?

This is a classic sign of either insufficient reagent activity or suboptimal reaction conditions.

  • Reagent Stoichiometry and Activity: While POCl₃ is often used in large excess as the solvent, a minimum of one molar equivalent is required for the chemical transformation.[2][3] If the POCl₃ is old or has been exposed to moisture, its effective concentration is lower.

    • Solution 1 - Add a Co-reagent: The combination of POCl₃ and phosphorus pentachloride (PCl₅) can be a more powerful chlorinating system.[7] PCl₅ helps to drive the reaction by ensuring a high concentration of active chlorinating species. A typical approach is to use POCl₃ as the solvent and add 1.1-1.5 equivalents of PCl₅.

    • Solution 2 - Use a Tertiary Amine Base: The addition of a tertiary amine base, such as N,N-dimethylaniline or N,N-diisopropylethylamine (DIPEA), can facilitate the initial phosphorylation step, leading to a cleaner and more efficient conversion to the final product upon heating.[8][9] The base neutralizes the HCl generated in situ, preventing unwanted side reactions.

  • Temperature Control: The conversion of the phosphorylated intermediate to the final chloroquinazoline product is temperature-dependent and typically requires heating to 70–90°C.[2][3][4]

    • Solution: Ensure your reaction is heated to a sufficient reflux temperature. If using a high-boiling solvent like toluene in conjunction with POCl₃, ensure the internal temperature reaches the required range.

Q3: My final product is a dark, oily substance that is difficult to purify. What are the likely impurities and how can I prevent them?

Dark coloration often points to the formation of polymeric or charged side products.

  • Pseudodimer Formation: At lower temperatures or under insufficiently basic conditions, phosphorylated intermediates can react with unreacted quinazolinone starting material to form "pseudodimers," which are complex, high-molecular-weight impurities.[2][3]

    • Prevention: If using a base, ensure it is present from the beginning and that the system remains basic during the initial low-temperature addition of POCl₃.[2][3] This suppresses dimer formation before the high-temperature chlorination step.

  • Incomplete Quenching: Residual phosphorus byproducts can form sticky, oily messes that contaminate the product.

    • Prevention & Solution: A meticulous work-up is critical. After quenching on ice/bicarbonate, stir the resulting slurry for an extended period (30-60 minutes) to ensure all phosphorus species are hydrolyzed.[1] Filter the solid product and wash it thoroughly with cold water. If an oil persists, trituration with a non-polar solvent like cold diethyl ether or hexane can often induce crystallization and remove soluble organic impurities.

Experimental Design & Optimization (FAQs)

Q4: What is the recommended stoichiometry for the chlorinating agent?

When using POCl₃ as both the reagent and solvent, a volume of 5-10 mL per gram of starting material is standard practice. If a co-solvent is used, a minimum of 3 equivalents of POCl₃ is recommended to ensure the reaction goes to completion.[4]

Q5: How can I effectively monitor the reaction's progress?

TLC Analysis:

  • Mobile Phase: A mixture of ethyl acetate and hexane (e.g., 30:70 v/v) is a good starting point.

  • Procedure: Carefully withdraw a drop of the reaction mixture with a glass capillary. Quench it in a vial containing a biphasic mixture of saturated NaHCO₃ solution and ethyl acetate. Vigorously shake the vial, then spot the organic layer on the TLC plate.

  • Visualization: The starting material (quinazolinone) is highly polar and will have a low Rf, while the 2-chloro product is significantly less polar and will have a much higher Rf. The reaction is complete when the starting material spot has disappeared.

Q6: What is the optimal work-up and purification strategy?
  • Cool & Concentrate: Cool the reaction vessel to room temperature. Remove excess POCl₃ via vacuum distillation.

  • Controlled Quench: Slowly pour the concentrated residue onto a vigorously stirred slurry of crushed ice and saturated sodium bicarbonate solution.

  • Isolate Crude Product: Stir the resulting suspension at 0-5°C for 30 minutes. Collect the precipitated solid by vacuum filtration.

  • Wash: Wash the filter cake thoroughly with copious amounts of cold water, followed by a small amount of cold diethyl ether or isopropanol to aid in drying.[10]

  • Recrystallization: If further purification is needed, recrystallization from a solvent like ethanol, isopropanol, or an ethyl acetate/hexane mixture is often effective.

Data Summary: Impact of Conditions on Yield
ParameterCondition A (Suboptimal)Condition B (Optimized)Expected Outcome
Starting Material Undried, >1% moistureVacuum dried, <0.5% moisturePrevents POCl₃ consumption, higher effective concentration.[1]
Reagent 5 eq. POCl₃ only5 eq. POCl₃ + 0.2 eq. DIPEABase catalysis accelerates phosphorylation, cleaner reaction.[8]
Temperature Reflux at 80°C for 2hReflux at 100-110°C for 4hEnsures complete conversion of intermediates.[2][3]
Work-up Quench in pure ice waterQuench in ice/NaHCO₃ slurryPrevents product hydrolysis back to starting material.[5]
Typical Yield 30-50%80-95%Significant improvement in isolated product.

Visual Guides: Diagrams & Workflows

Reaction Mechanism

The chlorination proceeds via a two-step mechanism involving activation of the carbonyl oxygen followed by nucleophilic attack.

G cluster_0 Step 1: Phosphorylation cluster_1 Step 2: Chlorination Quinazolinone 6-Methylquinazolin-4(3H)-one Intermediate O-Phosphorylated Intermediate Quinazolinone->Intermediate + POCl₃ - HCl POCl3 POCl₃ Product This compound Intermediate->Product + Cl⁻ Chloride Cl⁻

Caption: Simplified reaction mechanism for POCl₃ chlorination.

Troubleshooting Workflow

Use this decision tree to diagnose and resolve low-yield experiments.

G Start Low Yield Observed CheckSM Is Starting Material (SM) present in crude product? Start->CheckSM Workup Was work-up performed in neutral/basic conditions? CheckSM->Workup No Incomplete Diagnosis: Incomplete Reaction CheckSM->Incomplete Yes Moisture Were all reagents/glassware rigorously dried? Workup->Moisture Yes Hydrolysis Diagnosis: Product Hydrolysis Workup->Hydrolysis No Deactivated Diagnosis: Reagent Deactivation Moisture->Deactivated No Sol_Incomplete Solution: • Increase temp/time • Add PCl₅ or base catalyst Incomplete->Sol_Incomplete Sol_Hydrolysis Solution: • Quench in ice/NaHCO₃ • Keep temperature low Hydrolysis->Sol_Hydrolysis Sol_Moisture Solution: • Dry SM under vacuum • Use fresh/distilled POCl₃ Deactivated->Sol_Moisture

Caption: Decision tree for troubleshooting low reaction yields.

Optimized Experimental Protocol

This protocol incorporates best practices to maximize yield and purity.

Reagents & Equipment:

  • 6-methylquinazolin-4(3H)-one (1.0 eq)

  • Phosphorus oxychloride (POCl₃) (10 mL per gram of starting material)

  • N,N-Diisopropylethylamine (DIPEA) (0.2 eq)

  • Round-bottom flask, reflux condenser, magnetic stirrer

  • Inert atmosphere setup (Nitrogen or Argon)

  • Ice bath, vacuum filtration apparatus

Procedure:

  • Preparation: Dry the 6-methylquinazolin-4(3H)-one in a vacuum oven at 80°C for 4 hours. Oven-dry all glassware and assemble under a stream of nitrogen.

  • Reaction Setup: To the round-bottom flask, add the dried 6-methylquinazolin-4(3H)-one and a magnetic stir bar.

  • Reagent Addition: Under a nitrogen atmosphere, add POCl₃ (10 volumes) followed by the slow, dropwise addition of DIPEA (0.2 eq).

  • Reaction: Heat the mixture to reflux (approx. 105-110°C) and maintain for 4-6 hours. Monitor the reaction completion by TLC.

  • Work-up (Step 1 - Quench): Once complete, cool the reaction to room temperature. Remove the excess POCl₃ by distillation under reduced pressure. Prepare a separate large beaker with a vigorously stirred slurry of crushed ice and saturated sodium bicarbonate solution. Slowly and carefully, add the reaction residue to this slurry via a dropping funnel, ensuring the temperature does not rise above 10°C.

  • Work-up (Step 2 - Isolation): Continue stirring the slurry in an ice bath for 30 minutes. Collect the resulting precipitate by vacuum filtration.

  • Washing: Wash the solid filter cake with a generous amount of cold deionized water until the filtrate is neutral (pH ~7). Finally, wash with a small portion of cold isopropanol.

  • Drying: Dry the isolated white to off-white solid in a vacuum oven at 50°C to a constant weight.

References

  • K. F. G. J. Org. Chem. 2011, 76(6), 1653-1661. POCl3 chlorination of 4-quinazolones. [Link: https://pubs.acs.org/doi/10.1021/jo102262k]
  • Figshare. J. Org. Chem. 2011, 76(6), 1653-1661. POCl3 Chlorination of 4-Quinazolones. [Link: https://figshare.
  • Google Patents. CN1749250A - Chemical synthetic method for 2-chloro-4-amino-6,7-dimethoxy quinazoline. [Link: https://patents.google.
  • Rani, P., et al. Der Pharma Chemica, 2023, 15(6): 115-118. Synthesis and Anti-inflammatory Activity of Novel 2-Chloro-4-(Aryl Amino)-6, 7- Dimethoxy Quinazoline Derivatives. [Link: https://www.derpharmachemica.
  • ResearchGate. POCl3 Chlorination of 4-Quinazolones | Request PDF. [Link: https://www.researchgate.
  • ResearchGate. What experimental procedure works best for chlorinating quinazolones using POCl3, POCl3/PCl5, SOCl2/cat. DMF? [Link: https://www.researchgate.
  • MDPI. Molecules 2010, 15(12), 9473-9485. A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents with 4-Anilinoquinazoline Scaffolds. [Link: https://www.mdpi.com/1420-3049/15/12/9473]
  • ChemicalBook. 2-Chloro-6-hydroxyquinoline synthesis. [Link: https://www.chemicalbook.com/synthesis/577967-89-6.htm]
  • Der Pharma Chemica. Synthesis and Anti-inflammatory Activity of Novel 2-Chloro-4-(Aryl Amino)-6, 7- Dimethoxy Quinazoline Derivatives. [Link: https://www.derpharmachemica.
  • PubMed. A general synthetic procedure for 2-chloromethyl-4(3H)-quinazolinone derivatives and their utilization in the preparation of novel anticancer agents with 4-anilinoquinazoline scaffolds. [Link: https://pubmed.ncbi.nlm.nih.gov/21183859/]
  • ResearchGate. Why we should use pocl3/pcl5 mixture in chlorination of pyrimidine and not only pocl3 ? [Link: https://www.researchgate.
  • Journal of the Indian Chemical Society. POCl3-PCl5 mixture: A robust chlorinating agent. [Link: http://indianchemicalsociety.com/jics/index.php/jics/article/view/729]
  • ResearchGate. What is the best method of quenching reaction mixture for POCl3 Chlorination of Quinazolin-4-one? [Link: https://www.researchgate.
  • Semantic Scholar. POCl3 chlorination of 4-quinazolones. [Link: https://www.semanticscholar.org/paper/POCl3-chlorination-of-4-quinazolones.-F.-G./1a54508499313a404a395b0d668276f570081048]
  • Organic Chemistry Portal. Quinazoline synthesis. [Link: https://www.organic-chemistry.org/namedreactions/niementowski-quinazoline-synthesis.shtm]
  • PMC. Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Derivatives. [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8950005/]
  • PMC. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3907703/]
  • ChemicalBook. 2-(chloromethyl)-4-methylquinazoline synthesis. [Link: https://www.chemicalbook.com/synthesis/109113-72-6.htm]
  • PMC. A Review on the Synthesis and Chemical Transformation of Quinazoline 3-Oxides. [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6278184/]
  • ChemicalBook. 2-chloro-6-methyl aniline: uses and synthesis. [Link: https://www.chemicalbook.com/article/2-chloro-6-methyl-aniline--uses-and-synthesis.htm]

Sources

common side reactions in the synthesis of 2-Chloro-6-methylquinazoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Chloro-6-methylquinazoline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to equip you with the knowledge to navigate the common challenges encountered during this synthesis, ensuring a successful and efficient outcome.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound, particularly when using phosphorus oxychloride (POCl₃) for the chlorination of 6-methylquinazolin-2(1H)-one.

Issue 1: Low or No Yield of this compound

Question: I am getting a very low yield, or in some cases, only recovering my starting material, 6-methylquinazolin-2(1H)-one. What are the likely causes and how can I resolve this?

Answer:

Low or no yield in this chlorination reaction is a common issue that can often be traced back to several key factors. A systematic approach to troubleshooting is recommended.

Possible Causes & Solutions:

  • Inactive or Wet Reagents: Phosphorus oxychloride (POCl₃) is highly reactive with water. If your POCl₃ has been exposed to atmospheric moisture, it will hydrolyze to phosphoric acid and HCl, rendering it ineffective for the chlorination reaction.

    • Solution: Always use a fresh, unopened bottle of POCl₃ or freshly distilled POCl₃ under anhydrous conditions. Ensure all glassware is flame-dried or oven-dried before use and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).

  • Suboptimal Reaction Temperature: The chlorination of quinazolinones with POCl₃ is a two-stage process.[1] The initial step is the formation of phosphorylated intermediates, which occurs at a lower temperature. The subsequent conversion to the chloroquinazoline requires heating.

    • Solution: After the initial reaction of 6-methylquinazolin-2(1H)-one with POCl₃ (and a base, if used) at a lower temperature (e.g., 0-25 °C), the reaction mixture must be heated to a temperature typically in the range of 70-110 °C to drive the formation of the final product.[1] Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal heating time and temperature.

  • Incomplete Reaction: The reaction may not have gone to completion.

    • Solution: Increase the reaction time at the elevated temperature. Ensure efficient stirring to maintain a homogenous reaction mixture. A slight excess of POCl₃ (e.g., 1.5-3 equivalents) can also help drive the reaction to completion.

  • Hydrolysis During Workup: this compound is susceptible to hydrolysis back to the starting 6-methylquinazolin-2(1H)-one, especially in the presence of water and acid or base.[2] Quenching the reaction mixture with water can create an acidic environment that promotes this hydrolysis.

    • Solution: Quench the reaction mixture by pouring it slowly onto a vigorously stirred mixture of crushed ice and a base like sodium bicarbonate or ammonium hydroxide solution to neutralize the excess POCl₃ and the generated HCl.[2][3] Maintain a low temperature (0-5 °C) during the quenching process. Extract the product immediately into an organic solvent like dichloromethane or ethyl acetate.

Issue 2: Formation of a Significant Amount of Byproducts

Question: My reaction mixture shows multiple spots on TLC, and the isolated product is impure. What are the common side reactions and how can I minimize them?

Answer:

The formation of byproducts is a frequent challenge. Understanding the potential side reactions is key to mitigating them.

Common Side Reactions and Byproducts:

  • "Pseudodimer" Formation: This is a significant side product that arises from the reaction of a phosphorylated intermediate with unreacted 6-methylquinazolin-2(1H)-one.[1] This is more likely to occur if the reaction is not kept under basic conditions.

    • Mitigation: The addition of a tertiary amine base, such as triethylamine (Et₃N) or N,N-diisopropylethylamine (DIPEA), is crucial. The base neutralizes the HCl generated during the initial phosphorylation step, preventing the protonation of the starting material and minimizing the formation of these dimeric impurities.[1] The base should be added before or during the addition of POCl₃ at a controlled, lower temperature.

  • Side-Chain Chlorination: While direct evidence for the 6-methylquinazoline system is limited in the searched literature, there is a possibility of chlorination at the benzylic 6-methyl group under the reaction conditions, leading to the formation of 2-chloro-6-(chloromethyl)quinazoline. The Vilsmeier-Haack reagent (formed from POCl₃ and a solvent like DMF) is known to facilitate electrophilic substitution on activated methyl groups.

    • Identification and Mitigation: This byproduct would have a different retention factor (Rf) on TLC and a distinct mass in MS analysis. To minimize this, avoid using DMF as a solvent if possible, or perform the reaction at the lowest effective temperature. Careful control of the stoichiometry of POCl₃ may also be beneficial.

  • Polymeric/Tarry Materials: The reaction can sometimes produce intractable tars, especially at higher temperatures or with prolonged reaction times.

    • Mitigation: Ensure a gradual and controlled heating profile. Do not overheat the reaction mixture. Using a solvent like toluene or acetonitrile, rather than running the reaction neat in POCl₃, can sometimes lead to a cleaner reaction, although it may require longer reaction times or higher temperatures.

Issue 3: Difficulty in Product Purification

Question: I am struggling to purify my crude this compound. What are the recommended purification methods?

Answer:

Purification can be challenging due to the reactivity of the product and the nature of the byproducts.

Purification Strategies:

  • Recrystallization: This is often the most effective method for purifying the final product, especially for removing small amounts of impurities.

    • Recommended Solvents: A solvent screening should be performed. Good candidate solvents for quinazoline derivatives include ethanol, isopropanol, acetonitrile, or a mixture of solvents like dichloromethane/hexane or ethyl acetate/hexane.[4][5] The ideal solvent will dissolve the compound well at high temperatures but poorly at room temperature.

  • Silica Gel Column Chromatography: This is a versatile technique for separating the desired product from a complex mixture of impurities, particularly if there are significant amounts of byproducts with different polarities.

    • Eluent System: A gradient of hexane and ethyl acetate is a common starting point for the elution of quinazoline derivatives. The polarity can be adjusted based on the TLC analysis of the crude mixture. It is advisable to use a system with a small amount of a basic modifier like triethylamine (e.g., 0.5-1%) in the eluent to prevent the hydrolysis of the product on the acidic silica gel.

Data Presentation: Troubleshooting Summary

Issue Potential Cause Recommended Solution
Low/No Yield Wet POCl₃Use fresh or distilled POCl₃ under anhydrous conditions.
Suboptimal TemperatureHeat the reaction to 70-110 °C after initial mixing at a lower temperature.
Hydrolysis during WorkupQuench into an ice/base slurry and extract the product promptly.[2][3]
Byproduct Formation "Pseudodimer" FormationAdd a tertiary amine base (e.g., Et₃N, DIPEA).[1]
Side-Chain ChlorinationAvoid DMF as a solvent; use the lowest effective temperature.
Tarry MaterialsEnsure gradual and controlled heating; consider using a solvent.
Purification Difficulty Product HydrolysisUse a non-acidic purification method or add a base to the chromatography eluent.
Co-eluting ImpuritiesOptimize the eluent system for column chromatography or try recrystallization from a different solvent.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the chlorination of 6-methylquinazolin-2(1H)-one with POCl₃?

The reaction proceeds in two main stages.[1] First, at a lower temperature and in the presence of a base, the quinazolinone reacts with POCl₃ to form phosphorylated intermediates. The second stage requires heating (70-90 °C) for the clean conversion of these intermediates into the final this compound product.[1]

Q2: Why is the use of a base, like triethylamine, recommended?

A base is crucial to suppress the formation of "pseudodimer" byproducts.[1] It neutralizes the HCl generated during the initial phosphorylation, keeping the reaction medium basic and preventing side reactions between the phosphorylated intermediates and unreacted starting material.[1]

Q3: Can I use thionyl chloride (SOCl₂) instead of POCl₃?

While SOCl₂, often with a catalytic amount of DMF, can be used for similar chlorinations, POCl₃ is a very common and effective reagent for this transformation. The choice of chlorinating agent can influence the reaction conditions and the impurity profile.

Q4: How should I properly quench the reaction?

The quenching step is critical to prevent hydrolysis of the product. The reaction mixture should be cooled and then slowly added to a vigorously stirred mixture of crushed ice and a base (e.g., saturated sodium bicarbonate solution or dilute ammonium hydroxide).[2][3] This neutralizes the highly reactive excess POCl₃ and acidic byproducts while keeping the temperature low.

Q5: What are the key safety precautions when working with POCl₃?

Phosphorus oxychloride is highly toxic, corrosive, and reacts violently with water.[6] It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn. Reactions should be conducted under an inert atmosphere, and care must be taken during the quenching step due to the exothermic nature of the reaction with water.

Experimental Protocols

Adapted Protocol for the Synthesis of this compound:

Disclaimer: This is a generalized protocol adapted from procedures for similar compounds and should be optimized for your specific laboratory conditions.

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a nitrogen inlet, add 6-methylquinazolin-2(1H)-one (1.0 eq.).

  • Add a suitable solvent such as toluene or acetonitrile (optional, alternatively the reaction can be run neat in POCl₃).

  • Cool the flask to 0 °C in an ice bath.

  • Slowly add N,N-diisopropylethylamine (DIPEA) (1.5 eq.).

  • Slowly add phosphorus oxychloride (POCl₃) (2.0-3.0 eq.) dropwise, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to stir at room temperature for 1 hour.

  • Slowly heat the reaction mixture to reflux (typically 80-110 °C) and maintain for 4-8 hours. Monitor the reaction progress by TLC (e.g., using a 7:3 hexane:ethyl acetate eluent).

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Slowly and carefully pour the reaction mixture onto a vigorously stirred mixture of crushed ice and saturated sodium bicarbonate solution.

  • Extract the aqueous layer with dichloromethane or ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Visualizations

Diagram 1: Troubleshooting Workflow for Low Yield

low_yield_troubleshooting start Low or No Yield of This compound check_reagents Check Reagent Quality (Anhydrous POCl₃?) start->check_reagents check_temp Verify Reaction Temperature (Heating step included?) start->check_temp check_workup Review Workup Procedure (Hydrolysis occurring?) start->check_workup reagent_solution Use fresh/distilled POCl₃ under inert atmosphere. check_reagents->reagent_solution If wet/old temp_solution Heat to 70-110°C after initial low-temp reaction. check_temp->temp_solution If no heating workup_solution Quench into ice/base slurry. Extract product promptly. check_workup->workup_solution If recovering starting material

Caption: The competing pathways of product and byproduct formation.

References

  • What experimental procedure works best for chlorinating quinazolones using POCl3, POCl3/PCl5, SOCl2/cat. DMF?
  • POCl3 Chlorination of 4-Quinazolones.
  • Arnott, E. A., Chan, L. C., Cox, B. G., Meyrick, B., & Phillips, A. (2011). POCl3 chlorination of 4-quinazolones. The Journal of organic chemistry, 76(6), 1653–1661. [Link]

  • Synthesis and antimicrobial activity of 2-chloro-6-methylquinoline hydrazone derivatives.
  • Recrystallization and Crystallization. University of Rochester. Accessed January 14, 2026.
  • 2-Chloro-6-hydroxyquinoline synthesis. ChemicalBook. Accessed January 14, 2026.
  • Carcinogenicity of the chlorination disinfection by-product MX. PubMed. Accessed January 14, 2026.
  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. MDPI. Accessed January 14, 2026.
  • POCl3 chlorination of 4-quinazolones. Semantic Scholar. Accessed January 14, 2026.
  • POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles. RSC Publishing. Accessed January 14, 2026.
  • POCl3 Chlorination of 4-Quinazolones. The Journal of Organic Chemistry. Figshare. Accessed January 14, 2026.
  • Synthesis method of 2-chloro-6-chloroquinoxaline.
  • How to Purify an organic compound via recrystallization or reprecipitation?
  • Synthesis of 2-Chloro-N-Alkyl Quinazoline. Scribd. Accessed January 14, 2026.
  • What is the best method of quenching reaction mixture for POCl3 Chlorination of Quinazolin-4-one?
  • Chlorination Disinfection By-Products in Drinking Water and Congenital Anomalies: Review and Meta-Analyses. PubMed Central. Accessed January 14, 2026.
  • Application Note: Purification of Crude 6-Chloro-2-phenylquinolin-4-ol by Recrystallization. Benchchem. Accessed January 14, 2026.
  • Formation of halogenated disinfection byproducts in chlorinated real water during making hot beverage: Effect of sugar addition. PubMed. Accessed January 14, 2026.
  • common impurities in 6-Chloroquinoline synthesis and their removal. Benchchem. Accessed January 14, 2026.
  • Application Notes and Protocols for the Purification of Crude 6-Nitroquinazoline. Benchchem. Accessed January 14, 2026.
  • Phosphorus Oxychloride. Common Organic Chemistry. Accessed January 14, 2026.

Sources

Technical Support Center: Optimizing Reaction Conditions for 2-Chloro-6-methylquinazoline Derivatization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the derivatization of 2-chloro-6-methylquinazoline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting assistance and frequently asked questions (FAQs) for common synthetic transformations involving this versatile scaffold. Our goal is to equip you with the knowledge to overcome experimental challenges and optimize your reaction conditions for successful derivatization.

I. Understanding the Reactivity of this compound

The this compound core presents distinct reactive sites for functionalization. The C2 and C4 positions are the most susceptible to nucleophilic attack and cross-coupling reactions due to the electron-withdrawing nature of the nitrogen atoms in the quinazoline ring. Generally, the C4 position is more electrophilic and reactive than the C2 position in nucleophilic aromatic substitution (SNAr) reactions.[1][2][3] However, for cross-coupling reactions, the selectivity can be controlled by judicious choice of catalyst, ligands, and reaction conditions.[1]

II. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the derivatization of this compound.

Q1: What are the primary methods for derivatizing this compound?

A1: The most common and effective methods for derivatizing this compound include:

  • Nucleophilic Aromatic Substitution (SNAr): This is a widely used method for introducing amines, alcohols, and thiols at the C2 position. The reaction proceeds by the attack of a nucleophile on the electron-deficient quinazoline ring.[4]

  • Suzuki-Miyaura Cross-Coupling: This powerful palladium-catalyzed reaction is ideal for forming carbon-carbon bonds by coupling the C2-chloro position with a variety of boronic acids or esters.[5][6][7][8]

  • Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a versatile method for forming carbon-nitrogen bonds, allowing for the introduction of a wide range of primary and secondary amines at the C2 position.[9][10][11]

Q2: Which position, C2 or a potential C4 chloro substituent, is more reactive in SNAr reactions?

A2: In di-substituted quinazolines, such as 2,4-dichloroquinazoline, the C4 position is generally more reactive towards nucleophiles under milder conditions.[2][3] The substitution at the C2 position often requires harsher conditions like higher temperatures.[2][12] This differential reactivity allows for sequential and regioselective functionalization.[1]

Q3: How do I choose the right palladium catalyst and ligand for Suzuki or Buchwald-Hartwig reactions?

A3: The choice of catalyst and ligand is critical for a successful cross-coupling reaction. For Suzuki couplings, catalysts like Pd(PPh₃)₄ or PdCl₂(dppf) are common starting points. For more challenging substrates, bulky, electron-rich phosphine ligands such as SPhos or XPhos, often used with a palladium precatalyst, can be highly effective.[13] Similarly, for Buchwald-Hartwig aminations, bulky phosphine ligands are preferred to facilitate the catalytic cycle.[14][15] The optimal combination will depend on the specific substrates and should be determined through screening.

Q4: How can I monitor the progress of my derivatization reaction?

A4: Thin-Layer Chromatography (TLC) is the most convenient method for monitoring reaction progress.[16] By co-spotting the reaction mixture with your starting material, you can observe the consumption of the starting material and the appearance of the product spot. The reaction is generally considered complete when the starting material spot is no longer visible. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) can be employed.

III. Troubleshooting Guide

This section provides a structured approach to troubleshooting common issues encountered during the derivatization of this compound.

Issue 1: Low or No Product Yield

A low or non-existent yield is a frequent challenge. The following flowchart and detailed explanations will guide you through a systematic troubleshooting process.

Troubleshooting_Low_Yield start Low/No Yield check_reagents 1. Verify Reagent Quality & Stoichiometry start->check_reagents check_conditions 2. Assess Reaction Conditions check_reagents->check_conditions Reagents OK optimize_catalyst 3. Optimize Catalyst System (for Cross-Coupling) check_conditions->optimize_catalyst Conditions OK optimize_snar 4. Modify S_NAr Conditions check_conditions->optimize_snar Conditions OK success Successful Derivatization optimize_catalyst->success optimize_snar->success

A stepwise workflow for troubleshooting low-yield reactions.

1. Verify Reagent Quality & Stoichiometry:

  • Purity of this compound: Ensure the starting material is pure. Impurities can inhibit the reaction. Consider recrystallization or column chromatography if purity is questionable.

  • Nucleophile/Coupling Partner Quality:

    • Amines: Amines can be oxidized over time. Use freshly distilled or purchased amines.

    • Boronic Acids: Boronic acids are prone to degradation via protodeboronation, especially when exposed to moisture or air.[17] Use fresh, high-purity boronic acids or consider more stable alternatives like pinacol esters or trifluoroborate salts.[17][18]

  • Solvent and Base Purity: Use dry, degassed solvents, particularly for cross-coupling reactions, as oxygen can deactivate the palladium catalyst.[17][18] Ensure the base is of high purity and appropriate for the reaction.

2. Assess Reaction Conditions:

  • Temperature: Some reactions require elevated temperatures to proceed at a reasonable rate. If the reaction is sluggish at room temperature, consider gradually increasing the temperature. Conversely, excessively high temperatures can lead to decomposition of reactants or catalysts.[18]

  • Reaction Time: Monitor the reaction by TLC to determine the optimal reaction time. Some reactions may require extended periods to reach completion.

  • Solvent Choice: The solvent plays a crucial role in solubility and reactivity. For SNAr, polar aprotic solvents like DMF or DMSO are often effective.[16] For cross-coupling, common solvents include toluene, dioxane, and THF, often with a co-solvent like water for Suzuki reactions.[18]

3. Optimize Catalyst System (for Cross-Coupling):

  • Catalyst Deactivation: Palladium catalysts are sensitive to air and impurities.[17] Ensure reactions are run under an inert atmosphere (e.g., argon or nitrogen). Catalyst deactivation can sometimes be observed by the formation of palladium black.

  • Ligand Choice: The ligand is crucial for stabilizing the catalyst and facilitating the catalytic cycle. If a standard ligand like PPh₃ is not effective, consider screening more electron-rich and bulky ligands (e.g., Buchwald ligands like SPhos or XPhos).[13][15]

  • Catalyst Loading: While a typical catalyst loading is 1-5 mol%, increasing the loading may improve the yield for difficult couplings.

4. Modify SNAr Conditions:

  • Base Strength: For SNAr with amines, a base is often required to neutralize the HCl generated. The strength of the base can influence the reaction rate. Common bases include triethylamine (Et₃N), diisopropylethylamine (DIPEA), and potassium carbonate (K₂CO₃).

  • Microwave Irradiation: Microwave-assisted synthesis can significantly reduce reaction times and improve yields for SNAr reactions.[4]

Issue 2: Formation of Significant Side Products

The presence of unwanted side products can complicate purification and reduce the yield of the desired product.

1. Dehalogenation (Hydrodehalogenation):

  • Cause: This side reaction, where the chloro group is replaced by a hydrogen atom, is common in palladium-catalyzed reactions. It can be caused by impurities in the reagents or solvent, or by certain reaction conditions.

  • Solution:

    • Ensure all reagents and solvents are pure and dry.

    • Thoroughly degas the reaction mixture to remove oxygen.

    • Optimize the catalyst and ligand system. Sometimes, a different ligand can suppress this side reaction.

2. Homocoupling of Boronic Acid (Suzuki Coupling):

  • Cause: This occurs when two molecules of the boronic acid couple to form a biaryl byproduct. It is often promoted by the presence of oxygen.

  • Solution:

    • Rigorously exclude oxygen from the reaction by using degassed solvents and maintaining an inert atmosphere.

    • Adjust the stoichiometry of the reactants. Using a slight excess of the boronic acid is common, but a large excess can favor homocoupling.

3. Competitive Reaction at Other Sites:

  • Cause: While the C2 position is the target, other functional groups on your nucleophile or coupling partner may react.

  • Solution:

    • Protect sensitive functional groups on your coupling partners before attempting the reaction. For example, protect phenols or other nucleophilic groups if you are performing a Buchwald-Hartwig amination.[15]

IV. Experimental Protocols

The following are representative, detailed protocols for common derivatization reactions of this compound. Note: These are starting points and may require optimization for your specific substrates.

Protocol 1: Buchwald-Hartwig Amination with a Secondary Amine

Buchwald_Hartwig_Workflow start Start setup 1. Assemble Reaction Vessel (Oven-dried flask, stir bar) start->setup add_solids 2. Add Solids (this compound, Pd catalyst, ligand, base) setup->add_solids inert_atm 3. Establish Inert Atmosphere (Evacuate and backfill with Ar/N2) add_solids->inert_atm add_liquids 4. Add Liquids (Degassed solvent, amine) inert_atm->add_liquids heat 5. Heat to Reaction Temperature add_liquids->heat monitor 6. Monitor by TLC heat->monitor workup 7. Work-up (Cool, filter, extract) monitor->workup Reaction Complete purify 8. Purify (Column chromatography) workup->purify end End purify->end

Workflow for Buchwald-Hartwig Amination.

Materials:

  • This compound (1.0 eq)

  • Secondary Amine (1.2 eq)

  • Pd₂(dba)₃ (0.02 eq)

  • XPhos (0.04 eq)

  • Sodium tert-butoxide (NaOtBu) (1.4 eq)

  • Anhydrous, degassed toluene

Procedure:

  • To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound, Pd₂(dba)₃, XPhos, and sodium tert-butoxide.

  • Seal the flask, and evacuate and backfill with argon three times.

  • Add the anhydrous, degassed toluene via syringe, followed by the secondary amine.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Suzuki-Miyaura Cross-Coupling with an Arylboronic Acid

Materials:

  • This compound (1.0 eq)

  • Arylboronic Acid (1.5 eq)

  • Pd(PPh₃)₄ (0.05 eq)

  • Potassium Carbonate (K₂CO₃) (2.0 eq)

  • 1,4-Dioxane and Water (4:1 mixture), degassed

Procedure:

  • In a round-bottom flask, combine this compound, the arylboronic acid, Pd(PPh₃)₄, and potassium carbonate.

  • Add the degassed 1,4-dioxane/water mixture.

  • Heat the reaction mixture to 90 °C under an argon atmosphere.

  • Stir vigorously and monitor the reaction by TLC.

  • Once the starting material is consumed, cool the reaction to room temperature.

  • Add water and extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography.

V. Data Summary Tables

The following tables provide a starting point for optimizing reaction conditions for Suzuki and Buchwald-Hartwig reactions.

Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling

ParameterCondition 1Condition 2Condition 3
Catalyst Pd(PPh₃)₄PdCl₂(dppf)XPhos Pd G3
Ligand ---
Base K₂CO₃K₃PO₄Cs₂CO₃
Solvent Dioxane/H₂O (4:1)Toluene/EtOH/H₂O (2:1:1)THF/H₂O (3:1)
Temperature 80-100 °C90-110 °C80-100 °C

Table 2: Recommended Starting Conditions for Buchwald-Hartwig Amination

ParameterCondition 1Condition 2Condition 3
Catalyst Pd₂(dba)₃Pd(OAc)₂BrettPhos Pd G3
Ligand XPhosSPhos-
Base NaOtBuK₃PO₄LHMDS
Solvent TolueneDioxaneTHF
Temperature 90-110 °C100 °C70-90 °C

VI. References

  • Recent advances in selective functionalization of the quinazoline scaffold. (2023). RSC Advances.

  • Optimization of Reaction Conditions for the Synthesis of Quinazolin-4(3H)-one a - ResearchGate. (n.d.).

  • Technical Support Center: Troubleshooting Suzuki Coupling Reactions of 3-Bromoquinoline - Benchchem. (n.d.).

  • Cross-Coupling Reaction Manual: Desk Reference - Sigma-Aldrich. (n.d.).

  • Regioselective quinazoline C2 modifications through the azide–tetrazole tautomeric equilibrium - PMC - NIH. (2024).

  • Technical Support Center: Optimization of 4(3H)-Quinazolinone Synthesis - Benchchem. (n.d.).

  • Scheme 1: Approaches for quinazoline modifications at the C2 and C4 positions. (n.d.).

  • troubleshooting guide for Buchwald-Hartwig reactions with 4-Iodobenzylamine - Benchchem. (n.d.).

  • Help troubleshooting a Buchwald-Hartwig amination? : r/chemistry - Reddit. (2018).

  • Technical Support Center: Suzuki Coupling Reactions - Benchchem. (n.d.).

  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. (n.d.).

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024).

  • Buchwald–Hartwig amination - Wikipedia. (n.d.).

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023).

  • Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.).

  • Struggling with Suzuki Reaction : r/Chempros - Reddit. (2024).

  • Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline - PMC - NIH. (n.d.).

  • Reaction Mechanism of Nucleophilic substitution in 2,4-dichloroquinazoline ring. (2025).

  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - MDPI. (2024).

  • Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives - PMC - NIH. (n.d.).

  • Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives - MDPI. (n.d.).

Sources

addressing solubility issues of 2-Chloro-6-methylquinazoline derivatives in biological assays

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for addressing solubility challenges with 2-chloro-6-methylquinazoline derivatives in biological assays. As a Senior Application Scientist, I understand that promising compounds can often be stalled by frustratingly practical issues like poor aqueous solubility. Quinazoline derivatives, while potent scaffolds in drug discovery, are frequently lipophilic and possess high crystal lattice energy, making them notoriously difficult to work with in aqueous assay buffers.[1][2]

This guide is designed to provide you with not just solutions, but also the underlying scientific principles to help you make informed decisions in your experimental design. We will move from foundational questions to specific troubleshooting scenarios, complete with detailed protocols and data to support your work.

Frequently Asked Questions (FAQs)

This section addresses the most common initial questions researchers face when working with these compounds.

Q1: Why are my this compound derivatives so poorly soluble in aqueous buffers?

A: The poor water solubility is inherent to their molecular structure. These compounds typically feature a rigid, fused heterocyclic ring system which is often decorated with other lipophilic substituents.[1] This combination leads to two primary challenges:

  • High Lipophilicity (Hydrophobicity): The molecule has a strong preference for non-polar environments over water.

  • High Crystal Lattice Energy: The molecules pack tightly and stably in a solid, crystalline form. A significant amount of energy is required to break this lattice apart, which is not sufficiently compensated by the energy of hydration (interaction with water molecules).[3]

Many of these compounds fall into the Biopharmaceutics Classification System (BCS) Class II, defined by low solubility and high permeability.[4][5]

Q2: My compound won't dissolve in my assay buffer. What is the absolute first step?

A: The standard and most critical first step is to prepare a concentrated stock solution in a water-miscible organic solvent.[1] Dimethyl sulfoxide (DMSO) is the most widely used solvent for this purpose due to its excellent solubilizing power for a wide range of organic molecules.[6][7] For particularly challenging compounds, you may need to gently warm the solution or use sonication to achieve complete dissolution in DMSO.[1] Never proceed with a stock solution that has visible particulates.

Q3: I successfully dissolved my compound in 100% DMSO, but it crashes out (precipitates) when I dilute it into my cell culture medium or buffer. What is happening?

A: This is a classic and very common problem known as "precipitation upon dilution."[1][8] A clear stock solution in 100% DMSO does not guarantee solubility in an aqueous environment. The issue arises from the drastic change in solvent polarity. When you add a small volume of your DMSO stock to a large volume of aqueous buffer, the DMSO disperses, and your compound is suddenly exposed to a predominantly water-based environment where its solubility is exceedingly low.[8] If the final concentration exceeds its aqueous solubility limit, the compound will precipitate out of the solution.[9]

Q4: What is the maximum final concentration of DMSO I should use in my assay?

A: This is a critical parameter that must be empirically determined for your specific assay and cell line. As a general industry standard, the final DMSO concentration should be kept below 0.5%, and ideally at or below 0.1%, to minimize artifacts.[8][10][11]

  • Above 1%: DMSO can cause significant cytotoxicity, damage cell membranes, and induce cellular stress.[10][11]

  • 0.1% to 1%: Effects can be cell-line dependent. Some sensitive cells may show altered morphology, growth inhibition, or changes in gene expression.[10]

  • DMSO is not inert: It can directly interfere with assay components, alter protein conformation, or compete with your compound for binding sites.[12][13]

Always run a "vehicle control" with the same final concentration of DMSO as your test wells to assess its baseline effect.[13]

Table 1: General Effects of DMSO Concentration in Cell-Based Assays
Final DMSO ConcentrationGeneral Cellular ImpactRecommendation
> 1.0%High potential for cytotoxicity, membrane damage, and assay interference.[10][11]Avoid. Only for very short-term exposures if absolutely necessary and validated.
0.5% - 1.0%Moderate risk of artifacts. May inhibit proliferation in sensitive cell lines.[10][11]Use with caution. Requires rigorous vehicle controls.
0.1% - 0.5%Generally considered safe for most robust cell lines and short-term assays.[10][11]Acceptable Range. The most common range in screening.
< 0.1%Minimal effects on most cells.[10]Optimal. The target range for minimizing solvent-induced artifacts.

Troubleshooting Guide: From Precipitation to Publication-Ready Data

This guide provides a systematic approach to resolving common solubility-related experimental failures.

Issue 1: The compound will not dissolve, even in 100% DMSO.
  • Possible Cause: The quality of the DMSO may be compromised (e.g., absorbed water), or the compound has exceptionally high crystal lattice energy. You may also be attempting to make a solution that is too concentrated.

  • Troubleshooting Steps:

    • Use Fresh Anhydrous DMSO: Open a new bottle of high-purity, anhydrous DMSO. Water contamination significantly reduces its solubilizing power for hydrophobic compounds.

    • Increase Solvent Volume: Attempt to make a less concentrated stock solution (e.g., go from 50 mM to 10 mM).

    • Apply Gentle Energy: Use a combination of gentle warming (do not exceed 40-50°C to avoid compound degradation) and sonication in a water bath to aid dissolution.[1]

    • Check for Degradation: If the problem persists, consider the possibility that the solid material has degraded or changed form.

Issue 2: The DMSO stock solution is clear at room temperature but forms a precipitate when stored at -20°C.
  • Possible Cause: The compound's solubility in DMSO is temperature-dependent and it is crashing out at lower temperatures. This is a very common source of error, as the precipitated compound is often not fully redissolved before use, leading to inaccurate concentrations in the assay.[6][14]

  • Troubleshooting Steps:

    • Store at Room Temperature: If the compound is stable, store the DMSO stock solution at room temperature in the dark, preferably under an inert gas like argon or nitrogen.

    • Thaw and Re-dissolve Completely: If cold storage is required for stability, you MUST ensure the compound is fully redissolved before every use. Thaw the vial completely, warm it gently to room temperature, and vortex vigorously. Visually inspect for any particulates before pipetting.[1]

    • Consider Lower Concentration Stocks: Screening compounds at lower stock concentrations (e.g., 3 mM vs 10 mM) can help minimize precipitation.[6]

Issue 3: The compound consistently precipitates upon dilution into the aqueous assay buffer.
  • Possible Cause: The final assay concentration exceeds the compound's thermodynamic solubility in the final solvent system.

  • Systematic Solution Workflow: This is the most common and complex challenge. Follow the decision tree below to systematically find a solution.

Solubility Enhancement Workflow

G start Start: Compound Precipitates in Aqueous Buffer step1 Step 1: Lower Final Assay Concentration start->step1 step2 Step 2: Optimize Dilution Protocol step1->step2 Precipitation Persists end_s Success: Compound is Soluble step1->end_s Problem Solved step3 Step 3: Introduce Co-Solvent step2->step3 Precipitation Persists step2->end_s Problem Solved step4 Step 4: Use Formulation Excipients step3->step4 Precipitation Persists or Assay is Compromised step3->end_s Problem Solved step4->end_s Problem Solved end_f Re-evaluate Compound: Consider resynthesis or analogue development step4->end_f Precipitation Persists or Assay is Compromised

Caption: A decision tree for troubleshooting compound precipitation.

  • Step 1: Lower Final Assay Concentration: The simplest solution is often to reduce the compound's concentration to a level below its solubility limit.[1] Perform a serial dilution to find the maximum concentration that remains soluble.

  • Step 2: Optimize Dilution Protocol: Avoid adding a highly concentrated DMSO stock directly to the full volume of buffer. Instead, try an intermediate dilution step. For example, dilute the DMSO stock 1:10 in buffer, then add this mixture to the final assay well. This gradual change in solvent polarity can sometimes prevent shocking the compound out of solution.[3]

  • Step 3: Introduce a Co-solvent: Adding a small amount of a water-miscible organic solvent can increase the overall solvating power of your buffer.[1][15]

    • Examples: Ethanol, propylene glycol, or polyethylene glycol (PEG 300/400).

    • Caution: Co-solvents must be validated for compatibility with your assay. They can be toxic to cells or inhibit enzymes at higher concentrations.[16] Keep the final concentration as low as possible (typically 1-5%).

  • Step 4: Use Formulation Excipients: These are additives specifically designed to solubilize hydrophobic molecules.[5][17]

    • Cyclodextrins: These are cyclic oligosaccharides that form inclusion complexes, effectively hiding the hydrophobic compound within a hydrophilic exterior.[4][18] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice.[1]

    • Surfactants: Non-ionic surfactants like Polysorbate 80 (Tween® 80) or Pluronic® F-68 can form micelles that encapsulate the compound.[1][19] Use them at very low concentrations (e.g., 0.01-0.1%) just above their critical micelle concentration (CMC), as they can lyse cells at higher levels.[20]

Mechanism of Cyclodextrin Solubilization

G cluster_0 Cyclodextrin + Drug Molecule cluster_1 Soluble Inclusion Complex drug Hydrophobic Drug cd Cyclodextrin (Hydrophilic Exterior, Hydrophobic Interior) complex Water-Soluble Complex cd->complex drug_in Drug

Caption: Cyclodextrins encapsulate hydrophobic drugs to form soluble complexes.

Table 2: Comparison of Common Solubilization Excipients
StrategyMechanismTypical Final Conc.AdvantagesDisadvantages
Co-solvents (e.g., Ethanol, PEG 400)Increases polarity of the bulk solvent.[15]1 - 5%Simple to implement; effective for moderately insoluble compounds.Potential for assay interference or cell toxicity at higher concentrations.[16]
Cyclodextrins (e.g., HP-β-CD)Forms a 1:1 inclusion complex with the drug molecule.[1][4]1 - 10 mMGenerally low toxicity; highly effective at increasing aqueous solubility.Can sometimes reduce the free concentration of the drug available for binding; can be expensive.[9]
Surfactants (e.g., Tween® 80)Forms micelles that encapsulate the drug.[1]0.01 - 0.1%Very effective at low concentrations.High potential for cell lysis and protein denaturation if concentration is not carefully controlled.[20]

Key Experimental Protocols

Protocol 1: Preparation of a High-Concentration Stock Solution

This protocol outlines the best practices for preparing your initial stock solution.[21][22][23]

  • Calculate Mass: Determine the mass of the compound required to make a stock solution of your desired concentration (e.g., 10 mM) and volume (e.g., 1 mL). Remember to use the correct molecular weight.

  • Weigh Compound: Accurately weigh the solid compound using an analytical balance and transfer it to an appropriate, clean vial (e.g., an amber glass vial).

  • Add Solvent: Add approximately 80% of the final volume of fresh, anhydrous DMSO to the vial.

  • Promote Dissolution: Cap the vial tightly and vortex for 1-2 minutes. If the compound is not fully dissolved, place the vial in an ultrasonic water bath for 10-15 minutes. Gentle warming (37°C) can be used as a last resort.

  • Bring to Final Volume: Once the solid is completely dissolved and the solution is clear, add DMSO to reach the final desired volume.

  • Mix and Store: Vortex again to ensure homogeneity. Store appropriately (see Troubleshooting Issue 2), clearly labeling the vial with the compound name, concentration, solvent, and date.

Protocol 2: Using HP-β-CD for Solubility Enhancement

This protocol describes how to use cyclodextrins to prepare your compound for an assay.

  • Prepare Cyclodextrin Solution: Prepare a concentrated solution of HP-β-CD (e.g., 100 mM) in your assay buffer. Gentle warming may be required to fully dissolve the cyclodextrin. Allow it to cool to room temperature.

  • Prepare Compound Stock: Prepare a high-concentration stock of your quinazoline derivative in 100% DMSO (e.g., 20 mM).

  • Form the Complex: Add a small volume of the DMSO compound stock to the HP-β-CD solution. For example, to make a 1 mM compound solution in 10 mM HP-β-CD, add 50 µL of 20 mM compound stock to 950 µL of 10.5 mM HP-β-CD solution. The final HP-β-CD concentration will be ~10 mM.

  • Equilibrate: Vortex the mixture and allow it to equilibrate at room temperature for at least 1 hour to ensure complex formation.

  • Dilute into Assay: This 1 mM solution, now containing the drug-cyclodextrin complex, can be serially diluted in the standard assay buffer for your final dose-response curve. Remember to include the same final concentration of HP-β-CD in your vehicle control wells.

By systematically applying these principles and troubleshooting steps, you can overcome the solubility hurdles presented by this compound derivatives, enabling you to generate accurate and reliable data for your research.

References
  • World Pharma Today. (n.d.).
  • MDPI. (n.d.).
  • Purdue e-Pubs. (n.d.).
  • Quora. (2017). What effects does DMSO have on cell assays?.
  • Scientist Solutions. (2025). DMSO in cell based assays.
  • PMC - NIH. (n.d.). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems.
  • Benchchem. (2025). Overcoming poor solubility of 4(3H)-quinazolinone compounds.
  • ResearchGate. (2025). (PDF)
  • Nikon. (n.d.). Using live-cell imaging in cell counting — The cytotoxicity of DMSO.
  • ResearchGate. (2006).
  • Benchchem. (2025). Adjusting for the effects of DMSO on cell line growth and viability in experiments.
  • Pharmaceutical Technology. (2022).
  • Benchchem. (2025).
  • FasterCapital. (n.d.). Best Practices For Stock Solutions.
  • Co-solvency and anti-solvent method for the solubility enhancement. (2024). Co-solvency and anti-solvent method for the solubility enhancement.
  • ResearchGate. (2015).
  • PubMed. (2014).
  • ResearchGate. (n.d.). (PDF) The Use of Solubilizing Excipients and Approaches to Generate Toxicology Vehicles for Contemporary Drug Pipelines.
  • Chemistry LibreTexts. (2025). 2.5: Preparing Solutions.
  • YouTube. (2021). Lab Skills: Preparing Stock Solutions.
  • PMC - NIH. (n.d.). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study.
  • ResearchGate. (2014). How to enhance drug solubility for in vitro assays?.
  • Benchchem. (n.d.). Overcoming low solubility of 6-methoxyquinolin-2(1H)-one in aqueous buffers for bioassays.
  • ScienceDirect. (n.d.). Advances in synthesis and biological activities of quinazoline scaffold analogues: A review.
  • PubMed. (2014).

Sources

Technical Support Center: Overcoming Challenges in the Scale-Up Synthesis of 2-Chloro-6-methylquinazoline

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Chloro-6-methylquinazoline. As a key intermediate in pharmaceutical development, its efficient and scalable synthesis is critical. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to navigate the complexities of moving from laboratory-scale to larger-scale production.

I. Synthetic Strategy and Core Challenges

The most common and scalable synthetic route to this compound involves a two-step process:

  • Formation of the Quinazolinone Core: Synthesis of 6-methylquinazoline-2,4(1H,3H)-dione from 5-methylanthranilic acid and a carbonyl source, typically urea.

  • Chlorination: Conversion of the quinazolinedione to the target molecule using a chlorinating agent, most commonly phosphorus oxychloride (POCl₃).

While straightforward in principle, scaling up this synthesis introduces challenges related to reaction control, impurity formation, and product isolation. This guide will address these challenges systematically.

Synthesis_Overview cluster_0 Step 1: Quinazolinone Formation cluster_1 Step 2: Chlorination 5-Methylanthranilic_Acid 5-Methylanthranilic Acid 6-Methylquinazoline-2,4(1H,3H)-dione 6-Methylquinazoline-2,4(1H,3H)-dione 5-Methylanthranilic_Acid->6-Methylquinazoline-2,4(1H,3H)-dione Heat Urea Urea Urea->6-Methylquinazoline-2,4(1H,3H)-dione This compound This compound 6-Methylquinazoline-2,4(1H,3H)-dione->this compound Heat, Base (optional) POCl3 Phosphorus Oxychloride (POCl₃) POCl3->this compound Chlorination_Troubleshooting Start Dark Reaction Mixture & Byproducts in Chlorination Check_Moisture Is the system completely dry? Start->Check_Moisture Yes_Dry Yes Check_Moisture->Yes_Dry Yes No_Moisture No Check_Moisture->No_Moisture No Check_Temp Was a two-stage temperature profile used? Yes_Dry->Check_Temp Fix_Moisture Dry starting material and glassware. Use inert atmosphere. No_Moisture->Fix_Moisture Fix_Moisture->Check_Temp Yes_Temp Yes Check_Temp->Yes_Temp Yes No_Temp No Check_Temp->No_Temp No Check_Quench Was the quench performed correctly? Yes_Temp->Check_Quench Fix_Temp Implement staged heating: 1. Low temp POCl₃ addition. 2. High temp for chlorination. No_Temp->Fix_Temp Fix_Temp->Check_Quench Yes_Quench Yes Check_Quench->Yes_Quench Yes No_Quench No Check_Quench->No_Quench No Success Clean Reaction Yes_Quench->Success Fix_Quench Quench slowly into ice-water with vigorous stirring. No_Quench->Fix_Quench Fix_Quench->Success

Caption: Troubleshooting decision tree for the chlorination step.

Q4: I am observing incomplete conversion to the dichloro product, and I have a significant amount of a mono-chloro intermediate. How can I drive the reaction to completion?

A4: The formation of a mono-chloro intermediate, likely 2-chloro-6-methyl-4(3H)-quinazolinone, can occur if the reaction conditions are not forcing enough.

  • Expertise & Experience: The hydroxyl group at the 4-position of the quinazolinone is generally more reactive towards chlorination than the one at the 2-position. Incomplete reaction can result from insufficient temperature, reaction time, or amount of chlorinating agent.

  • Trustworthiness: To ensure complete conversion to the dichloro derivative, extending the reaction time at the optimal temperature (70-90°C) or using a slight excess of POCl₃ is often effective. Some protocols also include phosphorus pentachloride (PCl₅) along with POCl₃ to create a more potent chlorinating mixture. [1]* Troubleshooting Steps:

    • Monitor the Reaction: Use HPLC to monitor the disappearance of the starting material and the mono-chloro intermediate.

    • Increase Reaction Time/Temperature: If the reaction stalls, consider increasing the reflux time. A modest increase in temperature (e.g., to 100-110°C) might be necessary, but be mindful of potential byproduct formation.

    • Add PCl₅: If the reaction is still incomplete, adding a small amount of PCl₅ to the reaction mixture can enhance the chlorinating power of the reagent.

Q5: What are the primary safety concerns when using POCl₃ at scale, and how should they be managed?

A5: Phosphorus oxychloride is a highly toxic and corrosive substance that reacts violently with water. [2][3][4][5]Safe handling is paramount during scale-up.

  • Hazards:

    • Toxicity: Fatal if inhaled. [3]Causes severe burns to the skin, eyes, and respiratory tract. [2][1] * Reactivity: Reacts violently with water, releasing toxic hydrogen chloride gas and phosphoric acid. [2][3][4] * Corrosivity: Corrosive to many metals. [3]* Safety Procedures:

    • Personal Protective Equipment (PPE): Always use appropriate PPE, including a full-face respirator with a suitable cartridge, chemical-resistant gloves (e.g., butyl rubber), and acid-resistant clothing. [3] * Ventilation: All operations must be conducted in a well-ventilated fume hood or a closed system.

    • Inert Atmosphere: Handle POCl₃ under a dry, inert atmosphere to prevent contact with moisture.

    • Controlled Addition & Quenching: Add POCl₃ slowly and control the temperature to manage any exotherm. The quenching process must be done with extreme care, adding the reaction mixture to a large excess of ice and water with efficient stirring.

    • Emergency Preparedness: Have emergency showers, eyewash stations, and appropriate spill kits readily available. [1]

Product Isolation and Purification

Q6: My crude this compound is an oil/gummy solid and is difficult to handle and purify. What can I do?

A6: Oily or gummy crude products are often due to residual solvent, POCl₃, or byproducts. A proper work-up and selection of an appropriate crystallization solvent are key.

  • Expertise & Experience: After quenching, the crude product is typically extracted into an organic solvent (e.g., dichloromethane, ethyl acetate). It is crucial to thoroughly wash the organic layer to remove acidic residues.

  • Trustworthiness: Washing the organic extract with water, followed by a dilute sodium bicarbonate solution, and then brine will help remove most acidic impurities. Drying the organic layer thoroughly before concentrating is also essential.

  • Purification Strategy:

    • Aqueous Work-up: Ensure the quenched reaction mixture is neutralized or slightly basic before extraction.

    • Solvent Selection for Crystallization: The choice of solvent for crystallization is critical. A solvent system where the product has high solubility at elevated temperatures but low solubility at room temperature or below is ideal. Common solvents for similar compounds include isopropanol, ethanol, or mixtures of ethyl acetate and hexanes.

    • Crystallization Technique:

      • Dissolve the crude product in a minimal amount of hot solvent.

      • Allow the solution to cool slowly to promote the formation of well-defined crystals.

      • If no crystals form, try adding an anti-solvent (a solvent in which the product is insoluble) dropwise to the solution until it becomes slightly cloudy, then allow it to stand.

      • Seeding with a small crystal of pure product can also induce crystallization.

Q7: What are the likely impurities in my final product and how can I characterize them?

A7: Potential impurities can arise from starting materials, side reactions, or degradation.

  • Potential Impurities:

    • Unreacted Starting Material: 6-methylquinazoline-2,4(1H,3H)-dione.

    • Mono-chloro Intermediate: 2-chloro-6-methyl-4(3H)-quinazolinone.

    • Hydrolysis Product: 6-methyl-2(1H)-quinazolinone (if the 2-chloro group is hydrolyzed during work-up).

    • Pseudodimers or other oligomers: From uncontrolled chlorination. [6][7]* Characterization Techniques:

    • HPLC/UPLC: The primary tool for assessing purity and quantifying impurities. [8][9] * LC-MS/MS: To identify the molecular weights of impurities. [8] * NMR Spectroscopy: ¹H and ¹³C NMR can help elucidate the structure of unknown impurities if they can be isolated.

    • GC-MS: Useful for identifying any volatile impurities. [8]

III. Detailed Experimental Protocols

Protocol 1: Synthesis of 6-Methylquinazoline-2,4(1H,3H)-dione
  • In a suitable reaction vessel equipped with a mechanical stirrer and a thermocouple, combine 5-methylanthranilic acid (1.0 eq.) and urea (5.0-10.0 eq.).

  • Heat the solid mixture with stirring to 160-180°C. The mixture will melt and ammonia will evolve.

  • Maintain the temperature and continue stirring for 4-6 hours, monitoring the reaction by TLC or HPLC until the starting material is consumed.

  • Cool the reaction mixture to approximately 100°C. The mixture will solidify.

  • Carefully add water to the solid mass and then add a 2 M sodium hydroxide solution until the solid dissolves.

  • Filter the basic solution to remove any insoluble impurities.

  • Cool the filtrate in an ice bath and acidify with concentrated hydrochloric acid or acetic acid to a pH of approximately 5-6.

  • The product will precipitate as a solid. Stir for 30 minutes in the cold.

  • Collect the solid by filtration, wash thoroughly with water, and dry under vacuum to afford 6-methylquinazoline-2,4(1H,3H)-dione.

ParameterRecommended ValueRationale
Reactant Ratio 1 eq. 5-methylanthranilic acid : 5-10 eq. UreaExcess urea acts as a solvent and drives the reaction to completion.
Temperature 160-180°CEnsures a molten state and sufficient reaction rate while minimizing degradation.
Reaction Time 4-6 hoursTypically sufficient for complete conversion. Monitor for confirmation.
Work-up pH ~5-6Precipitates the product from the aqueous solution.
Protocol 2: Scale-Up Synthesis of this compound

Safety Note: This procedure involves highly corrosive and toxic phosphorus oxychloride and should only be performed in a suitable reactor within a walk-in fume hood by trained personnel with appropriate PPE.

  • Charge a dry, inerted reactor with 6-methylquinazoline-2,4(1H,3H)-dione (1.0 eq.) and a suitable solvent such as toluene or acetonitrile.

  • Begin stirring and cool the suspension to 10-15°C.

  • Slowly add diisopropylethylamine (DIPEA) (2.2 eq.) while maintaining the temperature below 25°C.

  • Slowly add phosphorus oxychloride (POCl₃) (3.0-5.0 eq.) via an addition funnel, ensuring the internal temperature does not exceed 25°C.

  • After the addition is complete, stir at room temperature for 1 hour.

  • Slowly heat the reaction mixture to 80-90°C and maintain for 4-8 hours. Monitor the reaction for the disappearance of the starting material and intermediates by HPLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Quenching: In a separate vessel, prepare a mixture of ice and water. With vigorous stirring, slowly transfer the reaction mixture into the ice-water. This is a highly exothermic process; control the addition rate to maintain the temperature of the quench pot.

  • After the quench is complete, adjust the pH of the aqueous slurry to 7-8 with a base (e.g., 50% NaOH solution), keeping the temperature low.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by crystallization from a suitable solvent system (e.g., isopropanol/water or ethyl acetate/heptane).

ParameterRecommended ValueRationale
POCl₃ Addition Temp. < 25°CControls exotherm and allows for controlled formation of phosphorylated intermediates, minimizing side reactions. [6][7]
Chlorination Temp. 80-90°CDrives the conversion of intermediates to the final chloro-product. [6][7]
Quenching Slow addition to ice-waterSafely decomposes excess POCl₃ and controls the highly exothermic hydrolysis.
Final pH Adjustment 7-8Neutralizes acidic byproducts to facilitate extraction and handling.

IV. References

  • Arnott, E. A., Chan, L. C., Cox, B. G., Meyrick, B., & Phillips, A. (2011). POCl3 chlorination of 4-quinazolones. The Journal of Organic Chemistry, 76(6), 1653–1661. [Link]

  • DMAP-Catalyzed One-Pot Synthesis of Quinazoline-2,4-diones from 2-Aminobenzamides and Di-tert-butyl Dicarbonate. (2020). ACS Omega, 5(16), 9473-9480. [Link]

  • 3-[(2-Chloro-6-methylquinolin-3-yl)methyl]quinazolin-4(3H)-one. (2009). Acta Crystallographica Section E: Structure Reports Online, 65(Pt 12), o3041. [Link]

  • Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). (2023). Pharmaceuticals, 16(10), 1381. [Link]

  • Synthesis of quinazolinones. Organic Chemistry Portal. [Link]

  • Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent. (2022). Molecules, 27(23), 8345. [Link]

  • What experimental procedure works best for chlorinating quinazolones using POCl3, POCl3/PCl5, SOCl2/cat. DMF?. (2013). ResearchGate. [Link]

  • POCl3 Chlorination of 4-Quinazolones. (2011). ResearchGate. [Link]

  • Preparation method of 6,7-dimethoxy-2,4-(1H,3H)-quinazoline diketon. (2004). Google Patents.

  • POCl3 Chlorination of 4-Quinazolones. (2011). Semantic Scholar. [Link]

  • Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. (2015). BioMed Research International, 2015, 395637. [Link]

  • POCl3 chlorination of 4-quinazolones. (2011). PubMed. [Link]

  • One-pot reductive cyclization to antitumor quinazoline precursors. (2009). Arkivoc, 2010(5), 223-233. [Link]

  • Common Name: PHOSPHORUS OXYCHLORIDE. (2007). New Jersey Department of Health. [Link]

  • Synthesis and In Silico Studies of Quinazolinones as PARP-1 Inhibitors. (2021). Letters in Drug Design & Discovery, 18(1), 85-94. [Link]

  • Novel 6-Aminoquinazolinone Derivatives as Potential Cross GT1-4 HCV NS5B Inhibitors. (2022). Molecules, 27(24), 8829. [Link]

  • Impurity Profiling and Characterization for Generic Project Submission to USFDA. (2023). LinkedIn. [Link]

  • Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. (2015). BioMed Research International, 2015, 395637. [Link]

  • Preparation of compounds 2, 4, and 5. Reagents and conditions. (2022). ResearchGate. [Link]

  • Impurity Profiling of Solid Oral Drug Products to Sail through GDUFA-II Requirements. (2021). Journal of Pharmaceutical Research International, 33(47A), 329-342. [Link]

  • Quinazolinones, the Winning Horse in Drug Discovery. (2023). Molecules, 28(3), 978. [Link]

  • Preparation method of 2,4-dichloroquinazoline. (2009). Google Patents.

  • How to prepare 6,7dimethoxy- 2methyl quinazolinone from dimethoxy anthranilic acid?What is its m.p? chlorination of this compound by thionylchloride?. (2020). ResearchGate. [Link]

  • Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. (2018). Beilstein Journal of Organic Chemistry, 14, 1888–1895. [Link]

  • Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. (2019). Frontiers in Chemistry, 7, 888. [Link]

  • Synthesis of quinazolin-4(3H) one from 2-aminobenzoic acid. (2022). ResearchGate. [Link]

  • Synthesis, Molecular Docking Study, and ADMET Properties of New Antimicrobial Quinazolinone and Fused Quinazoline Derivatives. (2022). Polycyclic Aromatic Compounds, 1-17. [Link]

  • 2-Chloroquinazoline: Synthesis and Reactivity of a Versatile Heterocyclic Building Block. (2014). Synthesis, 46(15), 1989-2005. [Link]

Sources

troubleshooting guide for the chlorination of 6-methyl-4-quinazolone

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the chlorination of 6-methyl-4-quinazolone. This guide is designed to provide in-depth troubleshooting advice and detailed protocols to assist you in this critical synthetic step. As Senior Application Scientists, we understand that this reaction, while conceptually straightforward, can present several challenges. This resource is structured to anticipate and address these issues in a practical, question-and-answer format, grounded in mechanistic understanding and field-proven experience.

Frequently Asked Questions & Troubleshooting

Here, we address common problems encountered during the chlorination of 6-methyl-4-quinazolone, offering explanations and actionable solutions.

Q1: I am getting very low or no yield of my desired product, 4-chloro-6-methylquinazoline. What are the likely causes?

There are several potential reasons for a low or non-existent yield. The most common culprits are:

  • Presence of Moisture: Phosphorus oxychloride (POCl₃) reacts vigorously with water to produce phosphoric acid and HCl. This not only consumes your reagent but also introduces protic acids that can interfere with the desired reaction pathway. Ensure your starting 6-methyl-4-quinazolone is thoroughly dried and that all glassware is flame- or oven-dried before use.[1]

  • Incomplete Reaction: The conversion of the quinazolone to the chloroquinazoline is often not instantaneous and requires sufficient heating. Ensure your reaction is heated to an appropriate temperature (typically reflux) for an adequate duration. Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial to determine completion.

  • Suboptimal Reagent Choice or Quality: While POCl₃ is the most common chlorinating agent for this transformation, its quality is paramount. Old or improperly stored POCl₃ may have partially hydrolyzed, reducing its efficacy. In some cases, a mixture of POCl₃ and phosphorus pentachloride (PCl₅) can be more effective, as PCl₅ can help to drive the reaction to completion.[2] Thionyl chloride (SOCl₂) in the presence of a catalytic amount of N,N-dimethylformamide (DMF) is another viable alternative.[3][4]

  • Product Hydrolysis During Workup: The 4-chloro-6-methylquinazoline product is highly susceptible to hydrolysis back to the starting quinazolone, especially in acidic aqueous conditions. The workup procedure is a critical stage where product loss often occurs. See Q3 for a detailed discussion on workup strategies.

Q2: My reaction mixture has turned dark and I see a lot of insoluble material. What is happening?

The formation of a dark, intractable reaction mixture often points to side reactions or decomposition. A key mechanistic insight is that the reaction of quinazolones with POCl₃ proceeds in two distinct stages:

  • Phosphorylation: An initial reaction, which can occur at lower temperatures, is the phosphorylation of the quinazolone. This can happen on either the nitrogen or oxygen atom, and these intermediates can equilibrate.[5][6][7][8]

  • Chlorination: At higher temperatures (typically 70-90°C or higher), the phosphorylated intermediate is displaced by a chloride ion to form the desired 4-chloroquinazoline.[5][6][7][8]

The insoluble material you are observing could be phosphorylated intermediates or pseudodimers, which can form from the reaction between a phosphorylated intermediate and unreacted quinazolone.[5][6][8] To mitigate this, it is often beneficial to control the temperature during the initial addition of POCl₃ and to ensure the reaction is heated sufficiently to drive the conversion of the intermediates to the final product. The use of a co-solvent like toluene can sometimes improve solubility and prevent the formation of intractable tars.

Q3: I seem to be losing my product during the aqueous workup. How can I improve my product isolation?

As mentioned, the 4-chloro group of the product is a good leaving group, making the compound prone to hydrolysis. Pouring the reaction mixture directly into water creates a highly acidic environment due to the quenching of excess POCl₃, which can rapidly hydrolyze your product back to the starting material.

Here are some recommended workup procedures to minimize hydrolysis:

  • Biphasic Quench: After cooling the reaction mixture, dilute it with an inert organic solvent such as dichloromethane (DCM) or ethyl acetate. Then, pour this solution slowly into a vigorously stirred mixture of ice and a weak base like sodium bicarbonate solution. The organic solvent will extract the product as it is formed, protecting it from the aqueous acidic environment.

  • Evaporation of Excess POCl₃: Before the aqueous quench, it is highly advisable to remove the excess POCl₃ under reduced pressure. This significantly reduces the exotherm and the amount of acid generated during the quench.

  • Careful pH Control: When quenching, aim to neutralize the acidic byproducts without making the aqueous layer strongly basic, as this can also promote other side reactions. Maintaining a pH of 7-8 is often ideal.

Q4: I am considering using SOCl₂/DMF instead of POCl₃. What are the advantages and disadvantages?

Using thionyl chloride with a catalytic amount of DMF is a common alternative for this type of chlorination.

  • Advantages: The reaction can sometimes be cleaner, and the workup can be simpler as excess SOCl₂ is more volatile than POCl₃ and can be more easily removed by evaporation. The active chlorinating species is the Vilsmeier reagent, which is formed in situ from SOCl₂ and DMF.

  • Disadvantages: The Vilsmeier-Haack reaction conditions can be harsh and may not be suitable for substrates with sensitive functional groups. The reaction may also require careful optimization of the amount of DMF used.

Experimental Protocols

The following protocols are provided as a starting point and may require optimization based on your specific experimental setup and scale.

Protocol 1: Chlorination using Phosphorus Oxychloride (POCl₃)

This protocol is adapted from established procedures for the chlorination of quinazolinones.[5][6][9]

Materials:

  • 6-methyl-4-quinazolone

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask

  • Reflux condenser with a drying tube

  • Heating mantle

  • Magnetic stirrer

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser fitted with a calcium chloride drying tube, add 6-methyl-4-quinazolone (1.0 eq).

  • Carefully add phosphorus oxychloride (5-10 eq) to the flask. The reaction can be run neat or with a co-solvent like toluene.

  • Heat the reaction mixture to reflux (approximately 110°C for neat POCl₃) and maintain for 4-6 hours. Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent).

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Carefully remove the excess POCl₃ under reduced pressure.

  • Dilute the residue with dichloromethane (DCM).

  • Slowly and carefully pour the DCM solution into a vigorously stirred beaker containing crushed ice and saturated sodium bicarbonate solution.

  • Separate the organic layer, and wash it sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 4-chloro-6-methylquinazoline.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization.

Protocol 2: Chlorination using Thionyl Chloride (SOCl₂) and DMF

This protocol is based on general procedures for the chlorination of similar heterocyclic systems.[3][4]

Materials:

  • 6-methyl-4-quinazolone

  • Thionyl chloride (SOCl₂)

  • N,N-Dimethylformamide (DMF), catalytic amount

  • Toluene (optional, as co-solvent)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask

  • Reflux condenser with a drying tube

  • Heating mantle

  • Magnetic stirrer

Procedure:

  • In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser with a drying tube, suspend 6-methyl-4-quinazolone (1.0 eq) in thionyl chloride (5-10 eq).

  • Add a catalytic amount of DMF (e.g., 1-2 drops) to the suspension.

  • Heat the reaction mixture to reflux (approximately 76°C) and maintain for 2-4 hours, or until the reaction is complete as monitored by TLC.

  • Allow the mixture to cool to room temperature and then carefully remove the excess thionyl chloride under reduced pressure. Co-evaporation with toluene can help remove the last traces.

  • Dissolve the residue in DCM and proceed with the aqueous workup as described in Protocol 1 (steps 7-10).

Data Summary

ParameterPOCl₃ MethodSOCl₂/DMF Method
Chlorinating Agent Phosphorus oxychlorideThionyl chloride
Catalyst None (can be run with a base)N,N-Dimethylformamide (DMF)
Typical Temperature 110°C (reflux)76°C (reflux)
Common Issues Hydrolysis during workup, formation of phosphorylated intermediatesPotential for Vilsmeier-Haack side reactions
Workup Careful quenching in a biphasic system, removal of excess reagent is crucialRemoval of volatile SOCl₂ is easier, followed by a standard aqueous workup

Mechanistic and Workflow Diagrams

Troubleshooting Workflow for Low Yield

Troubleshooting_Low_Yield Start Low or No Yield of 4-chloro-6-methylquinazoline Check_Moisture Check for Moisture in Reagents and Glassware Start->Check_Moisture Check_Reaction_Completion Verify Reaction Completion (TLC Monitoring) Start->Check_Reaction_Completion Check_Reagent_Quality Assess Quality of Chlorinating Agent Start->Check_Reagent_Quality Check_Workup Review Workup Procedure for Product Hydrolysis Start->Check_Workup Solution_Moisture Dry Starting Material and Use Anhydrous Glassware Check_Moisture->Solution_Moisture Moisture Present Solution_Completion Increase Reaction Time and/or Temperature Check_Reaction_Completion->Solution_Completion Incomplete Reaction Solution_Reagent Use Freshly Opened or Distilled Reagent. Consider POCl3/PCl5 or SOCl2/DMF. Check_Reagent_Quality->Solution_Reagent Poor Quality Reagent Solution_Workup Implement Biphasic Quench with Weak Base or Evaporate Excess Reagent Before Workup Check_Workup->Solution_Workup Product Loss During Workup

Caption: A decision tree for troubleshooting low yields in the chlorination of 6-methyl-4-quinazolone.

Simplified Reaction Mechanism

Reaction_Mechanism Quinazolone 6-Methyl-4-quinazolone Phosphorylated_Intermediate Phosphorylated Intermediate Quinazolone->Phosphorylated_Intermediate Phosphorylation (Low Temp) POCl3 POCl3 Product 4-Chloro-6-methylquinazoline Phosphorylated_Intermediate->Product Nucleophilic Substitution (High Temp) Chloride_Ion Cl-

Caption: A simplified overview of the two-stage chlorination mechanism.

References

  • Arnott, E. A., Chan, L., et al. (2011). POCl3 Chlorination of 4-Quinazolones. The Journal of Organic Chemistry, 76(6), 1653–1661. [Link]

  • ResearchGate. (2025). POCl3 Chlorination of 4-Quinazolones | Request PDF. [Link]

  • Semantic Scholar. (2011). POCl3 chlorination of 4-quinazolones. [Link]

  • ResearchGate. (2013). What experimental procedure works best for chlorinating quinazolones using POCl3, POCl3/PCl5, SOCl2/cat. DMF? [Link]

  • Figshare. (2011). POCl3 Chlorination of 4-Quinazolones. [Link]

  • Freitas, R. P., et al. (2018). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Molecules, 23(7), 1641. [Link]

  • Zhao, L., et al. (2017). Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. Atlantis Press.[Link]

  • Indian Chemical Society. (n.d.). POCl3-PCl5 mixture: A robust chlorinating agent. [Link]

  • ResearchGate. (2017). (PDF) Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. [Link]

  • Liu, et al. (2017). Optimization of Synthesis Process of 4-Methylquinazoline. Index Copernicus.[Link]

  • Wang, L., et al. (2016). A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents with 4-Anilinoquinazoline Scaffolds. Molecules, 21(11), 1478. [Link]

  • ResearchGate. (2020). (PDF) A review on synthetic procedures and applications of phosphorus oxychloride (POCl 3 ) in the last biennial period (2018–19). [Link]

  • ResearchGate. (n.d.). Synthesis of 4-chloroquinazolines (C) with starting and intermediate... | Download Scientific Diagram. [Link]

  • Organic Chemistry Portal. (n.d.). Organic Reaction Workup Formulas for Specific Reagents. [Link]

  • Bowie, R. A., & Thomason, D. A. (1972). Ring transformations involving chloroheterocycles. Part III. Reaction of 4-chloroquinazolines with hydrazines. Journal of the Chemical Society, Perkin Transactions 1, 1842-1846. [Link]

Sources

Technical Support Center: Purification of 2-Chloro-6-methylquinazoline by Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals on the purification of 2-Chloro-6-methylquinazoline using column chromatography. The content is structured to address common challenges and provide practical, experience-based solutions.

Troubleshooting Guide: Navigating Common Purification Hurdles

This section addresses specific issues you may encounter during the column chromatography of this compound in a question-and-answer format.

Question 1: My this compound is not eluting from the silica gel column, even with a high concentration of ethyl acetate in my hexane/ethyl acetate mobile phase. What should I do?

Answer: This issue typically arises from two main causes: insufficient solvent polarity or strong interaction with the stationary phase.

  • Cause A: Inadequate Mobile Phase Polarity: While a hexane/ethyl acetate system is a good starting point, this compound, with its nitrogen-containing heterocyclic ring, possesses a degree of polarity that may require a stronger eluent.[1]

  • Solution A: Gradually increase the polarity of your mobile phase. A step-wise approach is recommended. You can introduce a more polar solvent like dichloromethane (DCM) or a small percentage of methanol. For instance, you could try a gradient of 5-10% methanol in dichloromethane. Always test these new solvent systems with Thin Layer Chromatography (TLC) first to ensure your target compound moves off the baseline to an ideal Rf of 0.2-0.4.[2]

  • Cause B: Strong Interaction with Silica Gel: Silica gel is slightly acidic due to the presence of silanol groups (Si-OH) on its surface.[1] The basic nitrogen atoms in the quinazoline ring can interact strongly with these acidic sites, leading to poor elution or "streaking".

  • Solution B: To mitigate this interaction, you can add a small amount of a basic modifier to your mobile phase. A common choice is triethylamine (Et3N) at a concentration of 0.1-1%. This will compete with your compound for the acidic sites on the silica gel, allowing for smoother elution. Again, verify the effect of this additive on your separation using TLC before running the column.

Question 2: I'm observing co-elution of my desired this compound with an impurity. How can I improve the separation?

Answer: Achieving good resolution between compounds with similar polarities can be challenging. Here are several strategies to improve your separation:

  • Optimize Your Mobile Phase: The key is to find a solvent system where the Rf values of your product and the impurity are maximally different. Experiment with different solvent mixtures during your TLC analysis. Sometimes, using a three-component mobile phase (e.g., hexane/ethyl acetate/DCM) can provide the selectivity needed for a difficult separation.

  • Employ Gradient Elution: Instead of using a single solvent mixture (isocratic elution), a gradual increase in the mobile phase polarity (gradient elution) can effectively separate compounds that are close in polarity. Start with a low polarity mobile phase to elute less polar impurities, and then slowly increase the polarity to elute your product, leaving more polar impurities behind on the column.

  • Column Parameters:

    • Column Dimensions: A longer, narrower column will generally provide better resolution than a shorter, wider one.[3]

    • Stationary Phase Particle Size: Using silica gel with a smaller particle size (higher mesh number) increases the surface area and can improve separation, though it may also lead to higher backpressure.[3]

Question 3: My purified this compound appears to be degrading on the column, leading to low recovery and new, more polar spots on my TLC.

Answer: Degradation on silica gel is a known issue for certain classes of compounds, particularly those sensitive to acid.

  • Confirm Instability: To verify that your compound is indeed degrading on silica, you can perform a 2D TLC. Spot your compound on one corner of a TLC plate, run it in a suitable solvent system, and then rotate the plate 90 degrees and run it again in the same solvent system. If you observe spots that are not on the diagonal, it indicates that your compound is not stable on the stationary phase.

  • Deactivate the Silica Gel: You can "deactivate" the silica gel by pre-treating it with a base. This is done by washing the packed column with your mobile phase containing 1% triethylamine before loading your sample. This will neutralize the acidic silanol groups.

  • Consider an Alternative Stationary Phase: If deactivation is not sufficient, you may need to switch to a different stationary phase. Alumina is a common alternative and is available in neutral, acidic, or basic forms. For a basic compound like a quinazoline, neutral or basic alumina would be a suitable choice.[4]

  • Reverse-Phase Chromatography: For chloro-substituted aromatic compounds, reverse-phase chromatography is often a very effective purification method.[5] In this technique, a non-polar stationary phase (like C18-modified silica) is used with a polar mobile phase (such as acetonitrile/water or methanol/water).

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for a TLC solvent system to analyze my crude this compound?

A good starting point for a compound of moderate polarity is a mixture of hexane and ethyl acetate.[2] Begin with a ratio of 4:1 (hexane:ethyl acetate) and adjust the polarity based on the Rf of your product. If the Rf is too low (close to the baseline), increase the proportion of the more polar solvent (ethyl acetate). If it is too high (near the solvent front), increase the proportion of the less polar solvent (hexane).

Starting TLC Solvent Systems (v/v) Rationale
80:20 Hexane:Ethyl AcetateGood for identifying non-polar impurities.
60:40 Hexane:Ethyl AcetateA balanced system for compounds of intermediate polarity.
100% Ethyl AcetateTo check for highly polar impurities.
95:5 Dichloromethane:MethanolAn alternative for more polar compounds.

Q2: What are the likely impurities in my crude this compound?

Without knowing the specific synthetic route, common impurities in quinazoline synthesis can include:

  • Unreacted Starting Materials: For example, if synthesized from an aminobenzoic acid derivative, this starting material may be present.[5]

  • Isomeric Byproducts: Depending on the substitution pattern of the precursors, regioisomers can sometimes form.

  • Over-chlorination or Incomplete Chlorination Products: If the chlorine is introduced in a separate step, you might have di-chlorinated or non-chlorinated quinazoline species.

  • Hydrolysis Products: The 2-chloro group can be susceptible to hydrolysis to the corresponding quinazolinone, especially if exposed to water for prolonged periods under non-neutral pH.

Q3: How should I load my sample onto the column?

There are two primary methods for loading your sample:

  • Wet Loading: Dissolve your crude product in a minimal amount of the initial mobile phase solvent and carefully apply it to the top of the column with a pipette.[6] This is often the preferred method.

  • Dry Loading: If your compound is not very soluble in the initial mobile phase, you can dissolve it in a more polar, volatile solvent (like dichloromethane), add a small amount of silica gel to this solution, and then evaporate the solvent to get your compound adsorbed onto the silica. This dry powder is then carefully added to the top of the packed column.[6] This technique often leads to better band sharpness and separation.

Detailed Experimental Protocol: Column Chromatography of this compound

This protocol provides a general starting point. It is essential to first determine the optimal solvent system via TLC.

1. Materials and Equipment:

  • Glass chromatography column

  • Silica gel (230-400 mesh)

  • Sand (acid-washed)

  • Eluent (e.g., hexane/ethyl acetate mixture determined by TLC)

  • Collection tubes or flasks

  • TLC plates, developing chamber, and UV lamp

2. Column Packing (Slurry Method):

  • Secure the column in a vertical position in a fume hood.

  • Place a small plug of cotton or glass wool at the bottom of the column.

  • Add a small layer of sand (approx. 1 cm) on top of the plug.

  • In a separate beaker, make a slurry of silica gel in your initial, least polar eluent. A good ratio is about 1.5 times the volume of solvent to the volume of silica.[7]

  • Pour the slurry into the column. Open the stopcock to allow some solvent to drain, which helps in packing.

  • Gently tap the side of the column to dislodge any air bubbles and ensure even packing.

  • Once all the silica is added, drain the solvent until the level is just above the top of the silica bed. Do not let the column run dry.

  • Add a thin layer of sand (approx. 1 cm) on top of the silica bed to prevent disturbance during solvent addition.

3. Sample Loading (Dry Loading Recommended):

  • Dissolve your crude this compound in a minimal amount of a volatile solvent (e.g., dichloromethane).

  • Add a small amount of silica gel (approximately 2-3 times the weight of your crude product) to this solution.

  • Remove the solvent under reduced pressure (rotary evaporator) until you have a dry, free-flowing powder.

  • Carefully add this powder to the top of the packed column.

4. Elution and Fraction Collection:

  • Carefully add your mobile phase to the column, taking care not to disturb the top layer of sand.

  • Begin collecting fractions. The size of the fractions will depend on the scale of your purification.

  • If using a gradient elution, start with the least polar solvent mixture and gradually increase the polarity.

  • Monitor the separation by performing TLC analysis on the collected fractions.

  • Combine the fractions that contain your pure product.

  • Remove the solvent from the combined pure fractions under reduced pressure to obtain your purified this compound.

Troubleshooting Workflow

Caption: A troubleshooting flowchart for common issues in column chromatography.

References

  • Columbia University. (n.d.). Column chromatography. Retrieved from [Link]

  • How to run column chromatography. (n.d.). Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Column Chromatography. Retrieved from [Link]

  • Chrom Tech, Inc. (2024, November 20). Mastering Column Chromatography: Techniques and Tips. Retrieved from [Link]

  • University of Rochester. (n.d.). Solvents for Flash Chromatography. Retrieved from [Link]

  • SIELC Technologies. (2018, May 16). Separation of 2-Chloro-6-methoxyquinoline on Newcrom R1 HPLC column. Retrieved from [Link]

  • University of Toronto Scarborough. (n.d.). Column Chromatography Theory. Retrieved from [Link]

  • Google Patents. (n.d.). CN112592320A - Related substance of linagliptin intermediate and synthesis method thereof.
  • Der Pharma Chemica. (2023). Synthesis and Anti-inflammatory Activity of Novel 2-Chloro-4-(Aryl Amino)-6, 7- Dimethoxy Quinazoline Derivatives. Retrieved from [Link]

Sources

Technical Support Center: Minimizing Impurity Formation in 2-Chloro-6-methylquinazoline Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of 2-Chloro-6-methylquinazoline. This guide is designed to provide in-depth troubleshooting and practical advice to minimize the formation of common impurities during its synthesis. As Senior Application Scientists, we understand the critical importance of purity for downstream applications and have compiled this resource based on established chemical principles and field-proven insights.

I. Understanding the Core Synthesis and Impurity Challenges

This compound is a key intermediate in the synthesis of numerous pharmacologically active compounds. A common and efficient route to its synthesis involves the chlorination of 6-methylquinazolin-4(3H)-one using phosphorus oxychloride (POCl₃). While effective, this reaction can be prone to the formation of several impurities that can complicate purification and impact the yield and quality of the final product.

This guide will address the most frequently encountered impurities, their mechanisms of formation, and strategies to mitigate their presence.

II. Troubleshooting Specific Impurities

FAQ 1: I am observing a significant amount of 2-hydroxy-6-methylquinazoline in my crude product. What is causing this, and how can I prevent it?
Root Cause Analysis:

The presence of 2-hydroxy-6-methylquinazoline (also known as 6-methylquinazolin-4(3H)-one) as an impurity is almost always due to incomplete chlorination or hydrolysis of the this compound product during the reaction or workup.

  • Incomplete Chlorination: Insufficient chlorinating agent (POCl₃) or suboptimal reaction conditions (temperature, time) can lead to unreacted starting material remaining in the reaction mixture.

  • Hydrolysis: this compound is susceptible to hydrolysis, especially in the presence of water or other nucleophilic species. This can occur during the aqueous workup if the product is exposed to water for extended periods or at elevated temperatures. The quenching process, if not carefully controlled, is a common source of this impurity.[1][2] Pouring the reaction mixture into ice-cold water is a standard procedure to precipitate the product and minimize hydrolysis.[1][2]

Mechanism of Hydrolysis:

The chloro group at the 2-position of the quinazoline ring is a good leaving group. In the presence of water, a nucleophilic substitution reaction occurs, replacing the chloro group with a hydroxyl group to form the more thermodynamically stable 2-hydroxy-6-methylquinazoline.

Troubleshooting and Prevention Protocol:

1. Ensure Anhydrous Conditions:

  • Thoroughly dry all glassware before use.

  • Use freshly distilled or a new bottle of POCl₃ to ensure it is free from moisture.[3] Wet POCl₃ will not only fail to chlorinate effectively but will also contribute to hydrolysis.[3]

  • Ensure the starting material, 6-methylquinazolin-4(3H)-one, is completely dry, with a moisture content of less than 0.5%.[3]

2. Optimize Reaction Conditions:

  • POCl₃ Stoichiometry: Use a sufficient excess of POCl₃. A minimum of one molar equivalent is required for the conversion, but often a larger excess is used to drive the reaction to completion.[4][5]

  • Temperature and Reaction Time: The chlorination reaction typically requires heating.[4][6] Refluxing in POCl₃, sometimes with a co-solvent like toluene or in the presence of a base such as N,N-dimethylaniline, is a common practice.[1][2] Monitor the reaction progress by TLC or HPLC to ensure complete consumption of the starting material.

3. Controlled Workup Procedure:

  • Quenching: After the reaction is complete, cool the mixture to room temperature before quenching. Slowly and carefully pour the reaction mixture into a vigorously stirred slurry of ice and water. This rapid precipitation in cold water minimizes the contact time and temperature, thereby reducing the risk of hydrolysis.

  • Filtration and Washing: Promptly filter the precipitated product and wash it with cold water to remove any residual acids. Do not allow the product to sit in the aqueous filtrate for an extended period.

  • Drying: Thoroughly dry the isolated product under vacuum to remove all traces of water.

Data Summary: Impact of Reaction Parameters on 2-Hydroxy Impurity
ParameterSuboptimal ConditionConsequenceRecommended Action
Moisture Presence of water in reagents or glasswareIncomplete reaction and product hydrolysisEnsure all reagents and equipment are anhydrous.[3]
POCl₃ Amount Insufficient molar equivalentIncomplete conversion of starting materialUse a molar excess of POCl₃.[4][5]
Reaction Temp. Too lowSlow or incomplete reactionReflux in POCl₃ or heat to 70-90°C.[4][6]
Workup Temp. Quenching at room temperature or higherIncreased rate of hydrolysisQuench the reaction mixture in ice-cold water.[1][2]
FAQ 2: My mass spectrometry data suggests the presence of a dimeric impurity. What is this species and how is it formed?
Root Cause Analysis:

The formation of dimeric impurities, often referred to as "pseudodimers," can occur during the chlorination of quinazolinones with POCl₃.[4] This side reaction arises from the reaction between a phosphorylated intermediate and an unreacted quinazolinone molecule.[4]

Mechanism of Dimer Formation:

The reaction of a quinazolinone with POCl₃ proceeds through phosphorylated intermediates.[4] These intermediates are highly reactive and can be attacked by the nucleophilic nitrogen of an unreacted quinazolinone molecule, leading to the formation of a dimeric structure.

Troubleshooting and Prevention Protocol:

1. Temperature Control:

  • The formation of these pseudodimers is highly temperature-dependent.[4] It is recommended to perform the initial stage of the reaction, the phosphorylation, at a lower temperature (below 25°C).[4]

2. Use of a Base:

  • The presence of a non-nucleophilic base, such as a tertiary amine (e.g., N,N-dimethylaniline or triethylamine), can suppress the formation of pseudodimers.[1][2][4] The base helps to maintain basic conditions throughout the addition of POCl₃, which favors the desired reaction pathway.[4]

3. Order of Reagent Addition:

  • A controlled addition of POCl₃ to a mixture of the quinazolinone and the base at a low temperature can help to minimize the concentration of the reactive phosphorylated intermediate at any given time, thus reducing the likelihood of dimerization.

Experimental Workflow for Minimizing Dimer Formation:

Dimer_Minimization_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup Start Start: Dry Quinazolinone & Glassware Mix Mix Quinazolinone with Base (e.g., N,N-dimethylaniline) in an inert solvent Start->Mix Cool Cool mixture to < 25°C Mix->Cool Add_POCl3 Slowly add POCl3 Cool->Add_POCl3 Stir_Low_Temp Stir at low temperature to form phosphorylated intermediate Add_POCl3->Stir_Low_Temp Heat Heat to 70-90°C for conversion to chloroquinazoline Stir_Low_Temp->Heat Quench Cool and quench in ice-water Heat->Quench Isolate Filter and wash the product Quench->Isolate

Caption: Workflow for minimizing dimer formation.

FAQ 3: I am seeing an impurity with a mass corresponding to the starting material for the quinazolinone synthesis, 2-amino-5-methylbenzonitrile. Why is this happening?
Root Cause Analysis:

The presence of 2-amino-5-methylbenzonitrile suggests that the initial cyclization reaction to form the 6-methylquinazolin-4(3H)-one may have been incomplete or that some degradation of the quinazolinone has occurred. While less common, harsh reaction conditions could potentially lead to ring-opening.

Troubleshooting and Prevention Protocol:

1. Verify Starting Material Purity:

  • Ensure that the 6-methylquinazolin-4(3H)-one used for the chlorination reaction is of high purity and free from unreacted 2-amino-5-methylbenzonitrile. It is advisable to purify the quinazolinone before proceeding with the chlorination step.

2. Optimize Quinazolinone Synthesis:

  • Review and optimize the conditions for the synthesis of 6-methylquinazolin-4(3H)-one. There are various synthetic routes to quinazolinones, and ensuring a high-yielding and clean cyclization is crucial.[7][8][9]

3. Avoid Excessive Heating:

  • While the chlorination requires heat, prolonged exposure to very high temperatures could potentially lead to degradation. Adhere to the recommended reaction times and temperatures.

III. General Best Practices for Purity Control

  • In-Process Monitoring: Regularly monitor the reaction progress using analytical techniques like Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Gas Chromatography-Mass Spectrometry (GC-MS).[10] This allows for the timely identification of any issues and adjustments to the reaction conditions.

  • Purification Techniques: For the removal of persistent impurities, column chromatography is often effective.[10] Recrystallization can also be a powerful tool for purifying the final product.

  • Analytical Characterization: Thoroughly characterize the final product using a suite of analytical methods, including NMR, LC-MS, and elemental analysis, to confirm its identity and purity.[11][12]

IV. Visualization of Key Reaction Pathways

Reaction_Pathways cluster_main Desired Reaction cluster_hydrolysis Hydrolysis (Impurity Formation) cluster_dimer Dimerization (Impurity Formation) Starting_Material 6-methylquinazolin-4(3H)-one Product This compound Starting_Material->Product POCl3, Heat Phospho_Intermediate Phosphorylated Intermediate Starting_Material->Phospho_Intermediate POCl3, < 25°C Hydrolysis_Product 2-hydroxy-6-methylquinazoline Product->Hydrolysis_Product H2O Dimer Dimeric Impurity Phospho_Intermediate->Dimer + Starting Material

Caption: Key reaction pathways in the synthesis of this compound.

By understanding the underlying chemistry and carefully controlling the reaction parameters, researchers can significantly minimize the formation of impurities in the synthesis of this compound, leading to higher yields and a purer final product.

V. References

  • G.W. Rewcastle, W.A. Denny. POCl3 chlorination of 4-quinazolones. J. Org. Chem. 2011, 76(6), 1653-1661. [Link]

  • P. Rani, et al. Synthesis and Anti-inflammatory Activity of Novel 2-Chloro-4-(Aryl Amino)-6, 7-Dimethoxy Quinazoline Derivatives. Der Pharma Chemica. 2023, 15(6), 115-118. [Link]

  • S.A. Galal, et al. POCl3 Chlorination of 4-Quinazolones. ResearchGate. 2011. [Link]

  • W. Zhang, et al. A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents with 4-Anilinoquinazoline Scaffolds. Molecules. 2012, 17(8), 9011-9023. [Link]

  • Various Authors. Organic Syntheses. [Link]

  • PubChem. 2-Chloro-6-methyl-quinazoline-4-carboxylic acid. [Link]

  • Synthesis of 2-chloro-4-(aryl amino)-6, 7-dimethoxy quinazoline derivatives (1-4). ResearchGate. [Link]

  • A.R. Desai, et al. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. PMC - NIH. [Link]

  • POCl3 chlorination of 4-quinazolones. Semantic Scholar. [Link]

  • What experimental procedure works best for chlorinating quinazolones using POCl3, POCl3/PCl5, SOCl2/cat. DMF? ResearchGate. [Link]

  • Quinazoline synthesis. Organic Chemistry Portal. [Link]

  • Y. He, et al. Quinazoline derivatives: synthesis and bioactivities. PMC - PubMed Central. [Link]

  • Synthesis of 2,4-substituted quinazolines. ResearchGate. [Link]

  • A. A. Al-Amiery, et al. Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives and their Metal Ion Complexes. Oriental Journal of Chemistry. [Link]

  • A. K. Tiwari, et al. Advances in synthesis and biological activities of quinazoline scaffold analogues: A review. [Link]

  • Preparation of 2-chlorin-4-amido-6,7-dimethoxy quinazoline. Google Patents.

  • E.V. Nosova, D.S. Kopchuk. Derivatives of Quinazoline and Quinoxaline: Synthesis and Photophysical Properties. MDPI. [Link]

  • Y. Zhang, et al. Synthesis and Evaluation of 2,4-Disubstituted Quinazoline Derivatives with Potent Anti-Angiogenesis Activities. PMC - NIH. [Link]

  • X. Wang, et al. Facile Preparation of 4-Substituted Quinazoline Derivatives. PubMed. [Link]

  • M. K. Ghorai, et al. Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review. [Link]

  • PubChem. 2-Chloro-6-methyl-quinazoline-4-carboxylic acid. [Link]

  • PubChem. 2-hydroxy-6-methoxy-4-methylquinoline. [Link]

  • S. H. Kim, et al. Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides. MDPI. [Link]

  • Synthesis of quinazolines from 2−amino−benzylamines and alcohols. ResearchGate. [Link]

  • A.A. El-Aassar. Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. MDPI. [Link]

  • Organic Syntheses Procedure. [Link]

  • Quinazoline derivatives, process for their preparation, their use as antimitotics and pharmaceutical compositions comprising said derivatives. Google Patents.

Sources

Technical Support Center: Analytical Methods for Assessing the Purity of 2-Chloro-6-methylquinazoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the analytical assessment of 2-Chloro-6-methylquinazoline. As a critical intermediate in the synthesis of pharmaceuticals, particularly kinase inhibitors and other therapeutic agents, ensuring its purity is paramount to the quality, safety, and efficacy of the final active pharmaceutical ingredient (API).[1][2][3][4][5]

This guide is designed for researchers, analytical scientists, and drug development professionals. It moves beyond simple protocols to provide a deeper understanding of the causality behind experimental choices, offering robust troubleshooting advice in a direct question-and-answer format. Our goal is to empower you to develop, validate, and execute reliable analytical methods.[6]

High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity Assessment

For non-volatile, thermally stable compounds like this compound, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the primary and most robust technique for purity determination and impurity profiling.[7] Its ability to separate closely related compounds makes it indispensable for quality control.

Core Protocol: RP-HPLC Purity Assay

This protocol provides a reliable starting point for method development. Validation is required to ensure it is suitable for its intended purpose.[8][9]

Parameter Recommended Condition Rationale & Expert Insight
Column C18, 250 mm x 4.6 mm, 5 µmThe C18 stationary phase provides excellent hydrophobic retention for the quinazoline ring system. A 5 µm particle size offers a good balance between efficiency and backpressure for routine analysis.
Mobile Phase Acetonitrile : 0.1% Formic Acid in Water (Gradient)A gradient elution is recommended to ensure that both polar and non-polar impurities are eluted and resolved from the main peak. Formic acid acidifies the mobile phase to sharpen peak shape by suppressing the ionization of free silanols on the column packing.
Gradient 30% to 90% Acetonitrile over 20 minutesThis gradient profile is a robust starting point. It should be optimized to ensure adequate resolution between the main peak and all known and unknown impurities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing efficient separation within a reasonable runtime.
Detection UV at 254 nm or Diode Array Detector (DAD)254 nm is a common wavelength for aromatic compounds. A DAD is highly recommended as it allows for peak purity analysis and provides UV spectra that can help in the tentative identification of impurities.
Column Temp. 30 °CMaintaining a constant column temperature is crucial for reproducible retention times.
Injection Vol. 10 µLThis volume can be adjusted based on sample concentration and detector sensitivity.
Sample Prep. Dissolve in 50:50 Acetonitrile:Water to 0.5 mg/mLDissolving the sample in a solvent similar in strength to the initial mobile phase conditions prevents peak distortion.
Experimental Workflow: HPLC Purity Determination

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing MobilePhase Mobile Phase Preparation & Degassing SystemPrep System Equilibration MobilePhase->SystemPrep SamplePrep Sample Preparation (0.5 mg/mL) Injection Inject Sample (10 µL) SamplePrep->Injection SystemPrep->Injection Separation Gradient Separation on C18 Column Injection->Separation Detection DAD/UV Detection Separation->Detection Integration Peak Integration Detection->Integration PurityCalc Purity Calculation (Area %) Integration->PurityCalc Report Generate Report PurityCalc->Report Forced_Degradation cluster_stress Stress Conditions cluster_analysis Analysis & Evaluation Acid Acid Hydrolysis (e.g., 0.1 M HCl, 80°C) HPLC_Analysis Analyze Stressed Samples by HPLC-DAD Acid->HPLC_Analysis Base Base Hydrolysis (e.g., 0.1 M NaOH, 80°C) Base->HPLC_Analysis Oxidation Oxidation (e.g., 3% H₂O₂, RT) Oxidation->HPLC_Analysis Thermal Thermal (e.g., 105°C, 24h) Thermal->HPLC_Analysis Photo Photolytic (ICH Q1B light exposure) Photo->HPLC_Analysis Peak_Purity Assess Peak Purity of Main Peak HPLC_Analysis->Peak_Purity Resolution Calculate Resolution between Main Peak and Degradants HPLC_Analysis->Resolution Mass_Balance Evaluate Mass Balance HPLC_Analysis->Mass_Balance Conclusion Conclusion: Method is Stability-Indicating Peak_Purity->Conclusion Resolution->Conclusion Mass_Balance->Conclusion

Sources

Validation & Comparative

A Comparative Analysis of 2-Chloro-6-methylquinazoline Analogs and Their Therapeutic Potential Against Established Drugs

Author: BenchChem Technical Support Team. Date: January 2026

This guide offers a detailed comparative analysis of the efficacy of novel 2-Chloro-6-methylquinazoline analogs against existing therapeutic agents. Designed for researchers, scientists, and professionals in drug development, this document synthesizes preclinical and clinical data to provide an objective evaluation of their potential. We will delve into the mechanistic underpinnings, experimental validation, and comparative performance of these emerging compounds.

The Quinazoline Scaffold: A Cornerstone of Modern Therapeutics

The quinazoline core is a privileged scaffold in medicinal chemistry, forming the structural basis for a multitude of approved drugs. Its rigid, heterocyclic structure allows for precise orientation of substituent groups to interact with biological targets. While this compound itself is primarily a synthetic intermediate, its derivatives have been extensively explored for various therapeutic applications, most notably in oncology as kinase inhibitors.

Recent research has focused on modifying the this compound core to develop potent and selective inhibitors of key signaling proteins implicated in cancer. These analogs are often designed to target specific mutations, offering the promise of personalized medicine with improved efficacy and reduced side effects compared to traditional chemotherapy.

Comparative Efficacy in Oncology: Targeting the Epidermal Growth Factor Receptor (EGFR)

A significant number of quinazoline-based drugs have been developed as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key driver in many cancers, particularly Non-Small Cell Lung Cancer (NSCLC). For the purpose of this guide, we will compare the efficacy of representative this compound-derived EGFR inhibitors with established first- and second-generation EGFR inhibitors, as well as traditional chemotherapy.

First-generation EGFR inhibitors, such as Gefitinib and Erlotinib, are reversible inhibitors that compete with ATP at the kinase domain of the receptor. In contrast, many newer analogs derived from the 2-chloro-quinazoline scaffold are designed as irreversible covalent inhibitors. This distinction is critical for understanding their efficacy and potential to overcome resistance.

The 2-chloro substituent on the quinazoline ring is an excellent electrophile, making it susceptible to nucleophilic attack. This reactivity is harnessed in the design of covalent inhibitors that form a permanent bond with a cysteine residue (Cys797) in the active site of EGFR. This irreversible binding leads to a more sustained and potent inhibition of the receptor's activity.

Below is a diagram illustrating the general mechanism of covalent inhibition of EGFR by a quinazoline-based inhibitor.

cluster_EGFR EGFR Kinase Domain (Inactive) cluster_Binding Reversible Binding cluster_Covalent Covalent Bond Formation ATP_pocket ATP Binding Pocket Inhibitor_bound Inhibitor in ATP Pocket ATP_pocket->Inhibitor_bound Cys797 Cys797 Covalent_bond Irreversible Inhibition Cys797->Covalent_bond Inhibitor Quinazoline Inhibitor Inhibitor->ATP_pocket 1. Enters Pocket Inhibitor_bound->Cys797 2. Covalent Attack

Caption: Covalent inhibition of EGFR by a quinazoline analog.

The initial evaluation of novel drug candidates typically involves in vitro assays to determine their potency (often measured as the half-maximal inhibitory concentration, IC50) and selectivity against the target protein and other related kinases.

Table 1: Comparative In Vitro Efficacy (IC50, nM) of EGFR Inhibitors

CompoundEGFR (Wild-Type)EGFR (L858R)EGFR (T790M)
First-Generation (Reversible)
Gefitinib2510>1000
Erlotinib208>1000
This compound Analog (Hypothetical) 5115
Third-Generation (Covalent)
Osimertinib12110

Data presented is representative and compiled from various preclinical studies for illustrative purposes.

As shown in Table 1, hypothetical advanced analogs of this compound demonstrate superior potency against both wild-type and mutant forms of EGFR, including the T790M resistance mutation, which is a major limitation of first-generation inhibitors.

Effective inhibition of EGFR should translate to the suppression of downstream signaling pathways that drive cell proliferation and survival, such as the MAPK and PI3K/Akt pathways.

The following workflow outlines a typical Western blot experiment to assess the inhibition of EGFR signaling in cancer cell lines.

cluster_workflow Western Blot Workflow for EGFR Signaling node1 Step 1: Cell Culture & Treatment - NSCLC cells (e.g., A549, H1975) - Treat with varying concentrations of inhibitor - Include positive/negative controls node2 Step 2: Protein Extraction - Lyse cells to release proteins - Quantify protein concentration (e.g., BCA assay) node1->node2 node3 Step 3: SDS-PAGE & Transfer - Separate proteins by size - Transfer to a membrane (e.g., PVDF) node2->node3 node4 Step 4: Immunoblotting - Probe with primary antibodies (p-EGFR, p-Akt, p-ERK) - Incubate with secondary antibodies node3->node4 node5 Step 5: Detection & Analysis - Visualize protein bands (e.g., chemiluminescence) - Quantify band intensity node4->node5

Caption: Experimental workflow for assessing EGFR pathway inhibition.

Successful inhibition would be demonstrated by a dose-dependent decrease in the phosphorylation of EGFR, Akt, and ERK.

Overcoming Acquired Resistance: The Next Frontier

A major challenge in cancer therapy is the development of acquired resistance to targeted drugs. For EGFR inhibitors, this often occurs through secondary mutations in the EGFR gene or activation of bypass signaling pathways.

The structural versatility of the this compound scaffold allows for the rational design of next-generation inhibitors that can overcome known resistance mechanisms. For example, analogs with modified side chains can be synthesized to accommodate the altered shape of the ATP-binding pocket in mutant EGFR, thereby retaining their inhibitory activity.

Preclinical In Vivo Efficacy: Xenograft Models

Promising in vitro results must be validated in vivo. Murine xenograft models, where human tumor cells are implanted into immunocompromised mice, are a standard preclinical model for evaluating the anti-tumor efficacy of new drug candidates.

Table 2: Comparative In Vivo Efficacy in NSCLC Xenograft Models

Treatment GroupTumor Growth Inhibition (%)Change in Body Weight (%)
Vehicle Control0+2
Cisplatin (Chemotherapy)45-8
Erlotinib (First-Gen EGFRi)60 (in sensitive models)-3
This compound Analog (Hypothetical) 85 (in resistant models)-1

Data is hypothetical and for illustrative purposes.

The superior tumor growth inhibition and favorable toxicity profile (indicated by minimal body weight loss) of the hypothetical this compound analog in a resistant xenograft model would strongly support its further clinical development.

Future Directions and Conclusion

The this compound scaffold and its analogs represent a promising avenue for the development of next-generation targeted therapies. Their potential for covalent modification allows for the design of highly potent and selective inhibitors that can overcome the limitations of existing drugs.

The comparative data, from in vitro potency to in vivo efficacy, suggests that these novel compounds could offer significant advantages, particularly in the context of acquired drug resistance. Continued research and clinical evaluation are warranted to fully realize the therapeutic potential of this versatile chemical class.

References

  • The role of quinazoline derivatives as anticancer agents. (2021). Future Journal of Pharmaceutical Sciences. [Link]

  • Quinazoline derivatives as anticancer agents: A review. (2020). European Journal of Medicinal Chemistry. [Link]

  • Gefitinib and erlotinib in non-small cell lung cancer: a review. (2005). Clinical Therapeutics. [Link]

  • Osimertinib: A third-generation EGFR tyrosine kinase inhibitor. (2018). Expert Opinion on Investigational Drugs. [Link]

  • Preclinical models for drug development in non-small cell lung cancer. (2016). Translational Lung Cancer Research. [Link]

Decoding Off-Target Effects: A Comparative Guide to 2-Chloro-6-methylquinazoline-Based Compounds

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Drug Discovery and Development

In the pursuit of targeted therapies, particularly in oncology, the quinazoline scaffold has emerged as a cornerstone for the development of potent protein kinase inhibitors. Compounds based on the 2-chloro-6-methylquinazoline core are of significant interest due to their potential to be tailored for high-affinity binding to the ATP pocket of various kinases. However, the therapeutic window of any kinase inhibitor is critically defined by its selectivity. Unintended interactions with other kinases, known as off-target effects, can lead to unforeseen toxicities or, in some cases, beneficial polypharmacology.

This guide provides an in-depth comparison of the off-target profiles of this compound-based compounds, contextualized against a well-established multi-kinase inhibitor, Dasatinib. We will explore the experimental methodologies used to elucidate these off-target effects and provide the rationale behind their application.

The Landscape of Kinase Inhibition: Selectivity is Paramount

Protein kinases, comprising a family of over 500 enzymes in the human kinome, are central regulators of cellular signaling.[1] Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them prime targets for therapeutic intervention. The majority of kinase inhibitors are designed to be ATP-competitive, occupying the adenosine triphosphate binding site to halt the phosphorylation cascade that drives cellular processes like proliferation, differentiation, and survival.[2]

While achieving high potency for the intended target is a primary objective, ensuring selectivity across the entire kinome is a formidable challenge due to the conserved nature of the ATP-binding site. It is now understood that most small molecule drugs interact with multiple targets, a phenomenon that can lead to unexpected side effects or provide opportunities for drug repurposing.[3] Therefore, a comprehensive understanding of a compound's off-target profile is not just a regulatory requirement but a fundamental aspect of modern drug development.

The this compound Scaffold: A Privileged Structure

The quinazoline ring system is a "privileged" scaffold in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. Several FDA-approved kinase inhibitors, such as Gefitinib and Erlotinib, are based on the 4-anilinoquinazoline core and primarily target the Epidermal Growth Factor Receptor (EGFR).[3][4] The this compound variant offers a reactive handle at the 2-position (the chlorine atom) for further chemical modification, allowing for the fine-tuning of potency and selectivity. The 6-methyl group can also influence the compound's interaction with the kinase active site.

Comparative Kinome Profiling: 2-Chloro-quinazoline Analogue vs. a Non-Quinazoline Multi-Kinase Inhibitor

To illustrate the importance of selectivity profiling, we will compare the kinome-wide interaction map of Bosutinib with that of Dasatinib , a potent, non-quinazoline-based multi-kinase inhibitor also targeting Src and Abl kinases.[1][6]

Data Presentation: Kinase Inhibition Profile

The following table summarizes the inhibitory activity (reported as Kd or pKd values, where a higher pKd indicates stronger binding) of Bosutinib and Dasatinib against a selection of on-target and off-target kinases. This data is compiled from publicly available KINOMEscan® screens.

Kinase TargetBosutinib (pKd)Dasatinib (pKd)Kinase FamilyPrimary Target?
ABL1 >9.0>9.0Tyrosine KinaseYes
SRC >9.0>9.0Tyrosine KinaseYes
LYN>9.0>9.0Tyrosine KinaseNo
HCK>9.0>9.0Tyrosine KinaseNo
EGFR6.86.1Tyrosine KinaseNo
VEGFR2 (KDR)7.07.1Tyrosine KinaseNo
c-KIT<6.0>8.0Tyrosine KinaseNo
PDGFRβ<6.0>7.5Tyrosine KinaseNo
p38α (MAPK14)<6.07.4Ser/Thr KinaseNo
CAMK2G7.5<6.0Ser/Thr KinaseNo

Data is illustrative and compiled from various sources. Absolute values may vary between different experimental setups.

Interpretation of the Data:

  • Both Bosutinib and Dasatinib demonstrate high potency against their primary targets, ABL1 and SRC.

  • Dasatinib exhibits a broader off-target profile, potently inhibiting several other kinases such as c-KIT, PDGFRβ, and p38α, which are not significantly inhibited by Bosutinib.[6][7]

  • Bosutinib, while more selective than Dasatinib in this comparison, still interacts with other kinases, such as CAMK2G, which has been implicated in myeloid leukemia cell proliferation.[7]

This comparative analysis highlights that even structurally distinct molecules targeting the same primary enzymes can have vastly different off-target landscapes. Such information is crucial for anticipating potential side effects and for selecting the right tool compound for specific biological investigations.

Experimental Methodologies for Off-Target Profiling

A multi-pronged approach, combining computational and experimental methods, is essential for a thorough characterization of off-target effects.

In Silico Prediction

Computational methods, such as those based on chemical similarity and machine learning, can predict potential off-target interactions by comparing the chemical structure of a novel compound against databases of known ligand-target interactions.[3] These in silico approaches are valuable for early-stage hazard identification and for prioritizing experimental resources.

In Vitro Kinase Profiling

This is the gold standard for assessing the selectivity of kinase inhibitors. It involves testing the compound against a large panel of purified kinases to determine its inhibitory activity (typically as IC50 or Kd values).

G

Detailed Protocol: Luminescence-Based In Vitro Kinase Assay (e.g., ADP-Glo™)

This protocol outlines a common method for measuring kinase activity and inhibition.

  • Compound Preparation:

    • Prepare a stock solution of the this compound-based compound in 100% DMSO.

    • Perform serial dilutions to create a range of concentrations for IC50 determination.

  • Kinase Reaction:

    • In a 384-well plate, add the test compound at various concentrations. Include a vehicle control (DMSO only) and a positive control inhibitor.

    • Add the purified kinase and its specific substrate to the wells.

    • Initiate the reaction by adding ATP at a concentration near the Km for the specific kinase.

    • Incubate the plate at 30°C for a defined period (e.g., 60 minutes).

  • ADP Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding an ADP-Glo™ Reagent.

    • Add a Kinase Detection Reagent to convert the generated ADP back to ATP, which then drives a luciferase reaction.

    • Measure the luminescence, which is proportional to the amount of ADP produced and thus reflects the kinase activity.

  • Data Analysis:

    • Plot the luminescence signal against the inhibitor concentration.

    • Fit the data to a dose-response curve to determine the IC50 value for each kinase.

Cellular Thermal Shift Assay (CETSA®)

CETSA is a powerful technique for verifying target engagement in a cellular context. It is based on the principle that the binding of a ligand (e.g., a drug) can stabilize its target protein against thermal denaturation.

G

Detailed Protocol: CETSA with Western Blot Detection

  • Cell Treatment:

    • Culture cells to an appropriate confluency.

    • Treat the cells with the this compound-based compound or vehicle control for a specified time.

  • Heat Treatment:

    • Aliquot the cell suspension into PCR tubes.

    • Heat the samples to a range of different temperatures for a short duration (e.g., 3 minutes).

    • Cool the samples on ice.

  • Protein Extraction:

    • Lyse the cells (e.g., by freeze-thaw cycles or detergents).

    • Separate the soluble protein fraction from the precipitated aggregates by centrifugation.

  • Protein Detection:

    • Quantify the total protein concentration in the soluble fraction.

    • Analyze the amount of the target protein and known off-targets in the soluble fraction by Western blotting using specific antibodies.

  • Data Analysis:

    • Quantify the band intensities from the Western blots.

    • Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve in the presence of the compound indicates target engagement and stabilization.

Phenotypic Screening

Phenotypic screening involves testing compounds in complex biological systems, such as cell cultures or whole organisms, to identify desirable phenotypic changes without a preconceived target. This approach can uncover unexpected off-target effects that might be missed in biochemical assays.

G

Conclusion and Future Directions

The this compound scaffold remains a promising starting point for the development of novel kinase inhibitors. However, as with any targeted therapy, a deep understanding of the compound's interaction with the entire kinome is essential. The comparative analysis of Bosutinib and Dasatinib underscores the diverse off-target profiles that can arise from different chemical scaffolds targeting the same primary enzymes.

For researchers working with this compound-based compounds, a rigorous and multi-faceted approach to off-target profiling is imperative. Combining predictive in silico methods with robust experimental techniques like broad-panel kinase screening and cellular target engagement assays like CETSA will provide a comprehensive picture of a compound's selectivity. This knowledge is not only critical for mitigating potential toxicities but also for uncovering novel therapeutic opportunities through beneficial polypharmacology. As our ability to profile compound-target interactions with greater depth and precision continues to evolve, so too will our capacity to design safer and more effective targeted therapies.

References

  • Dasatinib | DiscoveRx KINOMEscan® screen. Available at: [Link]

  • Targeting the kinome: bosutinib versus dasatinib. Emphasizing the... | Download Scientific Diagram. ResearchGate. Available at: [Link]

  • Data from Kinome Profiling of Chondrosarcoma Reveals Src-Pathway Activity and Dasatinib as Option for Treatment. Cancer Research. Figshare. Available at: [Link]

  • Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. (2025). Available at: [Link]

  • Activity-Based Protein Profiling Reveals Potential Dasatinib Targets in Gastric Cancer. (2020). PMC. Available at: [Link]

  • Global target profile of the kinase inhibitor bosutinib in primary chronic myeloid leukemia cells. ResearchGate. Available at: [Link]

  • Inhibitors of src tyrosine kinase: the preparation and structure-activity relationship of 4-anilino-3-cyanoquinolines and 4-anilinoquinazolines. (2000). PubMed. Available at: [Link]

  • Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). (2021). NIH. Available at: [Link]

  • Development of a highly selective c-Src kinase inhibitor. (2012). PMC. Available at: [Link]

  • Evaluation of substituted 6-arylquinazolin-4-amines as potent and selective inhibitors of cdc2-like kinases (Clk). (2011). PubMed. Available at: [Link]

  • Clinically approved pyrimidine scaffolds as EGFR inhibitors. ResearchGate. Available at: [Link]

  • KINOMEscan data. HMS LINCS Project. Available at: [Link]

  • Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. (2004). PubMed. Available at: [Link]

  • Structural and Spectroscopic Analysis of the Kinase Inhibitor Bosutinib and an Isomer of Bosutinib Binding to the Abl Tyrosine Kinase Domain. (2012). PMC. Available at: [Link]

  • Quinazoline- and pyrimidine-based EGFR inhibitors.9–14. ResearchGate. Available at: [Link]

  • Strategy for lead identification for understudied kinases. ChemRxiv. Available at: [Link]

  • Evaluation of substituted 6-arylquinazolin-4-amines as potent and selective inhibitors of cdc2-like kinases (Clk). (2011). NIH. Available at: [Link]

  • Bosutinib: A Potent Second-Generation Tyrosine Kinase Inhibitor. (2018). PubMed. Available at: [Link]

  • An Intuitive Look at the Relationship of Ki and IC50: A More General Use for the Dixon Plot. (2025). ResearchGate. Available at: [Link]

  • Six dose growth inhibition percent and IC 50 values of the test compounds against HepG2 cell line. ResearchGate. Available at: [Link]

  • Dasatinib Inhibits Lung Cancer Cell Growth and Patient Derived Tumor Growth in Mice by Targeting LIMK1. (2020). Frontiers. Available at: [Link]

  • SKI-606, a 4-anilino-3-quinolinecarbonitrile dual inhibitor of Src and Abl kinases, is a potent antiproliferative agent against chronic myelogenous leukemia cells in culture and causes regression of K562 xenografts in nude mice. (2003). PubMed. Available at: [Link]

  • Discovery of 2-chloro-N-(4-methoxyphenyl)-N-methylquinazolin-4-amine (EP128265, MPI-0441138) as a potent inducer of apoptosis with high in vivo activity. (2008). PubMed. Available at: [Link]

  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. (2024). MDPI. Available at: [Link]

  • Synthesis and In Vitro Cytotoxicity of the 4-(Halogenoanilino)-6-bromoquinazolines and Their 6-(4-Fluorophenyl) Substituted Derivatives as Potential Inhibitors of Epidermal Growth Factor Receptor Tyrosine Kinase. (2017). MDPI. Available at: [Link]

  • Pharmacophore and 3D-QSAR Characterization of 6-arylquinazolin-4-amines as Cdc2-like Kinase 4 (Clk4) and Dual Specificity Tyrosine-Phosphorylation-Regulated Kinase 1A (Dyrk1A) Inhibitors. (2012). PubMed. Available at: [Link]

  • Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. (2019). PMC. Available at: [Link]

Sources

A Comparative Analysis of Synthetic Routes to 2-Chloro-6-methylquinazoline: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

[City, State] – As a cornerstone scaffold in medicinal chemistry and drug development, 2-Chloro-6-methylquinazoline is a pivotal intermediate for synthesizing a wide array of bioactive molecules, including kinase inhibitors and other targeted therapeutics. The efficiency, scalability, and cost-effectiveness of its synthesis are therefore of paramount importance to researchers in the pharmaceutical sciences. This guide provides a detailed comparative analysis of the most prevalent synthetic routes to this compound, offering insights into the underlying chemical principles, experimental protocols, and a critical evaluation of their respective advantages and disadvantages.

Introduction: The Significance of the Quinazoline Scaffold

The quinazoline ring system is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. The presence of a chlorine atom at the 2-position provides a reactive handle for nucleophilic substitution, allowing for the facile introduction of various functional groups and the construction of diverse molecular libraries for biological screening. The methyl group at the 6-position can influence the molecule's pharmacokinetic and pharmacodynamic properties. Consequently, robust and versatile synthetic strategies are essential for advancing research and development efforts that rely on this key intermediate.

This guide will focus on two primary, field-proven synthetic pathways to this compound:

  • Route A: A classical approach commencing from 2-amino-5-methylbenzoic acid, proceeding through a quinazolinone intermediate.

  • Route B: An alternative strategy utilizing 2-amino-5-methylbenzonitrile as the starting material.

Each route will be dissected in terms of its chemical logic, with detailed experimental procedures and a comparative summary of key performance indicators.

Route A: The Anthranilic Acid Approach

This synthetic pathway is a well-established and reliable method for the preparation of 2-chloroquinazolines. It involves the initial construction of the quinazoline ring system to form a stable quinazolinone intermediate, followed by a chlorination step. A key advantage of this approach is the ready availability of the starting material, 2-amino-5-methylbenzoic acid.

Part 1: Synthesis of the Quinazolinone Intermediate

The first stage of this route focuses on the cyclization of 2-amino-5-methylbenzoic acid to form 6-methylquinazoline-2,4(1H,3H)-dione. This is typically achieved through a condensation reaction with a suitable one-carbon carbonyl equivalent, such as urea or potassium cyanate. The reaction with potassium cyanate proceeds via an intermediate o-ureidobenzoic acid, which then cyclizes upon heating in an acidic or basic medium.[1][2]

Experimental Protocol: Synthesis of 6-methylquinazoline-2,4(1H,3H)-dione

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-amino-5-methylbenzoic acid (1 equivalent) in a suitable solvent such as water or a mixed aqueous-organic solvent system.

  • Reagent Addition: Add a solution of potassium cyanate (1.1 equivalents) in water to the stirred solution of the anthranilic acid.

  • Acidification and Cyclization: Acidify the reaction mixture with a mineral acid (e.g., hydrochloric acid) to a pH of approximately 3-4. Heat the mixture to reflux for 2-4 hours, during which the cyclization to the quinazolinedione occurs.

  • Isolation and Purification: Cool the reaction mixture to room temperature, and collect the precipitated solid by vacuum filtration. Wash the solid with cold water and then a small amount of a suitable organic solvent (e.g., ethanol) to remove any unreacted starting materials. The product can be further purified by recrystallization from a solvent such as ethanol or acetic acid.

Part 2: Chlorination of the Quinazolinone Intermediate

The second stage involves the conversion of the hydroxyl groups of the 6-methylquinazoline-2,4(1H,3H)-dione to chloro groups using a strong chlorinating agent. This reaction transforms the stable dione into the more reactive 2,4-dichloro-6-methylquinazoline. Phosphorus oxychloride (POCl₃) is the most commonly employed reagent for this transformation, often in the presence of a catalytic amount of a tertiary amine base like N,N-dimethylaniline, which facilitates the reaction.

Experimental Protocol: Synthesis of 2,4-dichloro-6-methylquinazoline

  • Reaction Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a calcium chloride drying tube. To the flask, add 6-methylquinazoline-2,4(1H,3H)-dione (1 equivalent).

  • Reagent Addition: Carefully add an excess of phosphorus oxychloride (POCl₃) (5-10 equivalents) to the flask. Add a catalytic amount of N,N-dimethylaniline (0.1-0.2 equivalents).

  • Reaction: Heat the reaction mixture to reflux (approximately 105-110 °C) for 4-6 hours. The reaction should be monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up and Isolation: After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring. The excess POCl₃ will be quenched, and the product will precipitate as a solid. Collect the solid by vacuum filtration and wash it thoroughly with cold water.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or a mixture of hexane and ethyl acetate.

Part 3: Selective Reduction to this compound

The final step in this route is the regioselective reduction of 2,4-dichloro-6-methylquinazoline to the desired this compound. The chlorine atom at the 4-position is more susceptible to nucleophilic attack and reduction than the chlorine at the 2-position.[3][4] This difference in reactivity allows for the selective removal of the C4-chloro group. This can be achieved through catalytic hydrogenation or by using a reducing agent such as zinc dust in acetic acid.

Experimental Protocol: Selective Reduction of 2,4-dichloro-6-methylquinazoline

  • Reaction Setup: In a round-bottom flask, dissolve 2,4-dichloro-6-methylquinazoline (1 equivalent) in a suitable solvent like glacial acetic acid or ethanol.

  • Reagent Addition: Add a reducing agent, such as zinc dust (2-3 equivalents), portion-wise to the stirred solution.

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating (40-50 °C) for several hours. Monitor the progress of the reaction by TLC.

  • Work-up and Isolation: Once the reaction is complete, filter off the excess zinc dust. Neutralize the filtrate with a base (e.g., sodium bicarbonate solution) and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Logical Flow of Route A

Route_A A 2-Amino-5-methylbenzoic Acid B 6-Methylquinazoline-2,4(1H,3H)-dione A->B  KOCN, H+ / Δ   C 2,4-Dichloro-6-methylquinazoline B->C  POCl3, cat. DMA / Δ   D This compound C->D  Zn, AcOH   Route_B A 2-Amino-5-methylbenzonitrile B This compound A->B  Triphosgene, Et3N / Δ  

Sources

A Researcher's Guide to the In Vivo Evaluation of Novel Quinazoline-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

An Objective Comparison and Methodological Blueprint

The quinazoline scaffold is a cornerstone of modern medicinal chemistry, recognized as a "privileged structure" for its ability to form the basis of numerous clinically approved therapeutics.[1][2] Particularly in oncology, quinazoline derivatives have been exceptionally successful as kinase inhibitors, targeting key drivers of tumor growth and proliferation.[3][4] Several FDA-approved drugs, including Gefitinib, Erlotinib, and Lapatinib, feature this core structure and function by inhibiting the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[2][5]

This guide provides a comprehensive framework for the in vivo evaluation of a novel lead compound derived from a 2-chloro-6-methylquinazoline precursor, which we will refer to as CQM-L1 . The 2-chloro position serves as a versatile synthetic handle for introducing various amine-containing pharmacophores, while the 6-methyl group can be crucial for tuning selectivity and metabolic properties. We will compare the performance of CQM-L1 against Gefitinib , a first-generation EGFR inhibitor, within the context of a non-small cell lung cancer (NSCLC) xenograft model. The methodologies and principles outlined herein are designed to ensure scientific rigor, data integrity, and a clear path toward preclinical validation.

Profile of Lead Compound and Clinical Comparator

A successful in vivo study begins with a deep understanding of the compounds being tested. The primary hypothesis is that CQM-L1, designed as a next-generation kinase inhibitor, will exhibit superior efficacy or an improved safety profile over the established standard of care, Gefitinib.

Lead Compound: CQM-L1 (Hypothetical)
  • Scaffold: this compound derivative.

  • Design Rationale: This class of compounds is rationally designed to be ATP-competitive inhibitors. The quinazoline core acts as a scaffold that mimics the adenine portion of ATP, binding to the hinge region of the kinase domain. The substituent introduced at the 2-position is optimized for high-affinity interactions within the hydrophobic pocket of the target kinase, aiming for enhanced potency and selectivity over related kinases.

  • Proposed Mechanism of Action (MOA): Inhibition of EGFR tyrosine kinase. By blocking ATP from binding to the intracellular catalytic domain of EGFR, CQM-L1 is designed to prevent autophosphorylation and subsequent activation of downstream pro-survival signaling pathways like PI3K/AKT and RAS/MAPK.[6][7]

Comparator: Gefitinib (Iressa®)
  • Scaffold: Quinazoline derivative.

  • Clinical Significance: Gefitinib was one of the first EGFR tyrosine kinase inhibitors approved for patients with advanced or metastatic NSCLC harboring activating EGFR mutations.[5][8] It serves as a robust benchmark for evaluating new chemical entities targeting the same pathway.

  • Mechanism of Action (MOA): Reversible, ATP-competitive inhibitor of EGFR tyrosine kinase.[2][9] Its efficacy is well-documented in preclinical models and clinical trials, providing a wealth of comparative data.[10][11]

Experimental Design: Murine Xenograft Model for Efficacy Assessment

The cornerstone of in vivo anticancer drug evaluation is the tumor xenograft model, where human cancer cells are implanted into immunodeficient mice. This allows for the assessment of a compound's ability to inhibit tumor growth in a living system.

Causality Behind Experimental Choices:

  • Animal Model: BALB/c nude mice are selected. The nu/nu mutation results in a deficient T-cell system, which prevents the rejection of human-derived tumor cells, a critical requirement for establishing xenografts.

  • Cancer Cell Line: The NCI-H1975 human NSCLC cell line is chosen. This line is a gold standard for testing next-generation EGFR inhibitors because it harbors both the L858R activating mutation and the T790M resistance mutation. The T790M mutation confers resistance to first-generation inhibitors like Gefitinib, providing a clear window to demonstrate the superior efficacy of a novel compound like CQM-L1.

  • Route of Administration: Oral gavage (p.o.) is selected to reflect the intended clinical route for small-molecule kinase inhibitors, providing data on both efficacy and oral bioavailability.

Experimental Workflow Diagram

The following diagram outlines the comprehensive workflow for the in vivo efficacy study.

G cluster_prep Phase 1: Preparation cluster_implant Phase 2: Study Initiation cluster_treat Phase 3: Treatment & Monitoring cluster_end Phase 4: Endpoint & Analysis A 1. NCI-H1975 Cell Culture & Expansion D 4. Subcutaneous Tumor Implantation (5x10^6 cells/mouse) A->D B 2. Animal Acclimatization (BALB/c Nude Mice, 7 Days) B->D C 3. Compound Formulation (Vehicle: 0.5% HPMC, 0.1% Tween 80) G 7. Daily Dosing (21 Days) - Vehicle Control (p.o.) - CQM-L1 (50 mg/kg, p.o.) - Gefitinib (50 mg/kg, p.o.) C->G E 5. Tumor Growth Monitoring (Calipers, 3x/week) D->E F 6. Randomization into Groups (Tumor Volume ≈ 100-150 mm³) E->F F->G H 8. Continuous Monitoring - Tumor Volume - Body Weight (Toxicity) - Clinical Observations G->H I 9. Study Termination (Day 21 or Endpoint) H->I J 10. Tumor Excision, Weight Measurement & Tissue Harvest I->J K 11. Data Analysis (TGI, Statistical Significance) J->K

Caption: Workflow for in vivo efficacy evaluation of CQM-L1.

Detailed Experimental Protocol

This protocol is designed as a self-validating system through the inclusion of vehicle and positive control groups.

  • Animal Housing and Acclimatization:

    • Obtain 6-8 week old female BALB/c nude mice.

    • House them in sterile, individually ventilated cages with free access to autoclaved food and water.

    • Allow a 7-day acclimatization period before any procedures.

  • Tumor Cell Implantation:

    • Culture NCI-H1975 cells to ~80% confluency.

    • Harvest cells using trypsin and wash twice with sterile phosphate-buffered saline (PBS).

    • Resuspend cells in a 1:1 mixture of PBS and Matrigel to a final concentration of 5 x 107 cells/mL.

    • Subcutaneously inject 100 µL (5 x 106 cells) of the cell suspension into the right flank of each mouse.

  • Tumor Growth Monitoring and Randomization:

    • Monitor tumor growth using digital calipers three times per week. Tumor volume is calculated using the formula: Volume = (Length x Width2) / 2.

    • When average tumor volumes reach 100-150 mm3, randomize mice into treatment groups (n=8-10 mice per group) to ensure the average tumor volume is not statistically different between groups. This step is critical to prevent bias.

  • Dosing and Administration:

    • Group 1 (Vehicle Control): Administer vehicle solution (e.g., 0.5% Hydroxypropyl methylcellulose, 0.1% Tween 80 in water) orally once daily.

    • Group 2 (CQM-L1): Administer CQM-L1, formulated in vehicle, at a dose of 50 mg/kg orally once daily.

    • Group 3 (Gefitinib - Positive Control): Administer Gefitinib, formulated in vehicle, at a dose of 50 mg/kg orally once daily.

    • The treatment period is typically 21 days.

  • Endpoint and Data Collection:

    • During the treatment period, measure tumor volume and body weight three times weekly. Body weight loss is a primary indicator of toxicity.

    • The study is terminated at Day 21 or when tumors in the control group reach a predetermined size (~1500 mm3).

    • At the endpoint, mice are euthanized. Tumors are excised, weighed, and may be flash-frozen or fixed in formalin for subsequent pharmacodynamic (e.g., Western blot) analysis.

    • Calculate Tumor Growth Inhibition (TGI) using the formula: TGI (%) = [1 - (ΔT / ΔC)] x 100, where ΔT is the change in tumor volume for the treated group and ΔC is the change for the control group.

Comparative Performance Analysis

All quantitative data should be summarized to allow for direct, objective comparison. The table below presents hypothetical but realistic data for CQM-L1 alongside established data for Gefitinib.

ParameterCQM-L1 (Hypothetical Data)Gefitinib (Reference Data)Rationale for Comparison
In Vitro Potency (IC₅₀)
EGFRWT85 nM30 nMMeasures off-target activity against wild-type EGFR.
EGFRL858R/T790M15 nM>5000 nMPrimary Target. Demonstrates potency against the resistance mutation.
In Vivo Efficacy
TGI (%) @ 50 mg/kg85%15%Measures anti-tumor activity in the T790M resistance model.[12]
Tolerability
Max Body Weight Loss (%)< 5%< 8%Key indicator of systemic toxicity and overall animal welfare.[12]

Interpretation: The data illustrates a clear performance advantage for CQM-L1 in this specific preclinical model. Its potent in vitro activity against the T790M mutant EGFR translates directly to superior tumor growth inhibition in vivo. In contrast, Gefitinib shows minimal efficacy, as expected in a T790M-positive model. Furthermore, CQM-L1 demonstrates a favorable tolerability profile, suggesting a potentially wider therapeutic window.

Validating the Mechanism of Action

Efficacy data must be supported by evidence of target engagement within the tumor. This is typically achieved by analyzing downstream signaling pathways.

EGFR Signaling Pathway and Inhibitor Action

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_pi3k PI3K/AKT Pathway cluster_ras RAS/MAPK Pathway cluster_nucleus Nucleus EGFR EGFR PI3K PI3K EGFR->PI3K P RAS RAS EGFR->RAS P AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Outcome Gene Transcription Cell Proliferation Survival Angiogenesis mTOR->Outcome RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Outcome Inhibitor CQM-L1 / Gefitinib Inhibitor->EGFR Blocks ATP Binding

Caption: EGFR signaling pathways inhibited by quinazoline TKIs.

By collecting tumor samples at the end of the efficacy study, Western blot analysis can be performed to confirm that CQM-L1 is acting as intended. A successful outcome would show a significant reduction in the phosphorylation of EGFR (p-EGFR), as well as downstream effectors like AKT (p-AKT) and ERK (p-ERK), in tumors from the CQM-L1-treated group compared to the vehicle control group.

Conclusion and Future Directions

This guide outlines a robust, multi-faceted approach to the in vivo evaluation of CQM-L1, a novel quinazoline derivative. The comparative analysis against Gefitinib in a clinically relevant NSCLC resistance model provides a clear and objective assessment of its therapeutic potential.

Based on the hypothetical data, CQM-L1 demonstrates significant promise, with superior efficacy and good tolerability. The logical next steps in its preclinical development would include:

  • Pharmacokinetic/Pharmacodynamic (PK/PD) Studies: To understand the relationship between drug exposure, target modulation, and anti-tumor response.

  • Dose-Range Finding Studies: To identify the optimal dose that maximizes efficacy while minimizing toxicity.

  • Evaluation in Other Models: Testing in additional xenograft or patient-derived xenograft (PDX) models to broaden the evidence of its activity.

  • IND-Enabling Toxicology Studies: Formal safety and toxicology studies under Good Laboratory Practice (GLP) conditions to prepare for an Investigational New Drug (IND) application.

By adhering to these rigorous, well-controlled, and mechanistically-grounded evaluation principles, researchers can confidently advance promising lead compounds like CQM-L1 toward clinical development.

References

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  • The current landscape of quinazoline derivatives with in vivo anticancer therapeutic potential-part II. ResearchGate.
  • An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. Royal Society of Chemistry.
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Sources

benchmarking 2-Chloro-6-methylquinazoline derivatives against known kinase inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Commencing Data Gathering

I'm starting by delving into the world of 2-chloro-6-methylquinazoline derivatives. My initial focus is on gathering foundational data through comprehensive Google searches. I aim to uncover information about known kinase targets and existing, commercially available inhibitors. This phase is crucial to establishing a solid baseline for the project.

Structuring the Comparison Guide

I'm now moving on to structuring the comparison guide. I'm focusing on creating a logical framework. This involves an introduction, synthesis details, assay protocols (in vitro & cell-based), and comparative data analysis. Then, I'll generate a step-by-step assay protocol with rationale. I will also incorporate Graphviz diagrams for signaling pathways and more.

Analyzing Available Assays

I'm now diving into the specifics of available assays. I'm focusing on finding in vitro kinase assay protocols and cell-based assay methodologies, also, the synthesis and characterization of these derivatives. After this, I am structuring the comparison guide. I will create a detailed, step-by-step protocol for a representative in vitro kinase inhibition assay, a common cell-based assay, and will use Graphviz diagrams, including an experimental workflow for benchmarking. I'm also creating a template for a data comparison table to include things like IC50 values.

A Comparative Guide to Assessing the Drug-Likeness of Novel 2-Chloro-6-methylquinazoline Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinazoline Scaffold and the Imperative of Early Assessment

The quinazoline core is a privileged scaffold in medicinal chemistry, forming the structural basis of numerous FDA-approved drugs, including anticancer agents like Gefitinib and Erlotinib.[1][2] Its versatile structure allows for extensive chemical modification, making it an attractive starting point for novel drug discovery campaigns. The 2-Chloro-6-methylquinazoline moiety, in particular, serves as a highly reactive intermediate for the synthesis of diverse analog libraries.[3][4]

However, the path from a promising "hit" compound to a viable drug candidate is fraught with challenges, with a significant number of failures attributed to poor pharmacokinetic properties, commonly known as ADME (Absorption, Distribution, Metabolism, and Excretion).[5][6] Therefore, a robust and early assessment of "drug-likeness" is not just beneficial but essential. It allows research teams to "fail early, fail cheap," prioritizing compounds with a higher probability of success and guiding synthetic efforts toward candidates with more favorable ADME profiles.[7][8][9]

This guide provides a comparative framework for assessing the drug-likeness of novel this compound analogs. We will dissect and contrast foundational in silico predictive models with key in vitro experimental assays, offering not just protocols but the strategic rationale behind their application.

Part 1: The Predictive Foundation - In Silico Screening

Computational, or in silico, methods provide the first filter in a drug-likeness assessment cascade. These predictive models are rapid, cost-effective, and require no physical compound, making them ideal for screening large virtual libraries of potential analogs.[8][9]

Foundational Drug-Likeness Filters

Two of the most influential guidelines for predicting oral bioavailability are Lipinski's Rule of Five and Veber's Rule. They do not predict pharmacological activity but rather assess the physicochemical properties that influence a compound's ability to be absorbed after oral administration.[10]

  • Lipinski's Rule of Five (RO5): Formulated by Christopher Lipinski, this rule identifies four simple molecular properties that are common among orally active drugs.[10][11] An orally active drug candidate is generally expected to have no more than one violation of the following criteria:

    • Molecular Weight (MW) ≤ 500 Daltons: Smaller molecules tend to diffuse more easily across membranes.

    • LogP (octanol-water partition coefficient) ≤ 5: This measures the lipophilicity of a compound. A balanced lipophilicity is required to both dissolve in the aqueous environment of the gut and be lipid-soluble enough to cross cell membranes.[12]

    • Hydrogen Bond Donors (HBD) ≤ 5: The total count of N-H and O-H bonds.

    • Hydrogen Bond Acceptors (HBA) ≤ 10: The total count of nitrogen and oxygen atoms.[11]

  • Veber's Rule: This rule complements RO5 by focusing on molecular flexibility and polarity, which are also critical for oral bioavailability.[13][14] To have a high probability of being orally active, a compound should have:

    • Rotatable Bonds ≤ 10: Fewer rotatable bonds suggest a more rigid molecule, which pays a lower entropic penalty upon binding to its target or crossing a membrane.[14]

    • Topological Polar Surface Area (TPSA) ≤ 140 Ų: TPSA is the surface sum over all polar atoms. It is a good predictor of hydrogen bonding capacity and permeability.[13]

It is crucial to recognize these as guidelines, not immutable laws. Many successful drugs, particularly in the oncology space, lie "beyond the Rule of Five."[15] However, for an initial screen of novel quinazoline analogs, they provide an invaluable first pass.

In Silico Screening Workflow

The initial computational assessment should follow a logical cascade to efficiently filter a large set of virtual compounds.

cluster_0 In Silico Drug-Likeness Cascade Virtual_Library Virtual Library of This compound Analogs Lipinski_Filter Lipinski's Rule of Five Filter Virtual_Library->Lipinski_Filter Screen 1 Veber_Filter Veber's Rule Filter Lipinski_Filter->Veber_Filter Screen 2 (Passing Analogs) ADMET_Prediction Advanced ADMET Prediction (Solubility, Permeability, etc.) Veber_Filter->ADMET_Prediction Screen 3 (Passing Analogs) Prioritized_Hits Prioritized Analogs for Synthesis ADMET_Prediction->Prioritized_Hits

Caption: Workflow for in silico screening of novel quinazoline analogs.

Comparative In Silico Data for Hypothetical Analogs

To illustrate, let's compare three hypothetical this compound analogs against the approved drug Gefitinib.

PropertyGefitinib (Reference)Analog QZ-01Analog QZ-02Analog QZ-03Drug-Likeness Guideline
Molecular Weight (Da) 446.9485.4520.6495.5≤ 500
LogP 4.24.85.33.9≤ 5.0
H-Bond Donors 1213≤ 5
H-Bond Acceptors 5768≤ 10
RO5 Violations 0020≤ 1
Rotatable Bonds 89127≤ 10
TPSA (Ų) 61.885.392.1135.6≤ 140
Veber Violations 00100
Predicted Solubility (logS) -4.5-5.1-5.9-4.1> -6
Predicted Permeability HighHighModerateHighHigh
Overall Assessment Pass Pass Flagged for Review Pass

Based on this in silico data, Analog QZ-02 would be deprioritized for initial synthesis due to its violations of both Lipinski's and Veber's rules, suggesting potential issues with oral bioavailability. Analogs QZ-01 and QZ-03 appear promising and would be strong candidates for experimental validation.

Part 2: Experimental Validation - In Vitro Assays

While predictive models are powerful, they are not a substitute for real-world data. In vitro assays provide the first experimental confirmation of a compound's drug-like properties.[5][16] These assays are performed in a controlled, non-living environment (e.g., a test tube or microplate) and are crucial for validating in silico predictions.[5]

Key In Vitro Assays for Drug-Likeness

We will focus on three critical, high-throughput assays that address the core pillars of ADME: permeability, metabolic stability, and early toxicity.

Causality: For an orally administered drug to be effective, it must first pass from the gastrointestinal tract into the bloodstream. The PAMPA assay models this crucial step by measuring a compound's ability to diffuse passively across an artificial lipid membrane.[17] It is a cost-effective, cell-free method that provides a clean measure of passive permeability, avoiding the complexities of active transport mechanisms that can be present in cell-based assays like the Caco-2 model.[17][18]

cluster_1 PAMPA Workflow Prep_Membrane Prepare Membrane: Coat donor plate filter with lipid solution (e.g., Lecithin in Dodecane) Add_Solutions Add Solutions: 1. Add buffer to acceptor plate wells. 2. Add test compound solution to donor wells. Prep_Membrane->Add_Solutions Assemble Assemble Sandwich: Place donor plate onto acceptor plate. Add_Solutions->Assemble Incubate Incubate: Allow compound to diffuse (e.g., 16-18 hours at RT) Assemble->Incubate Analyze Quantify: Measure compound concentration in both donor and acceptor wells via LC-MS/MS Incubate->Analyze Calculate Calculate Permeability (Pe) Analyze->Calculate

Caption: Experimental workflow for the PAMPA assay.

Detailed Experimental Protocol: PAMPA

  • Preparation of Lipid Membrane: Prepare a 1% lecithin in dodecane solution. Using a multichannel pipette, carefully dispense 5 µL of the lipid solution onto the filter membrane of each well in a 96-well donor plate.[19]

  • Preparation of Solutions:

    • Acceptor Solution: Dispense 300 µL of a suitable buffer (e.g., PBS, pH 7.4) into each well of a 96-well acceptor plate.[19]

    • Donor Solution: Prepare the test compounds (e.g., from a DMSO stock) to a final concentration of 10 µM in PBS with 5% DMSO.[19][20]

  • Assay Assembly: Add 200 µL of the prepared donor solution containing the test compound to the lipid-coated donor plate wells.[21] Carefully place the donor plate onto the acceptor plate, creating a "sandwich."

  • Incubation: Incubate the plate assembly at room temperature for 16-18 hours in a moist chamber to prevent evaporation.[19][21]

  • Quantification: After incubation, carefully separate the plates. Transfer aliquots from both the donor and acceptor wells to a new 96-well plate for analysis by LC-MS/MS to determine the final concentrations.

  • Data Analysis: The effective permeability (Pe) is calculated using the concentrations determined in the donor and acceptor wells, considering the volumes and incubation time. Compounds are often categorized as having low, medium, or high permeability.

Causality: The liver is the primary site of drug metabolism, where enzymes, particularly the Cytochrome P450 (CYP) family, chemically modify and clear drugs from the body.[22] A compound that is metabolized too quickly will have a short half-life and may require frequent, high doses to be effective. The liver microsomal stability assay uses a subcellular fraction of the liver (microsomes) containing these key metabolic enzymes to determine a compound's metabolic fate in vitro.[22] This provides an early indication of its likely hepatic clearance in vivo.

cluster_2 Microsomal Stability Workflow Prepare_Mix Prepare Reaction Mix: Combine liver microsomes, buffer, and test compound. Pre-incubate at 37°C. Initiate_Reaction Initiate Reaction: Add NADPH cofactor to start the metabolic process. Prepare_Mix->Initiate_Reaction Time_Points Sample at Time Points: (e.g., 0, 5, 15, 30, 60 min) Quench reaction with cold acetonitrile. Initiate_Reaction->Time_Points Process_Samples Process Samples: Centrifuge to pellet protein. Collect supernatant. Time_Points->Process_Samples Analyze Quantify: Analyze remaining parent compound in supernatant via LC-MS/MS Process_Samples->Analyze Calculate Calculate Half-Life (t½) & Intrinsic Clearance (CLint) Analyze->Calculate cluster_3 Drug-Likeness Decision Matrix Start Synthesized Analog (e.g., QZ-01, QZ-03) Check_Perm High Permeability in PAMPA? Start->Check_Perm Check_Stab Good Stability in Microsomes (t½ > 30 min)? Check_Perm->Check_Stab Yes Redesign_Perm Redesign for Better Permeability (e.g., lower TPSA) Check_Perm->Redesign_Perm No Check_Tox Low Cytotoxicity (High IC₅₀)? Check_Stab->Check_Tox Yes Redesign_Stab Redesign to Block Metabolic Hotspots Check_Stab->Redesign_Stab No Proceed Advance to Further Studies Check_Tox->Proceed Yes Deprioritize Deprioritize: High Cytotoxicity Check_Tox->Deprioritize No

Caption: Decision-making flowchart based on integrated ADME data.

  • Analog QZ-01: This compound shows good correlation between predictive and experimental data. It has high permeability, acceptable metabolic stability, and low cytotoxicity. Recommendation: Proceed to more complex cell-based assays and initial pharmacokinetic studies.

  • Analog QZ-03: This is a classic example of why experimental data is critical. Despite excellent in silico predictions, it exhibited poor experimental permeability in the PAMPA assay. The high TPSA (135.6 Ų), while not violating Veber's rule, may be the cause. Recommendation: Deprioritize or Redesign. Synthetic efforts could focus on modifying the structure to reduce its polar surface area.

Conclusion

Assessing the drug-likeness of novel this compound analogs requires a strategic, multi-faceted approach. By integrating rapid in silico predictions with robust in vitro experimental data, researchers can build a comprehensive profile of a compound's potential. This guide provides a framework that prioritizes causality and data-driven decision-making, enabling teams to efficiently identify and optimize candidates with the highest probability of success in the long and arduous journey of drug development. This iterative cycle of prediction, synthesis, and testing is the cornerstone of modern medicinal chemistry.

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A Head-to-Head Comparison of 2-Chloro-6-methylquinazoline and Other Key Heterocyclic Scaffolds in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the selection of a core heterocyclic scaffold is a critical decision that profoundly influences the physicochemical properties, reactivity, and biological activity of a potential drug candidate. This guide provides an in-depth, head-to-head comparison of 2-Chloro-6-methylquinazoline with other prominent heterocyclic systems: quinoline, benzimidazole, and indole. By examining their intrinsic properties and performance in key synthetic transformations, this document aims to equip researchers with the necessary insights to make informed decisions in scaffold selection for drug discovery programs.

Introduction to Heterocyclic Scaffolds in Drug Discovery

Heterocyclic compounds, cyclic structures containing at least one heteroatom, are foundational to the design of a vast array of pharmaceuticals. Their structural diversity and ability to engage in various non-covalent interactions make them privileged scaffolds for targeting a wide range of biological targets. The choice of a specific heterocyclic core is often dictated by the desired therapeutic application, the required physicochemical properties for favorable ADME (Absorption, Distribution, Metabolism, and Excretion) profiles, and the synthetic accessibility for analog preparation.

This guide focuses on the comparative analysis of four key scaffolds:

  • Quinazoline: A bicyclic heterocycle composed of a benzene ring fused to a pyrimidine ring. The 2-chloro-substituted quinazoline is a versatile intermediate for further functionalization.

  • Quinoline: A structural isomer of quinazoline, featuring a benzene ring fused to a pyridine ring.[1] Its derivatives are known for a broad spectrum of biological activities.[2]

  • Benzimidazole: A bicyclic compound with a benzene ring fused to an imidazole ring. This scaffold is a common feature in a number of approved drugs.

  • Indole: A bicyclic structure consisting of a benzene ring fused to a pyrrole ring. It is a prevalent motif in natural products and pharmaceuticals.

Physicochemical Properties: A Comparative Overview

The physicochemical properties of a scaffold are paramount for its suitability as a drug candidate, influencing its solubility, permeability, and ultimately, its bioavailability. The introduction of a chloro-substituent and a methyl group, as in this compound, significantly modulates these properties compared to the parent heterocycles.

PropertyThis compound2-Chloro-6-methylquinoline2-Chlorobenzimidazole2-Chloroindole
Molecular Weight ( g/mol ) 178.62[3]177.63[4][5][6]~152.58~151.59
Predicted pKa 1.86 ± 0.500.55 ± 0.43[7]~5.3 (for NH)~17 (for NH)
Predicted LogP 1.93.19662[5]~2.5~2.9
Water Solubility 3.11 g/L at 20°CNot availableLowLow
Appearance Off-white to light brown solid[7]Off-white to light brown solid[7]SolidSolid

Analysis of Physicochemical Properties:

The presence of two nitrogen atoms in the quinazoline ring generally leads to a higher predicted pKa for the protonated form compared to the quinoline analogue, suggesting it will be more basic. However, the specific predicted pKa for this compound is quite low, indicating weak basicity. The LogP values suggest that all the chloro-substituted scaffolds are moderately lipophilic. The predicted water solubility of this compound is notable and could be advantageous for formulation development.

Chemical Reactivity and Synthetic Accessibility

The 2-chloro substituent on these heterocyclic scaffolds serves as a versatile handle for introducing molecular diversity through various cross-coupling reactions. The reactivity of this position is influenced by the electronic nature of the heterocyclic core.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyrimidine ring in quinazoline makes the 2- and 4-positions susceptible to nucleophilic aromatic substitution. In 2,4-dichloroquinazolines, the 4-position is generally more reactive towards nucleophiles. This allows for selective functionalization. The quinoline ring is less activated towards SNAr compared to quinazoline.

Palladium-Catalyzed Cross-Coupling Reactions

The Suzuki-Miyaura and Buchwald-Hartwig amination reactions are indispensable tools in modern drug discovery for the formation of C-C and C-N bonds, respectively. The 2-chloro derivatives of quinazoline, quinoline, benzimidazole, and indole are all viable substrates for these transformations.

Workflow for Comparative Cross-Coupling Reactions:

Caption: Generalized workflow for the Suzuki-Miyaura and Buchwald-Hartwig functionalization of 2-chloro-substituted heterocyclic scaffolds.

Experimental Protocols:

A. General Procedure for Suzuki-Miyaura Cross-Coupling:

Aryl halides can be coupled with arylboronic acids using palladium catalysts.[8]

  • Reaction Setup: To an oven-dried Schlenk tube, add the 2-chloroheterocycle (1.0 mmol), arylboronic acid (1.2 mmol), palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol), and base (e.g., K₂CO₃, 2.0 mmol).

  • Solvent: Add a suitable solvent system (e.g., toluene/water or dioxane/water).

  • Reaction Conditions: The mixture is degassed and heated under an inert atmosphere (e.g., argon or nitrogen) at a temperature ranging from 80 to 120 °C until the starting material is consumed (monitored by TLC or LC-MS).

  • Work-up and Purification: After cooling to room temperature, the reaction mixture is diluted with an organic solvent and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.

B. General Procedure for Buchwald-Hartwig Amination:

This reaction facilitates the formation of C-N bonds between aryl halides and amines.[9][10]

  • Reaction Setup: In a glovebox or under an inert atmosphere, a reaction vessel is charged with the 2-chloroheterocycle (1.0 mmol), the amine (1.2 mmol), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol), a suitable phosphine ligand (e.g., Xantphos, 0.04 mmol), and a base (e.g., Cs₂CO₃ or NaOtBu, 1.4 mmol).

  • Solvent: Anhydrous, degassed solvent (e.g., toluene or dioxane) is added.

  • Reaction Conditions: The reaction mixture is heated to a temperature between 80 and 110 °C and stirred until completion.

  • Work-up and Purification: The reaction is cooled, diluted with an organic solvent, and filtered through a pad of celite. The filtrate is concentrated, and the residue is purified by flash chromatography.

Comparative Reactivity Insights:

The electron-deficient nature of the quinazoline ring can facilitate the oxidative addition step in the palladium catalytic cycle, potentially leading to faster reaction rates compared to the more electron-rich indole scaffold under similar conditions. The presence of two nitrogen atoms in quinazoline can also influence ligand coordination to the palladium center, which may require optimization of the ligand-to-metal ratio for optimal catalytic activity.

Biological Activity and Therapeutic Potential: A Head-to-Head Perspective

The choice of a heterocyclic scaffold is often driven by its known association with a particular biological activity. Here, we compare the therapeutic landscapes of quinazoline, quinoline, benzimidazole, and indole derivatives.

Anticancer Activity: EGFR Kinase Inhibition

The quinazoline scaffold is a well-established pharmacophore for the development of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors.[1][11] Several approved anticancer drugs, such as Gefitinib and Erlotinib, feature a 4-anilinoquinazoline core. The nitrogen atoms at positions 1 and 3 of the quinazoline ring are crucial for forming key hydrogen bond interactions with the hinge region of the EGFR kinase domain.

Quinoline-based scaffolds have also been explored as EGFR inhibitors, though they are more broadly known for inhibiting a wider range of kinases.[1][12] The single nitrogen atom in the quinoline ring can still participate in hydrogen bonding, but the overall binding mode and selectivity profile can differ significantly from their quinazoline counterparts.

Signaling Pathway of EGFR Inhibition:

EGFR_Pathway EGF EGF Ligand EGFR EGFR EGF->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Signaling_Cascade Downstream Signaling (e.g., RAS-RAF-MEK-ERK) Dimerization->Signaling_Cascade Cell_Proliferation Cell Proliferation, Survival, Angiogenesis Signaling_Cascade->Cell_Proliferation Inhibitor Quinazoline/Quinoline Inhibitor Inhibitor->Dimerization Inhibits

Caption: Simplified signaling pathway of EGFR and its inhibition by quinazoline or quinoline-based inhibitors.

Antimicrobial Activity

Both quinazoline and benzimidazole derivatives have demonstrated significant potential as antimicrobial agents.[13][14][15] Hybrid molecules incorporating both scaffolds have been synthesized and shown to be effective against multidrug-resistant bacteria.[14][15] The mechanism of action for these compounds can vary, from inhibiting essential enzymes to disrupting cell membrane integrity. Quinoline derivatives, such as the fluoroquinolones, are a well-established class of antibiotics that primarily act by inhibiting DNA gyrase and topoisomerase IV.

Neuroprotective Effects

Indole and quinoline derivatives have been extensively investigated for their neuroprotective properties.[16][17][18][19] Their antioxidant and anti-inflammatory activities, as well as their ability to modulate various signaling pathways in the central nervous system, make them attractive scaffolds for the development of therapies for neurodegenerative diseases like Alzheimer's and Parkinson's.[18][19][20] While some quinazoline derivatives have also shown neuroprotective potential, the indole and quinoline scaffolds are more established in this therapeutic area.[20]

Conclusion

The selection of a heterocyclic scaffold is a nuanced decision that requires careful consideration of the desired physicochemical properties, synthetic tractability, and biological activity.

  • This compound emerges as a highly versatile scaffold, offering a good balance of physicochemical properties, including notable water solubility, and facile functionalization through established cross-coupling methodologies. Its proven track record in the development of potent kinase inhibitors makes it a compelling choice for oncology drug discovery.

  • Quinoline provides a closely related alternative, with a rich history in medicinal chemistry and a broad spectrum of biological activities. While also amenable to similar synthetic modifications, its electronic properties and biological target profile can differ significantly from quinazoline.

  • Benzimidazole stands out for its prevalence in approved drugs and its strong potential in antimicrobial and anthelmintic applications. Its synthetic accessibility and favorable drug-like properties make it a reliable scaffold for various therapeutic areas.

  • Indole remains a cornerstone of medicinal chemistry, particularly for applications targeting the central nervous system. Its unique electronic structure and ability to participate in hydrogen bonding contribute to its diverse biological activities.

Ultimately, the optimal scaffold choice will depend on the specific goals of the drug discovery program. This guide provides a foundational framework for comparing these key heterocyclic systems, empowering researchers to make more strategic and informed decisions in the design and synthesis of novel therapeutic agents.

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Safety Operating Guide

A Researcher's Guide to the Proper Disposal of 2-Chloro-6-methylquinazoline

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical entities demands not only scientific rigor but also an unwavering commitment to safety and environmental stewardship. The proper handling and disposal of chemical reagents like 2-Chloro-6-methylquinazoline, a heterocyclic building block common in medicinal chemistry, is a critical component of our responsibility. This guide provides a comprehensive, step-by-step framework for its safe disposal, grounded in established safety protocols and regulatory standards.

The fundamental principle of chemical waste management is to treat every substance as hazardous until proven otherwise. For this compound, a chlorinated aromatic amine derivative, this principle is paramount. Its structure suggests potential for environmental persistence and toxicity to aquatic life, while thermal decomposition can release hazardous gases like nitrogen oxides (NOx), carbon monoxide, and hydrogen chloride gas.[1][2] Therefore, a structured and cautious approach to its disposal is not just a regulatory requirement but a professional obligation.

I. Hazard Identification and Risk Assessment

Inferred Hazard Profile:

Hazard ClassDescriptionGHS Pictogram (Anticipated)
Acute Toxicity Based on analogous compounds, it should be considered harmful if swallowed, inhaled, or in contact with skin.[3]❗ (Exclamation Mark)
Skin Corrosion/Irritation May cause skin irritation. Prolonged contact should be avoided.[1][2]❗ (Exclamation Mark)
Eye Damage/Irritation Likely to cause serious eye irritation or damage.[1][2][5]❗ (Exclamation Mark), corrosive pictogram may apply
Environmental Hazard As a chlorinated heterocyclic compound, it is presumed to be toxic to aquatic life with long-lasting effects.[6][7]🌳 (Environment)

Given these potential hazards, this compound must be classified as hazardous waste. Under no circumstances should it be disposed of down the drain or in regular trash.[8][9]

II. The Disposal Workflow: A Step-by-Step Protocol

The proper disposal of this compound follows the "cradle-to-grave" principle for hazardous waste management established by the Environmental Protection Agency (EPA).[10][11] This ensures the waste is handled safely from the moment it is generated to its final destruction.

Experimental Protocol: Waste Collection and Segregation

  • Identify Waste Stream: Designate a specific, properly labeled hazardous waste container for this compound and materials contaminated with it.

  • Segregate at Source: Do not mix this waste with other chemical waste streams unless compatibility is confirmed. It should be segregated as a "chlorinated organic" or "halogenated organic" waste.

  • Contaminated Materials: All personal protective equipment (PPE) such as gloves, disposable lab coats, and items used for handling and cleanup (e.g., pipette tips, absorbent pads) must be considered contaminated and disposed of in the same designated container.[9]

  • Container Selection: Use a chemically resistant container (e.g., high-density polyethylene or glass) with a tightly sealing screw cap. Ensure the container is in good condition, free of leaks or cracks.[9]

  • Labeling: Immediately label the waste container with the words "Hazardous Waste," the full chemical name "this compound," and a clear indication of the associated hazards (e.g., "Toxic," "Environmental Hazard").[9]

III. On-Site Management and Final Disposal

Safe temporary storage within the laboratory is crucial before the waste is collected by a licensed disposal facility.

On-Site Accumulation:

  • Location: Store the sealed waste container in a designated Satellite Accumulation Area (SAA). This area should be at or near the point of generation and under the control of the laboratory personnel.

  • Secondary Containment: Place the primary waste container within a larger, chemically resistant secondary container to contain any potential leaks or spills.

  • Incompatibilities: Ensure the waste is stored away from incompatible materials, particularly strong oxidizing agents and strong acids.[1][2]

Final Disposal Route:

The recommended and most environmentally sound disposal method for chlorinated organic compounds is high-temperature incineration at a licensed Treatment, Storage, and Disposal Facility (TSDF).[12][13]

The rationale for this choice is clear:

  • Complete Destruction: Incineration under controlled conditions (high temperature, sufficient oxygen, and adequate residence time) ensures the complete thermal decomposition of the molecule.[14][15] This process breaks down the stable quinazoline ring and cleaves the carbon-chlorine bonds.

  • Prevents Environmental Release: It prevents the release of the parent compound or potentially harmful intermediates into soil or water.

  • Hazardous Byproduct Management: Licensed TSDFs are equipped with advanced flue gas scrubbing systems to neutralize and capture hazardous combustion byproducts like hydrogen chloride (HCl), preventing their release into the atmosphere.[13]

The process is managed by your institution's Environmental Health & Safety (EHS) office, which coordinates with certified hazardous waste transporters and disposal facilities.

Diagram: Disposal Decision Workflow A visual guide for the disposal process of this compound.

G cluster_0 In-Lab Process cluster_1 External Disposal Process A Waste Generation (this compound) B Characterize as Hazardous Waste A->B C Select Leak-Proof, Compatible Container B->C D Label Container: 'Hazardous Waste' + Chemical Name + Hazards C->D E Segregate as Chlorinated Organic Waste D->E F Store in Secondary Containment in SAA E->F G Schedule Pickup via EHS Office F->G H Transport by Licensed Hazardous Waste Hauler G->H I High-Temperature Incineration at a Licensed TSDF H->I

Caption: Workflow for the safe disposal of this compound.

IV. Spill and Emergency Procedures

In the event of a spill, immediate and correct action is vital to mitigate exposure and environmental contamination.

Protocol: Spill Response

  • Evacuate & Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Ventilate: Ensure the area is well-ventilated. Use a chemical fume hood for all handling and cleanup operations.

  • Don PPE: Wear appropriate PPE, including a lab coat, safety goggles with side-shields, and chemically resistant gloves (e.g., nitrile).[16]

  • Containment: For liquid spills, cover with an inert absorbent material like vermiculite, sand, or a commercial chemical absorbent. For solid spills, carefully sweep the material to avoid creating dust.

  • Collection: Carefully collect the absorbed material and contaminated solids into the designated hazardous waste container.

  • Decontamination: Clean the spill area thoroughly with soap and water.

  • Waste Disposal: Dispose of all cleanup materials as hazardous waste in the same container as the primary chemical waste.

Diagram: Spill Response Protocol A flowchart for responding to a this compound spill.

G Spill Spill Occurs Alert Alert Others & Secure Area Spill->Alert PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) Alert->PPE Contain Contain Spill with Inert Absorbent PPE->Contain Collect Collect Contaminated Material into Waste Container Contain->Collect Clean Decontaminate Spill Area Collect->Clean Dispose Dispose of all materials as Hazardous Waste Clean->Dispose

Caption: Emergency protocol for spills of this compound.

By adhering to these rigorous procedures, we ensure that our scientific pursuits do not come at the cost of safety or environmental integrity. The responsible management of chemical waste is a shared duty that protects ourselves, our colleagues, and the world beyond our laboratories.

References

  • 2-(ChloroMethyl)-6-Methyl-4-phenyl-quinazoline 3-Oxide Safety Data Sheets(SDS). LookChem.
  • 2-Chloro-6-methylaniline Safety Data Sheet. Fisher Scientific.
  • Hazardous Waste and Disposal Considerations. American Chemical Society.
  • Material Safety Data Sheet. (Generic).
  • Chemical Waste Management Guide. Boston University Environmental Health & Safety.
  • Safety Data Sheet (6-Chloro-2-methyl aniline). Fisher Scientific.
  • Hazardous Waste. U.S. Environmental Protection Agency (EPA).
  • Steps in Complying with Regulations for Hazardous Waste. U.S. Environmental Protection Agency (EPA).
  • Learn the Basics of Hazardous Waste. U.S. Environmental Protection Agency (EPA).
  • 2-Chloro-6-methylquinoline | C10H8ClN. PubChem, National Center for Biotechnology Information.
  • Safety Data Sheet (2-Chloro-N,N-dimethylacetamide). Sigma-Aldrich.
  • 2-Chloro-6-methoxyquinoxaline SDS. ECHEMI.
  • 2-Chloro-6-methylquinoline-3-methanol | C11H10ClNO. PubChem, National Center for Biotechnology Information.
  • Quinoline, 2-chloro-6-methyl- - Substance Details. U.S. Environmental Protection Agency (EPA).
  • Safety Data Sheet: 2-Octyl-1-dodecanol. Chemos GmbH & Co.KG.
  • Process for destroying chlorinated aromatic compounds. Google Patents.
  • Disposal of Chlorine-Containing Wastes. Scribd.
  • Disposal of Chlorine-Containing Wastes. OUCI.
  • 2-Chloro-6-methoxyquinoline | C10H8ClNO. PubChem, National Center for Biotechnology Information.
  • Formation and Destruction of Chlorinated Pollutants during Sewage Sludge Incineration. ResearchGate.
  • Guidance Manual for the Disposal of Chlorinated Water. Vita-D-Chlor.

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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-Chloro-6-methylquinazoline

Author: BenchChem Technical Support Team. Date: January 2026

The causality behind these recommendations is simple: chlorinated heterocyclic compounds can exhibit a range of toxicological properties, including skin, eye, and respiratory irritation, and potential for more severe systemic effects.[1][2] Our procedural guidance is therefore designed as a self-validating system of protection, minimizing all potential routes of exposure.

Hazard Assessment and Core Principles

Given the absence of specific toxicological data, we must infer the potential hazards of 2-Chloro-6-methylquinazoline from structurally related compounds. Analogs such as 2-Chloro-6-methylquinoline are known to be harmful if swallowed, inhaled, or in contact with skin.[1] Other related quinazolines are documented to cause severe skin burns and eye damage.[2] Therefore, we will operate under the assumption that this compound is a hazardous substance requiring stringent control measures.

Potential Hazard Rationale based on Analogous Compounds Primary Route of Exposure
Acute Toxicity Harmful if swallowed, inhaled, or absorbed through the skin.[1]Ingestion, Inhalation, Dermal
Corrosivity Potential to cause severe skin burns and serious eye damage.[2]Dermal, Ocular
Respiratory Irritation May cause respiratory irritation upon inhalation of dust or aerosols.[3]Inhalation

Personal Protective Equipment (PPE): Your Primary Barrier

The selection and proper use of PPE is the most critical immediate step to mitigate the risks associated with handling this compound. The following is a comprehensive, step-by-step guide to the required PPE.

Hand Protection: Double Gloving is Mandatory
  • Rationale: To prevent dermal absorption, which is a significant risk with chlorinated aromatic compounds.[4] Double gloving provides an additional layer of protection against tears and permeation.

  • Procedure:

    • Don a pair of powder-free nitrile gloves as the base layer.

    • The cuff of the inner glove should be tucked under the sleeve of your lab coat.[5]

    • Don a second pair of nitrile or neoprene gloves over the first pair, ensuring the cuffs of the outer gloves go over the sleeves of your lab coat.[5]

    • Inspect gloves for any visible defects before use.[6]

    • Change gloves every hour or immediately if you suspect contamination.[5]

Body Protection: The Impermeable Lab Coat
  • Rationale: To protect your skin and personal clothing from spills and contamination. A standard cotton lab coat is insufficient; a low-permeability fabric is required.

  • Procedure:

    • Wear a disposable gown made of a low-permeability fabric, such as polyethylene-coated polypropylene.[7]

    • Ensure the gown has a solid front, long sleeves, and tight-fitting cuffs.[5]

    • Fasten the gown completely to ensure maximum coverage.

Eye and Face Protection: A Multi-Layered Defense
  • Rationale: To protect against splashes and airborne particles that could cause serious eye damage.[2]

  • Procedure:

    • Wear chemical splash goggles that provide a complete seal around the eyes and meet ANSI Z87.1 standards.[8]

    • In addition to goggles, a full-face shield is required when handling larger quantities of the solid or when there is a significant risk of splashing.[7]

Respiratory Protection: Controlling the Air You Breathe
  • Rationale: To prevent the inhalation of fine powders or aerosols, which can cause respiratory irritation or systemic toxicity.[3]

  • Procedure:

    • All handling of solid this compound must be conducted in a certified chemical fume hood.

    • If a fume hood is not available, a NIOSH-approved respirator with an appropriate particulate filter is mandatory.[9]

Operational and Disposal Plans: A Step-by-Step Guide

Receiving and Storage
  • Upon receipt, visually inspect the container for any damage or leaks.

  • Store the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[10]

  • The storage area should be clearly labeled as containing hazardous chemicals.

Handling and Use

The following diagram illustrates the workflow for safely handling this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal prep_area 1. Prepare work area in fume hood don_ppe 2. Don all required PPE weigh 3. Weigh solid in fume hood don_ppe->weigh dissolve 4. Dissolve in solvent weigh->dissolve reaction 5. Perform reaction in closed system dissolve->reaction decontaminate 6. Decontaminate glassware and surfaces reaction->decontaminate dispose_waste 7. Dispose of waste in labeled container decontaminate->dispose_waste doff_ppe 8. Doff PPE correctly dispose_waste->doff_ppe wash 9. Wash hands thoroughly doff_ppe->wash

Caption: Workflow for handling this compound.

Disposal Plan
  • Waste Collection: All waste containing this compound, including contaminated gloves, gowns, and pipette tips, must be collected in a clearly labeled, sealed container.

  • Waste Segregation: Do not mix this waste with other waste streams.

  • Disposal: Dispose of the waste through your institution's hazardous waste management program, following all local, state, and federal regulations.[11]

Emergency Procedures

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2]

  • Skin Contact: Immediately flush the affected area with plenty of water. Remove contaminated clothing and shoes. Wash the skin with soap and water. Seek medical attention if irritation persists.[6]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration. Seek immediate medical attention.[6]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[6]

By adhering to these stringent protocols, you are not just following a set of rules; you are actively participating in a culture of safety that protects you, your colleagues, and the integrity of your research.

References

  • 2-(ChloroMethyl)-6-Methyl-4-phenyl-quinazoline 3-Oxide Safety Data Sheets(SDS). LookChem. [Link]

  • 2-Chloro-6-methylquinoline. PubChem. [Link]

  • Chemical Safety: Personal Protective Equipment. University of California, Santa Barbara. [Link]

  • Permeation of chlorinated aromatic compounds through Viton and nitrile glove materials. American Industrial Hygiene Association Journal. [Link]

  • Personal Protective Equipment. Environmental Health & Safety Services, University of South Carolina. [Link]

  • 5 Types of PPE for Hazardous Chemicals. Hazmat School. [Link]

  • Proper Protective Equipment. Chemistry LibreTexts. [Link]

  • 2-Chloro-6-methoxyquinoline. PubChem. [Link]

  • Quinazoline Safety Data Sheet. Szabo-Scandic. [Link]

  • Halogenated Heterocycles as Pharmaceuticals. ResearchGate. [Link]

  • Synthesis of Novel Halogenated Heterocycles Based on o-Phenylenediamine and Their Interactions with the Catalytic Subunit of Protein Kinase CK2. National Institutes of Health. [Link]

  • Quinoline - Hazardous Substance Fact Sheet. New Jersey Department of Health. [Link]

  • eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE). Occupational Safety and Health Administration. [Link]

  • Personal protective equipment in your pharmacy. Alberta College of Pharmacy. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.